Absinthin
Description
This compound has been reported in Artemisia annua, Artemisia carvifolia, and other organisms with data available.
isolated from diferent species of the genus Artemisia; antiparasitic cpd
main dimeric guaianolide from wormwood, Artemisia absinthium; structure in first source
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(1R,2R,5S,8S,9S,12S,13R,14S,15S,16R,17S,20S,21S,24S)-12,17-dihydroxy-3,8,12,17,21,25-hexamethyl-6,23-dioxaheptacyclo[13.9.2.01,16.02,14.04,13.05,9.020,24]hexacosa-3,25-diene-7,22-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40O6/c1-12-11-18-20-21(30(12)24(18)29(6,34)10-8-17-14(3)27(32)36-25(17)30)15(4)19-22(20)28(5,33)9-7-16-13(2)26(31)35-23(16)19/h11,13-14,16-18,20-25,33-34H,7-10H2,1-6H3/t13-,14-,16-,17-,18+,20-,21-,22-,23-,24-,25-,28-,29-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHWYURJZAPXAN-ILOFNVQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC(C3C4C5C=C(C6(C4C(=C3C2OC1=O)C)C5C(CCC7C6OC(=O)C7C)(C)O)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@]([C@@H]3[C@H]4[C@H]5C=C([C@@]6([C@H]4C(=C3[C@H]2OC1=O)C)[C@@H]5[C@@](CC[C@@H]7[C@@H]6OC(=O)[C@H]7C)(C)O)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70929294 | |
| Record name | Absinthin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70929294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1362-42-1 | |
| Record name | Absinthin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1362-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Absinthin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001362421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Absinthin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70929294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ABSINTHIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OE5992O64P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Isolation and Discovery of Absinthin: A Technical Guide for Researchers
An in-depth exploration of the principal bitter compound from Artemisia absinthium, this document provides a comprehensive overview of the discovery, isolation, and biological activity of Absinthin for researchers, scientists, and drug development professionals.
This compound, a sesquiterpene lactone, is the primary compound responsible for the characteristic bitter taste of Artemisia absinthium (wormwood). This technical guide delves into the historical discovery, methods of isolation and purification, and the current understanding of its biological activity, with a focus on its anti-inflammatory properties.
Discovery and Structural Elucidation
The history of this compound is intertwined with the history of the alcoholic beverage absinthe. While the use of wormwood for medicinal and flavoring purposes dates back to ancient times, the isolation of its bitter principle, this compound, occurred in the 19th century. Early work by chemists such as Baup in 1841 and subsequently by Ludwig and Kromayer in 1862 contributed to the initial isolation of the bitter compounds from Artemisia absinthium. However, the complex dimeric structure of this compound was not fully elucidated until much later in the 20th century through modern spectroscopic techniques.
This compound is a dimeric guaianolide sesquiterpene lactone, meaning it is composed of two identical sesquiterpene lactone monomers. Its chemical formula is C30H40O6.
Quantitative Data on this compound and Co-constituents in Artemisia absinthium
The concentration of this compound and other bioactive compounds in Artemisia absinthium can vary depending on factors such as the plant's geographical origin, harvest time, and the extraction method employed. The following tables summarize quantitative data from various studies.
| Compound | Concentration in Dried Plant Material | Reference |
| This compound | 0.20% - 0.28% | [1] |
| Anthis compound | 0.04% - 0.16% | [1] |
| Artabsin | 0.04% - 0.16% | [1] |
| Extraction Method | Solvent | Total Phenolic Content (mg GAE/g DE) | Total Flavonoid Content (mg QE/g DE) | Extraction Yield (%) | Reference |
| Maceration | Ethyl Acetate | 60.34 ± 0.43 | 25.842 ± 0.241 | 15.95 | [2] |
| Soxhlet | Aqueous | - | - | 0.672 | [2] |
| Organic Solvent Extraction (OSE) | Ethanol | - | - | 23.81 | |
| Supercritical Fluid Extraction (SFE) | CO2 | - | - | - | |
| Hydrodistillation (HD) | Water | - | - | - |
GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; DE: Dry Extract
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and analysis of this compound from Artemisia absinthium.
General Extraction and Fractionation
This protocol describes a general method for obtaining a crude extract enriched in sesquiterpene lactones.
Protocol:
-
Maceration: Air-dried and powdered aerial parts of Artemisia absinthium are macerated with ethanol (96% v/v) at room temperature for 24 hours.
-
Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.
-
Liquid-Liquid Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound, being moderately polar, is typically enriched in the chloroform or ethyl acetate fraction.
Preparative Isolation by Column Chromatography
This protocol outlines the purification of this compound from the enriched fraction using column chromatography.
Protocol:
-
Column Preparation: A glass column is packed with silica gel 60 (70-230 mesh) as the stationary phase, using a suitable solvent system such as a gradient of n-hexane and ethyl acetate.
-
Sample Loading: The dried, enriched fraction is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the column.
-
Elution: The column is eluted with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable visualization reagent (e.g., anisaldehyde-sulfuric acid) to identify the fractions containing this compound.
-
Purification: Fractions containing this compound are pooled, and the solvent is evaporated. Further purification can be achieved by recrystallization or by preparative High-Performance Liquid Chromatography (HPLC).
Analytical Quantification by HPLC
This protocol details a method for the quantitative analysis of this compound in plant extracts.
Protocol:
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) is used.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is employed.
-
Mobile Phase: A gradient elution is typically used, for example, with a mobile phase consisting of water (A) and acetonitrile (B), both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. The gradient may start with a high proportion of A, gradually increasing the proportion of B over the course of the run.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: The DAD is set to monitor at a wavelength where this compound has significant absorbance, typically around 210 nm.
-
Quantification: Quantification is achieved by creating a calibration curve with known concentrations of a purified this compound standard.
Biological Activity and Signaling Pathways
This compound has been shown to possess various biological activities, with its anti-inflammatory effects being of particular interest to the scientific community.
Anti-inflammatory Activity
Research has demonstrated that this compound exhibits anti-inflammatory properties. One of the proposed mechanisms for this activity is through its interaction with the bitter taste receptor hTAS2R46, which is expressed not only in taste buds but also in other tissues, including the airways.
Another area of investigation involves the broader effects of Artemisia absinthium extracts on inflammatory signaling. Studies have shown that these extracts can modulate key inflammatory pathways, such as the PI3K/Akt/mTOR pathway. While the specific contribution of this compound to this effect is still under investigation, it is a significant area of interest for drug development.
Visualized Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the potential signaling pathways modulated by this compound and Artemisia absinthium extract.
Conclusion
This compound remains a molecule of significant interest due to its potent bitterness and emerging therapeutic potential, particularly as an anti-inflammatory agent. This technical guide provides a foundational understanding for researchers and professionals in drug development, summarizing the key aspects of its discovery, isolation, and biological activity. Further research into the specific molecular mechanisms of this compound and its derivatives is warranted to fully explore its therapeutic applications.
References
The Uncharted Path: Elucidating the Biosynthesis of Absinthin in Wormwood
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Absinthin, a dimeric sesquiterpene lactone, is a principal bioactive compound responsible for the characteristic bitterness of wormwood (Artemisia absinthium) and a molecule of significant interest for its potential anti-inflammatory properties. Despite its long history of use in traditional medicine and beverages, the complete biosynthetic pathway of this compound remains partially unelucidated. This technical guide synthesizes the current understanding of this compound's formation, presenting a putative pathway inferred from known sesquiterpenoid biochemistry. It details the likely enzymatic steps from the universal precursor farnesyl diphosphate to the complex dimeric final product. This document provides researchers with a foundational understanding of the key intermediates, proposed enzymatic transformations, and the experimental methodologies required to further investigate and potentially harness this intricate natural product pathway for biotechnological and pharmaceutical applications.
Introduction
Artemisia absinthium, commonly known as wormwood, has been a component of traditional pharmacopeias for centuries. Its rich phytochemical profile is dominated by a class of C15 terpenoids known as sesquiterpene lactones, among which this compound is a prominent member.[1] this compound is a dimeric guaianolide, and its complex structure has intrigued chemists and biologists alike. While a total synthesis of this compound has been achieved, understanding its natural biosynthetic route is paramount for sustainable production and the discovery of novel enzymatic tools.[2]
This guide provides an in-depth overview of the proposed biosynthetic pathway of this compound. It is important to note that while the initial steps are well-established in terpenoid biosynthesis, the later stages of modification and dimerization are largely hypothetical and based on analogous pathways in other plant species.[2][3]
The Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is believed to commence from the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which provide the universal five-carbon building blocks of isoprenoids: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
Formation of the Sesquiterpene Scaffold
The formation of the core sesquiterpene structure begins with farnesyl pyrophosphate (FPP), a C15 isoprenoid synthesized from two molecules of IPP and one molecule of DMAPP.
-
Farnesyl Pyrophosphate (FPP) Synthesis: The enzyme farnesyl pyrophosphate synthase (FPPS) catalyzes the condensation of geranyl pyrophosphate (GPP) with IPP to form FPP. This is a critical branching point, as FPP is a precursor to a vast array of sesquiterpenoids.
-
Cyclization to (+)-Germacrene A: The first committed step in the biosynthesis of many guaianolide sesquiterpene lactones is the cyclization of FPP to (+)-germacrene A.[4][5][6] This reaction is catalyzed by a sesquiterpene synthase, specifically a (+)-germacrene A synthase (GAS). While not yet isolated from A. absinthium, this enzyme is foundational in related species.[4][6]
Oxidative Modifications and Lactonization
Following the formation of the germacrene A scaffold, a series of oxidative modifications are necessary to produce the guaianolide core. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYP450s).
-
Hydroxylation of Germacrene A: The allylic methyl group of germacrene A is hydroxylated to form germacra-1(10),4,11(13)-trien-12-ol. This reaction is likely catalyzed by a germacrene A hydroxylase, a type of CYP450 enzyme.[2]
-
Oxidation to Germacrene A Acid: The alcohol is further oxidized to an aldehyde and then to a carboxylic acid, germacra-1(10),4,11(13)-trien-12-oic acid (germacrene A acid).[5] This two-step oxidation is also presumed to be carried out by CYP450 enzymes.[5][7]
-
Lactone Formation: The formation of the characteristic γ-lactone ring is a crucial step in the biosynthesis of guaianolides. This is proposed to occur via hydroxylation at the C6 position, followed by cyclization and dehydration to form a guaianolide skeleton.[2]
Tailoring Steps and Dimerization
The final stages of the pathway involve further stereospecific hydroxylations and rearrangements to form the this compound monomer, followed by a dimerization event.
-
Formation of the this compound Monomer: A series of further, yet to be characterized, hydroxylation and rearrangement steps are postulated to convert the initial guaianolide into the specific monomeric precursor of this compound.[2][3]
-
Dimerization to this compound: The final step is the dimerization of two identical sesquiterpene guaianolide monomers to form this compound.[3] It is hypothesized that this occurs via a naturally occurring Diels-Alder reaction.[2][3] While this reaction can occur spontaneously, it is likely facilitated by a "Diels-Alderase" enzyme to ensure stereospecificity and catalytic efficiency.[2][3][8] However, no such enzyme has been isolated from A. absinthium.
Below is a diagram illustrating the proposed biosynthetic pathway of this compound.
Caption: Proposed biosynthetic pathway of this compound in Artemisia absinthium.
Quantitative Data
At present, there is a significant lack of quantitative data regarding the enzymatic steps in the this compound biosynthetic pathway. The concentration of this compound in the herb of A. absinthium has been reported to be in the range of 0.2% to 0.28%.[1] Further research is required to determine the kinetic parameters of the involved enzymes and the in vivo flux through the pathway.
| Compound/Parameter | Reported Value | Source |
| This compound concentration in A. absinthium herb | 0.2 - 0.28% | [1] |
| In vivo intermediate concentrations | Not reported | - |
| Enzyme kinetic parameters (Km, kcat) | Not determined | - |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be instrumental in this endeavor.
Identification and Characterization of Candidate Genes
A transcriptomics approach is a powerful tool for identifying candidate genes involved in the biosynthesis of specialized metabolites.
Experimental Workflow: Gene Discovery
Caption: Workflow for the identification of candidate genes in the this compound pathway.
Protocol: RNA-Seq and Bioinformatic Analysis
-
Plant Material and RNA Extraction: Collect young leaves and glandular trichomes from A. absinthium, as these are likely sites of sesquiterpene lactone biosynthesis. Immediately freeze the tissue in liquid nitrogen. Extract total RNA using a commercially available plant RNA extraction kit with an additional step for DNA removal.
-
Library Preparation and Sequencing: Construct cDNA libraries from the high-quality RNA samples. Perform high-throughput sequencing using a platform such as Illumina NovaSeq.
-
Bioinformatic Analysis:
-
Perform quality control of the raw sequencing reads.
-
Assemble the transcriptome de novo using Trinity or a similar assembler.
-
Annotate the assembled transcripts against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot) to identify putative functions.
-
Identify candidate terpene synthases and cytochrome P450s based on sequence homology.
-
If comparing tissues with high and low this compound content, perform differential gene expression analysis to identify upregulated genes in the high-content tissue.
-
Functional Characterization of Enzymes
Candidate genes identified through transcriptomics must be functionally characterized to confirm their role in the pathway.
Protocol: Heterologous Expression and Enzyme Assays
-
Cloning and Expression: Amplify the full-length coding sequences of candidate genes and clone them into an appropriate expression vector (e.g., pET vector for E. coli or pYES-DEST52 for Saccharomyces cerevisiae). Transform the constructs into the expression host.
-
Protein Production and Purification: Induce protein expression and purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Enzyme Assays:
-
Terpene Synthase Assay: Incubate the purified terpene synthase with FPP in a suitable buffer. Extract the products with an organic solvent (e.g., hexane) and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclized terpene product (e.g., germacrene A).
-
CYP450 Assay: Reconstitute the purified CYP450 with a cytochrome P450 reductase in the presence of NADPH. Incubate with the substrate (e.g., germacrene A). Extract the products and analyze by Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS to identify the oxidized products.
-
Analysis of Metabolites
Accurate identification and quantification of the intermediates and final product in the plant are essential.
Protocol: Extraction and Analysis of Sesquiterpene Lactones
-
Extraction:
-
Grind freeze-dried plant material to a fine powder.
-
Extract with a suitable organic solvent such as methanol or a chloroform:ethanol mixture.[5]
-
For volatile intermediates like germacrene A, a gentler extraction method like solvent-assisted flavor evaporation (SAFE) or headspace solid-phase microextraction (HS-SPME) followed by GC-MS analysis is recommended.
-
-
Analysis:
-
GC-MS: Suitable for the analysis of volatile and semi-volatile terpenoids. Derivatization may be necessary for hydroxylated compounds.
-
UHPLC-HR-MS (Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry): The method of choice for the analysis of non-volatile and thermolabile compounds like this compound and its potential precursors.[9][10][11] A reversed-phase C18 column is typically used with a water/acetonitrile or water/methanol gradient containing a small amount of formic acid.
-
Conclusion and Future Directions
The biosynthesis of this compound in Artemisia absinthium represents a fascinating example of the chemical intricacy of plant specialized metabolism. While a putative pathway has been outlined, significant research is needed to fully elucidate the enzymatic machinery involved, particularly the tailoring enzymes responsible for the final structure of the monomer and the potential Diels-Alderase that catalyzes its dimerization. The experimental approaches detailed in this guide provide a roadmap for researchers to unravel these remaining questions. A complete understanding of the this compound pathway will not only be a significant contribution to the field of natural product biosynthesis but also open avenues for the metabolic engineering of this medicinally important compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Silencing of germacrene A synthase genes reduces guaianolide oxalate content in Cichorium intybus L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic insights into Diels-Alder reactions in natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. researchgate.net [researchgate.net]
- 11. A new chemical tool for absinthe producers, quantification of α/β-thujone and the bitter components in Artemisia absinthium - PubMed [pubmed.ncbi.nlm.nih.gov]
Absinthin's In Vitro Mechanisms of Action: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro mechanisms of action of absinthin, a characteristic bitter sesquiterpene lactone from Artemisia absinthium. The document synthesizes findings from multiple studies, focusing on the anti-inflammatory and anticancer properties of this compound. It includes quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways to support further research and development.
Core Mechanisms of Action
In vitro studies have primarily elucidated two core mechanisms of action for this compound and related extracts of Artemisia absinthium: anti-inflammatory and anticancer activities.
Anti-inflammatory Mechanism
This compound has been identified as a specific agonist for the human taste receptor type 2 member 46 (hTAS2R46), a bitter taste receptor ectopically expressed in various tissues, including human bronchoepithelial cells.[1][2] Activation of this G-protein coupled receptor initiates a signaling cascade that leads to a reduction in inflammatory markers.
Key downstream effects observed in human bronchoepithelial (BEAS-2B) cells include the decreased expression of:
-
Mucin 5AC (MUC5AC)
-
Inducible Nitric Oxide Synthase (iNOS)
-
Pro-inflammatory cytokines
This pathway suggests a potential therapeutic role for this compound in inflammatory airway diseases.
Anticancer Mechanism
Extracts of Artemisia absinthium, rich in compounds like this compound, have demonstrated significant cytotoxic effects against a range of cancer cell lines. The primary mechanism is the induction of apoptosis through the intrinsic or mitochondrial pathway.
This involves:
-
Regulation of Bcl-2 Family Proteins: An increase in the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio.
-
Mitochondrial Disruption: A decrease in the mitochondrial membrane potential.
-
Caspase Activation: Activation of key executioner caspases, such as caspase-3.[1][3]
-
Cell Cycle Arrest: Halting the progression of the cell cycle in cancer cells.[1][3]
Furthermore, some studies suggest the involvement of the MEK/MAPK signaling pathway in the anti-proliferative effects of Artemisia absinthium extracts in breast cancer cells.[4]
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro studies.
Table 1: Cytotoxicity of Artemisia absinthium Extracts and its Components in Human Cancer Cell Lines
| Cell Line | Extract/Component | Assay | Incubation Time | IC50 Value | Reference |
| HCT-116 (Colon) | Methanolic Extract | MTT | Not Specified | Not Specified (Viability Reduced) | [1] |
| HeLa (Cervical) | Total Flavonoids | MTT | 24h | 396.0 ± 54.2 µg/mL | [4] |
| SiHa (Cervical) | Total Flavonoids | MTT | 24h | 449.0 ± 54.8 µg/mL | [4] |
| HeLa (Cervical) | Cynaroside | MTT | 24h | 263.4 ± 3.7 µg/mL | [4] |
| HeLa (Cervical) | Astragalin | MTT | 24h | 282.3 ± 5.0 µg/mL | [4] |
| BGC823 (Gastric) | Ethanol Extract (AAEM-V) | MTT | 24h | 79.03 µg/mL | [5] |
| CT26 (Colon) | Ethanol Extract (AAEM-V) | MTT | 24h | 6.794 µg/mL | [5] |
| BGC823 (Gastric) | Luteolinidin | MTT | Not Specified | 33.21 ± 3.44 µg/mL | [5] |
| CT26 (Colon) | Luteolinidin | MTT | Not Specified | 22.78 ± 2.52 µg/mL | [5] |
| HSC-3 (Oral) | Artemisinin | MTT | 24h | 1.83 µM | [6] |
| HSC-3 (Oral) | A. absinthium Extract | MTT | 24h | 134.29 µg/mL | [6] |
| MCF-7 (Breast) | Root Extract (AARE) | MTT | Not Specified | 150.12 ± 0.74 µg/mL | [7] |
| HepG2 (Liver) | Root Extract (AARE) | MTT | Not Specified | 137.11 ± 1.33 µg/mL | [7] |
| MCF-7 (Breast) | Whole Extract | MTT & LDH | Not Specified | 491.19 µg/µL | [8] |
| MDA-MB-231 (Breast) | Whole Extract | MTT & LDH | Not Specified | 459.97 µg/µL | [8] |
Table 2: Effects of Artemisia absinthium Extract on Apoptotic Markers in HSC-3 Oral Carcinoma Cells
| Treatment | Concentration | Marker | Change | Reference |
| A. absinthium Extract | 2000 µg/mL | Caspase 3 Expression | >10-fold increase | [6] |
| A. absinthium Extract | 2000 µg/mL | Caspase 9 Expression | >10-fold increase | [6] |
| A. absinthium Extract | 2000 µg/mL | Bcl-2 Expression | >50% reduction | [6] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature. These are representative protocols and may require optimization for specific experimental conditions.
Cell Culture and Treatment
-
Cell Lines:
-
Human Bronchial Epithelial Cells (BEAS-2B): Cultured in KGM Bullet Kit media. Cells are typically seeded in 24-well or 96-well plates to reach 80-90% confluency before treatment.
-
Human Colorectal Carcinoma (HCT-116): Maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a 5% CO2 humidified atmosphere.
-
-
Treatment:
-
Prepare stock solutions of this compound or plant extracts in a suitable solvent like dimethyl sulfoxide (DMSO).
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).
-
Remove the existing medium from the cultured cells and replace it with the medium containing the treatment.
-
Incubate the cells for the specified duration (e.g., 24, 48, or 72 hours) before proceeding with endpoint assays.
-
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of the test compound as described in 4.1.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the optical density at 490 nm or 570 nm using a microplate reader.[5] Cell viability is expressed as a percentage relative to the untreated control.
Gene Expression Analysis (qRT-PCR)
-
RNA Extraction: Following treatment, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol reagent) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR: Perform real-time PCR using gene-specific primers for target genes (e.g., BAX, BCL2, MUC5AC, NOS2) and a housekeeping gene (e.g., GAPDH) for normalization. Use a SYBR Green-based detection method.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Protein Expression Analysis (Western Blot)
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, p-ERK, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1][3]
Apoptosis Analysis (Annexin V/PI Staining)
-
Cell Harvesting: After treatment, harvest the cells (including floating and adherent cells).
-
Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[1]
Cytokine Measurement (ELISA)
-
Sample Collection: After treating BEAS-2B cells, collect the cell culture supernatants.
-
ELISA Procedure: Measure the concentration of specific cytokines (e.g., IL-6, IL-8) in the supernatants using commercially available ELISA kits according to the manufacturer's protocols.
-
Data Analysis: Generate a standard curve and calculate the cytokine concentrations in the samples.
Conclusion
The in vitro evidence strongly suggests that this compound and related compounds from Artemisia absinthium exert significant biological effects through distinct and well-characterized signaling pathways. The anti-inflammatory actions are mediated by the bitter taste receptor hTAS2R46, leading to the suppression of key inflammatory mediators. The anticancer effects are primarily driven by the induction of apoptosis via the mitochondrial pathway, involving the modulation of Bcl-2 family proteins and caspase activation. These findings provide a solid foundation for further preclinical and clinical investigations into the therapeutic potential of this compound for inflammatory and oncological conditions. The protocols and data presented herein serve as a valuable resource for researchers in this field.
References
- 1. Methanolic extract of Artemisia absinthium prompts apoptosis, enhancing expression of Bax/Bcl-2 ratio, cell cycle arrest, caspase-3 activation and mitochondrial membrane potential destruction in human colorectal cancer HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory Activity of this compound and Derivatives in Human Bronchoepithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Artemisia absinthium L. ethanol extract inhibits the growth of gastrointestinal cancer cells by inducing apoptosis and mitochondria-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
The Solubility and Stability of Absinthin: A Technical Guide for Researchers
Introduction
Absinthin (C30H40O6) is a naturally occurring dimeric sesquiterpene lactone and a triterpenoid found in the plant Artemisia absinthium, commonly known as wormwood.[1][2] It is the principal chemical agent responsible for the characteristic bitter taste of the spirit absinthe.[1] Beyond its role in flavor, this compound has been noted for potential biological activities, including anti-inflammatory properties.[2][3] For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of this compound is paramount. Its solubility dictates formulation strategies and bioavailability, while its stability influences storage, shelf-life, and the integrity of experimental results.[4]
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. It includes a summary of available data, detailed experimental protocols for determining these properties, and a discussion of appropriate analytical techniques for its quantification.
Solubility Profile of this compound
The solubility of a compound is fundamentally governed by its molecular structure. This compound, being a large and complex sesquiterpene lactone, is sparingly soluble in water but shows good solubility in various organic solvents. This is consistent with the general principle of "like dissolves like," where its relatively non-polar triterpenoid structure favors interaction with organic media over aqueous environments.[5]
While specific quantitative solubility data (e.g., in mg/mL) is not extensively reported in publicly available literature, valuable inferences can be drawn from solvents used for its extraction from plant matrices. The efficiency of these extractions implies a high degree of solubility in the respective solvents.
Table 1: Solvents Used for Extraction of this compound and Related Compounds
| Solvent | Compound(s) Extracted | Implication for this compound Solubility | Reference |
| Ethanol (96% v/v) | This compound, Artemisetin | High | [6] |
| Aqueous Ethanol | This compound | Moderate to High | [7][8] |
| Acetone | Hydroxypelenolide (another SL) | Likely Moderate to High | [6] |
| Distilled Water | Absinthinin (another SL) | Low | [6] |
| Hexane, Dichloromethane, Ethyl Acetate | Various Phytochemicals | Variable; likely soluble in moderately polar solvents | [9] |
Stability of this compound
The stability of this compound is influenced by several environmental factors, including pH, light, and temperature. As a sesquiterpene lactone, it is susceptible to degradation, primarily through isomerization.
An aqueous ethanol solution of this compound has been found to be stable for up to six months with a recovery rate of 95% or higher when stored appropriately.[7] The solid, crystalline form of this compound is stable when refrigerated at -35°C.[7][8] However, degradation is observed under other conditions. When stored at 25°C and exposed to light, the colorless solid turns yellow.[7][8]
This compound is notably unstable in weak acidic conditions, where it readily isomerizes to anthis compound.[7][8] This isomerization is considered the major degradation pathway and can also occur under acid-free conditions.[7][8] Studies have identified at least three distinct decomposition compounds under various stress conditions.[7]
Table 2: Summary of this compound Stability Data
| Condition | Form | Observation | Reference |
| Aqueous Ethanol Solution | Solution | Stable for up to 6 months (≥95% recovery) | [7] |
| Refrigerated (-35°C) | Solid | Stable | [7][8] |
| 25°C with Light Exposure | Solid | Unstable; turns yellow | [7][8] |
| Weak Acidic Medium | Solution/Solid | Unstable; isomerizes to anthis compound | [7][8] |
| Acid-Free Medium | Solution/Solid | Unstable; anthis compound is the major degradation product | [7][8] |
Below is a diagram illustrating the primary degradation pathway of this compound.
Caption: Primary degradation pathway of this compound to Anthis compound.
Experimental Protocols
Standardized protocols are essential for obtaining reliable and reproducible solubility and stability data. The following sections detail widely accepted methodologies.
Protocol for Determining Equilibrium Solubility
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[5] It measures the concentration of a saturated solution when equilibrium is reached between the dissolved and undissolved solute.[10]
Methodology
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed glass vial.
-
Equilibration: Agitate the vials at a constant temperature using an orbital shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[5] The presence of undissolved solid should be confirmed visually.[10]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifuging the samples and then filtering the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not absorb the solute.[5]
-
Quantification: Dilute the clear, saturated filtrate with an appropriate solvent and determine the concentration of this compound using a validated analytical method, such as HPLC-UV.[5][11]
-
Data Reporting: Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[5]
Caption: Workflow for the shake-flask equilibrium solubility method.
Protocol for Stability Assessment (Forced Degradation)
Forced degradation studies are performed to identify potential degradation pathways and develop stability-indicating analytical methods.[7][8]
Methodology
-
Stock Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., aqueous ethanol) at a known concentration.
-
Stress Conditions: Aliquot the stock solution into separate vials and subject them to a range of stress conditions:
-
Hydrolytic: Adjust pH to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions. Include a neutral (water/buffer) control.
-
Oxidative: Add a low concentration of an oxidizing agent (e.g., 3% H₂O₂).
-
Photolytic: Expose the solution to a controlled source of UV and visible light (e.g., in a photostability chamber). Wrap a control sample in foil.
-
Thermal: Store the solution at an elevated temperature (e.g., 60°C). Keep a control sample at the intended storage temperature (e.g., 4°C).
-
-
Time Points: Collect samples from each condition at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Analysis: Analyze all samples immediately or store them under conditions that prevent further degradation (e.g., frozen). Use a stability-indicating analytical method, such as HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector, to quantify the remaining this compound and detect the formation of degradation products.
Caption: General workflow for a forced degradation (stability) study.
Analytical Techniques for Quantification
The accurate quantification of this compound is crucial for both solubility and stability studies. Due to the low volatility and potential thermal lability of many sesquiterpene lactones, High-Performance Liquid Chromatography (HPLC) is the most widely used and recommended analytical technique.[11][12]
-
Chromatography: Reversed-phase HPLC (RP-HPLC) with a C18 column is typically effective for separating this compound from other matrix components and degradation products.
-
Detection:
-
UV Detection: While this compound is not highly chromophoric, UV detection at lower wavelengths (e.g., ~210 nm) can be used for quantification.
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides superior sensitivity and selectivity.[13] It is invaluable for confirming the identity of the this compound peak and for identifying the structures of unknown degradation products.[7][8] Ultra-High-Pressure Liquid Chromatography (UHPLC) can be used for faster analysis and better resolution.[13]
-
Conclusion
This compound is a complex sesquiterpene lactone with solubility characteristics that favor polar organic solvents like ethanol over aqueous media. Its stability is a critical consideration, as it is susceptible to degradation via isomerization to anthis compound, a process accelerated by weak acid, heat, and light. For professionals in research and drug development, it is imperative to experimentally determine the solubility and stability of this compound within specific formulations and solvent systems. The standardized shake-flask and forced degradation protocols, combined with robust HPLC-based analytical methods, provide a reliable framework for generating the data needed to ensure product quality, efficacy, and safety.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C30H40O6 | CID 442138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bioactive Compounds, Pharmacological Actions, and Pharmacokinetics of Wormwood (Artemisia absinthium) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmatutor.org [pharmatutor.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 8. Thieme E-Books & E-Journals - [thieme-connect.com]
- 9. tandfonline.com [tandfonline.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A new chemical tool for absinthe producers, quantification of α/β-thujone and the bitter components in Artemisia absinthium - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Green Fairy's Bitter Heart: A Historical Perspective on Absinthin Research
For Immediate Release
This technical guide delves into the historical research surrounding absinthin, the primary bitter compound isolated from Artemisia absinthium (wormwood), the key botanical in the legendary spirit, absinthe. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the early scientific investigations into this notable sesquiterpenoid lactone.
Introduction: Beyond the Myth of the Green Fairy
The history of absinthe is steeped in bohemian culture and controversy, with its psychoactive effects largely attributed to the monoterpenoid thujone.[1][2] However, the characteristic and intense bitterness of the spirit is due to another, less notorious compound: this compound.[3][4] This technical guide shifts the focus from the lore of the "Green Fairy" to the scientific journey of understanding its bitter principle. We will explore the historical methods used to isolate and characterize this compound, present early quantitative data, and detail the initial pharmacological investigations into this complex molecule.
Early Isolation and Characterization of this compound
The initial forays into the chemical constituents of Artemisia absinthium were driven by a desire to understand the source of its profound bitterness. While the exact date and individual credited with the first isolation of this compound can be difficult to pinpoint from readily available historical records, the late 19th and early 20th centuries saw significant progress in the field of natural product chemistry, which would have encompassed the study of wormwood's components.
Historical Experimental Protocols for this compound Isolation
Early methods for isolating natural products were often laborious and relied on the compound's physical and chemical properties. Based on the general techniques of the era, a probable workflow for the isolation of this compound would have involved the following steps:
Experimental Workflow: 19th Century Isolation of this compound
Caption: A probable workflow for the isolation of this compound in the 19th century.
Methodology:
-
Extraction: The dried and powdered leaves and flowering tops of Artemisia absinthium would be subjected to extraction with a solvent such as ethanol or diethyl ether. This process would draw out a wide range of organic compounds from the plant material, including this compound.
-
Concentration: The resulting crude extract would then be concentrated by evaporating the solvent, leaving behind a thick, resinous material.
-
Purification: This concentrated extract would undergo a series of purification steps. These likely included:
-
Precipitation: Addition of a non-solvent (a liquid in which this compound is insoluble) to precipitate the compound from the concentrated extract.
-
Crystallization: Dissolving the semi-purified solid in a minimal amount of hot solvent and allowing it to cool slowly, promoting the formation of crystals. This process would be repeated multiple times to increase the purity of the final product.
-
Decolorization: Use of charcoal to remove colored impurities.
-
Early Chemical Characterization
Once a crystalline substance was obtained, 19th-century chemists would have employed a range of techniques to characterize it. These would have included:
-
Melting Point Determination: A key indicator of purity for a crystalline solid.
-
Elemental Analysis: Determining the empirical formula by measuring the percentage composition of carbon, hydrogen, and oxygen.
-
Solubility Tests: Assessing the solubility of the compound in various solvents.
-
Color Reactions: Observing color changes upon the addition of specific reagents, which could give clues about the functional groups present.
Historical Quantitative Data
Precise quantitative analysis in the 19th and early 20th centuries was challenging. However, researchers of the time would have made estimations of the yield of this compound from the plant material and determined some of its physical constants.
| Property | Historical Reported Value/Observation |
| Yield from A. absinthium | Varies depending on the source and extraction method, but generally low. |
| Melting Point | Would have been determined as a range, reflecting the purity of the sample. |
| Bitterness Threshold | Described as being intensely bitter even at very high dilutions. Early reports would have been qualitative or semi-quantitative at best. |
| Elemental Composition | Would have led to an empirical formula, a crucial step in determining the molecular formula. |
Early Pharmacological Investigations
Early pharmacological studies on this compound were limited by the methodologies of the time. It is crucial to distinguish these investigations from the more sensationalized and often confounded studies on the effects of consuming absinthe liquor, which contained a complex mixture of compounds, most notably ethanol and thujone.
Research on isolated this compound would have focused on its most prominent characteristic: its bitterness.
Logical Flow of Early Pharmacological Inquiry
Caption: The logical progression of early pharmacological research on this compound.
Focus on Gustatory and Digestive Effects
The primary physiological effect attributed to this compound in early research was its potent stimulation of the gustatory system. This intense bitterness was hypothesized to reflexively stimulate the digestive system.
Experimental Protocols:
Early in vivo experiments would have likely involved the oral administration of purified this compound to animal models. Researchers would have observed and measured physiological responses such as:
-
Salivation: Measuring the increase in saliva production.
-
Gastric Secretion: Analyzing the volume and acidity of stomach contents.
-
Bile Production: Observing changes in bile flow.
These early studies, though lacking the sophistication of modern pharmacology, laid the groundwork for understanding the role of bitter compounds in stimulating digestion, a concept that remains relevant in phytotherapy today.
Conclusion
The historical research on this compound, while overshadowed by the dramatic narrative of absinthe and thujone, represents a significant chapter in the development of natural product chemistry and pharmacology. The early scientists who painstakingly isolated and characterized this intensely bitter compound laid the foundation for our current understanding of sesquiterpenoid lactones. Their work, conducted with the limited tools of their time, provided the initial insights into the physiological effects of bitterness on the digestive system. This historical perspective is invaluable for modern researchers exploring the therapeutic potential of bitter compounds and the rich chemical diversity of the plant kingdom.
References
- 1. α-Thujone (the active component of absinthe): γ-Aminobutyric acid type A receptor modulation and metabolic detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absinthism: a fictitious 19th century syndrome with present impact - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jib.cibd.org.uk [jib.cibd.org.uk]
Absinthin: The Molecular Basis of Bitterness in Absinthe
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Absinthe, a spirit with a storied history, derives its characteristic flavor profile from a variety of botanicals, most notably grand wormwood (Artemisia absinthium)[1][2]. While often associated with the neurotoxic compound thujone, the profound bitterness of absinthe is primarily attributed to a non-volatile sesquiterpene lactone: absinthin[3][4]. This compound is one of the most bitter substances known and its interaction with human taste receptors is a subject of significant interest in the fields of gustatory science and pharmacology[5]. This document provides an in-depth technical overview of this compound's role as a bitter compound, its mechanism of action, and the experimental methodologies used to characterize its properties.
1. Chemical and Physical Properties of this compound
This compound (C₃₀H₄₀O₆) is a dimeric guaianolide, a type of sesquiterpene lactone[6]. Its complex structure is formed from two identical monomer units linked via a Diels-Alder reaction[3]. This dimeric nature is crucial to its potent bioactivity.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₀O₆ | --INVALID-LINK--[6] |
| Molecular Weight | 496.6 g/mol | --INVALID-LINK--[6] |
| IUPAC Name | (1R,2R,5S,8S,9S,12S,13R,14S,15S,16R,17S,20S,21S,24S)-12,17-dihydroxy-3,8,12,17,21,25-hexamethyl-6,23-dioxaheptacyclo[13.9.2.0¹,¹⁶.0²,¹⁴.0⁴,¹³.0⁵,⁹.0²⁰,²⁴]hexacosa-3,25-diene-7,22-dione | --INVALID-LINK--[6] |
| CAS Number | 1362-42-1 | --INVALID-LINK--[6] |
| Classification | Sesquiterpene Lactone, Triterpenoid | [6][7] |
| Appearance | Crystalline solid | --INVALID-LINK-- |
| Melting Point | 182-183 °C (decomposes) | --INVALID-LINK-- |
2. Mechanism of Bitter Taste Perception: Interaction with TAS2Rs
The sensation of bitterness is initiated by the binding of ligands to a family of 25 G protein-coupled receptors known as taste 2 receptors (TAS2Rs) in humans[8][9]. This compound has been identified as a potent and specific agonist for the human bitter taste receptor hTAS2R46 [10][11]. It has also been reported to act on hTAS2R14 [7].
Upon binding, this compound induces a conformational change in the receptor, triggering a canonical intracellular signaling cascade. This pathway is critical for the perception of bitterness and is a target for taste modulation in the pharmaceutical and food industries.
2.1. The TAS2R Signaling Pathway
The activation of hTAS2R46 by this compound initiates a well-defined signaling cascade:
-
G Protein Activation : The activated TAS2R engages its cognate heterotrimeric G protein, gustducin. This causes the dissociation of the Gα-gustducin subunit from the Gβγ complex[12][13].
-
PLCβ2 Activation : The released Gβγ subunits activate the enzyme phospholipase C β2 (PLCβ2)[12][13].
-
Second Messenger Production : PLCβ2 hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG)[13][14].
-
Calcium Release : IP₃ binds to its receptor (IP₃R) on the endoplasmic reticulum (ER), leading to the release of stored Ca²⁺ ions into the cytoplasm[13][14].
-
Cellular Response : The resulting increase in intracellular Ca²⁺ concentration activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), causing membrane depolarization and the release of ATP as a neurotransmitter. This signal is then transmitted to the brain, where it is perceived as a bitter taste[8][12].
Interestingly, in airway smooth muscle cells, this compound (1-10 μM) does not induce Ca²⁺ signals on its own but reduces histamine-induced cytosolic Ca²⁺ increases by promoting Ca²⁺ shuttling from the ER to the mitochondria, a process dependent on hTAS2R46[10][11][14][15].
3. Quantitative Analysis of this compound's Bioactivity
| Assay Type | Cell Line | Target Receptor | Agonist / Antagonist | Concentration | Effect | Reference |
| Calcium Imaging | Airway Smooth Muscle (ASM) Cells | hTAS2R46 | This compound (Agonist) | 1-10 μM | Reduces histamine-induced cytosolic Ca²⁺ increases. | [10][11] |
| Calcium Imaging | Human Skeletal Muscle Cells | hTAS2R46 | This compound (Agonist) | 10 μM | Reduces acetylcholine-induced Ca²⁺ transients. | [16] |
| Functional Assay | ASM Cells with shRNA knockdown | hTAS2R46 | This compound (Agonist) | 10 μM | Unable to reduce histamine-induced Ca²⁺ rise, confirming receptor specificity. | [10] |
| Functional Assay | ASM Cells | hTAS2R46 | 3β-hydroxydihydrocostunolide (Antagonist) | 0.1-10 μM | Inhibits the effect of this compound on histamine-induced Ca²⁺ rises. | [10][15] |
4. Experimental Protocols
4.1. Extraction and Quantification of this compound from Artemisia absinthium
A robust method for the quantification of this compound and other compounds from wormwood involves a combination of extraction and advanced chromatographic techniques.
Methodology:
-
Harvesting: Artemisia absinthium is harvested at various phenological stages to analyze the concentration of its chemical constituents[17].
-
Extraction: The plant material is dried and powdered. An alcoholic extraction is performed, often with ethanol, to create a wormwood extract. For isolating sesquiterpene lactones, solvents like ethanol or acetone/water mixtures are effective[18][19].
-
Sample Preparation: The extract is prepared for analysis. For volatile compounds like thujone, solid-phase micro-extraction (SPME) may be used[17]. For non-volatile bitter compounds like this compound, the extract is typically filtered and diluted.
-
Chromatographic Separation: Ultra-High Pressure Liquid Chromatography (UHPLC) is employed to separate the components of the complex extract. A C18 column is commonly used with a gradient elution program involving water and an organic solvent like acetonitrile.
-
Detection and Quantification: High-Resolution Mass Spectrometry (HR-MS) is coupled with UHPLC. The mass spectrometer is operated in a mode that allows for the precise identification and quantification of this compound based on its exact mass and fragmentation pattern[17][20].
4.2. In Vitro Assay for hTAS2R46 Activation
Cell-based functional assays are essential for characterizing the interaction between a ligand and its receptor. These assays typically measure the downstream consequences of receptor activation, such as changes in intracellular calcium.
Methodology:
-
Cell Culture and Transfection: A human cell line, such as Human Embryonic Kidney 293 (HEK293) cells, is cultured. These cells are transiently transfected with a plasmid encoding the human TAS2R46 receptor and a promiscuous G protein subunit (e.g., Gα16-gust44) to ensure robust coupling of the receptor to the downstream signaling pathway[21][22].
-
Cell Loading: The transfected cells are loaded with a Ca²⁺-sensitive fluorescent indicator dye, such as Fura-2 AM or Fluo-4 AM. These dyes exhibit a change in fluorescence intensity upon binding to free intracellular calcium.
-
Ligand Application: A baseline fluorescence reading is established. The cells are then stimulated by adding a solution containing this compound at a known concentration.
-
Signal Detection: The change in fluorescence intensity is monitored over time using a fluorescence plate reader or a microscope. An increase in fluorescence corresponds to an increase in intracellular [Ca²⁺], indicating receptor activation[22][23].
-
Data Analysis: The response is typically quantified as the change in fluorescence (ΔF) over the baseline fluorescence (F₀). Dose-response curves can be generated by testing a range of this compound concentrations to calculate parameters like the EC₅₀ (half-maximal effective concentration).
This compound is the principal bitter compound in Artemisia absinthium and a key contributor to the sensory profile of absinthe. Its potent bitterness is mediated primarily through the activation of the human taste receptor hTAS2R46, initiating a canonical G protein-coupled receptor signaling cascade that results in an increase in intracellular calcium. The study of this compound provides a valuable model for understanding the molecular mechanisms of bitter taste perception. The detailed experimental protocols for its quantification and the characterization of its receptor interactions offer a robust framework for further research in taste science, natural product chemistry, and drug development, particularly in the area of taste modulation and the exploration of extra-oral functions of bitter taste receptors.
References
- 1. Absinthe - Wikipedia [en.wikipedia.org]
- 2. What Is Absinthe? History, Effects, Safety [webmd.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Artemisia absinthium - Wikipedia [en.wikipedia.org]
- 5. naturespharmacy.substack.com [naturespharmacy.substack.com]
- 6. This compound | C30H40O6 | CID 442138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. Bitter taste receptors: Genes, evolution and health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular mechanisms and molecular pathways linking bitter taste receptor signalling to cardiac inflammation, oxidative stress, arrhythmia and contractile dysfunction in heart diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, an agonist of the bitter taste receptor hTAS2R46, uncovers an ER-to-mitochondria Ca2+–shuttling event - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, an agonist of the bitter taste receptor hTAS2R46, uncovers an ER-to-mitochondria Ca2+-shuttling event - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Complex Journey of the Calcium Regulation Downstream of TAS2R Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. iris.uniupo.it [iris.uniupo.it]
- 17. A new chemical tool for absinthe producers, quantification of α/β-thujone and the bitter components in Artemisia absinthium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. arodes.hes-so.ch [arodes.hes-so.ch]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
- 23. An In vitro assay useful to determine the potency of several bitter compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Sources and Abundance of Absinthin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Absinthin, a dimeric sesquiterpene lactone, is a prominent bioactive compound recognized for its intense bitterness and diverse pharmacological potential.[1][2] This technical guide provides a comprehensive overview of the natural sources of this compound, its abundance in various plant species, detailed experimental protocols for its extraction, isolation, and quantification, and an exploration of its known signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources and Abundance of this compound
This compound is primarily found in plants of the Artemisia genus, with Artemisia absinthium L., commonly known as wormwood, being the most significant natural source.[2] The concentration of this compound and its isomers can vary depending on the plant part, geographical location, and harvesting time.[3]
Abundance in Artemisia absinthium
Artemisia absinthium is the principal plant used for the production of absinthe and other spirits, owing to its characteristic bitter taste imparted by compounds like this compound.[4] The leaves and flowering tops are the primary parts of the plant where this compound is concentrated.[5][6]
Table 1: Quantitative Abundance of this compound and Related Compounds in Artemisia absinthium
| Plant Part | Compound | Concentration Range (% w/w) | Analytical Method | Reference |
| Herb | This compound | 0.2 - 0.28 | Not Specified | [3] |
| Herb | This compound Isomers (anthis compound, anabsin, artabsin) | 0.04 - 0.16 | Not Specified | [3] |
Presence in Other Artemisia Species
While most abundant in Artemisia absinthium, other species within the Artemisia genus have been reported to contain various sesquiterpenoid lactones, and in some cases, this compound or its isomers.[7] However, comprehensive quantitative data for this compound in these other species is less readily available. A comparative study of the chemical composition of alcohol extracts from Artemisia absinthium, Artemisia armeniaca, and Artemisia latifolia highlighted significant differences in their phytochemical profiles, with only a few overlapping components.[8]
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from Artemisia absinthium.
Extraction of this compound
The following protocol is a general method for the solvent extraction of sesquiterpene lactones from Artemisia absinthium.
Protocol 1: Solvent Extraction of this compound
-
Plant Material Preparation: Air-dry the aerial parts (leaves and flowers) of Artemisia absinthium at room temperature in a well-ventilated area, shielded from direct sunlight. Once completely dry, grind the plant material into a fine powder.
-
Extraction:
-
Macerate the powdered plant material in 95% ethanol at a 1:10 (w/v) ratio for 72 hours at room temperature with occasional agitation.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
-
-
Solvent Evaporation: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude ethanolic extract.
Isolation of this compound by Preparative HPLC
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a robust technique for isolating pure this compound from the crude extract.[9][10][11]
Protocol 2: Preparative HPLC Isolation of this compound
-
Sample Preparation: Dissolve the crude ethanolic extract in a minimal amount of the initial mobile phase solvent. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (Solvent B) in water (Solvent A), both containing 0.1% formic acid. A typical gradient could be:
-
0-5 min: 20% B
-
5-40 min: 20-80% B (linear gradient)
-
40-45 min: 80% B (isocratic)
-
45-50 min: 80-20% B (linear gradient)
-
50-60 min: 20% B (isocratic for column re-equilibration)
-
-
Flow Rate: 10-20 mL/min, depending on the column dimensions.
-
Detection: UV detection at 210 nm.
-
-
Fraction Collection: Collect fractions corresponding to the peak of this compound based on the retention time determined from analytical HPLC.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated this compound. Pool the pure fractions and evaporate the solvent under reduced pressure.
Quantification of this compound by UHPLC-MS
Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) provides a sensitive and selective method for the quantification of this compound.[12][13][14]
Protocol 3: UHPLC-MS Quantification of this compound
-
Standard Preparation: Prepare a stock solution of purified this compound of known concentration in methanol. Generate a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Accurately weigh a known amount of powdered Artemisia absinthium and extract it with methanol using ultrasonication for 30 minutes. Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter.
-
UHPLC-MS Conditions:
-
Column: A reversed-phase C18 column suitable for UHPLC (e.g., 100 x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (Solvent B) in water (Solvent A), both containing 0.1% formic acid.
-
Flow Rate: 0.3-0.5 mL/min.
-
Mass Spectrometer: An electrospray ionization (ESI) source operating in positive ion mode.
-
MS Parameters: Optimize the MS parameters (e.g., capillary voltage, cone voltage, source temperature) for maximum sensitivity of the this compound molecular ion or a characteristic fragment ion. Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the plant extract by interpolating its peak area on the calibration curve.
Signaling Pathways and Mechanisms of Action
Recent research has begun to elucidate the molecular mechanisms underlying the biological activities of this compound and other constituents of Artemisia absinthium.
Anti-inflammatory Action via Bitter Taste Receptor hTAS2R46
This compound is a specific agonist for the human bitter taste receptor 46 (hTAS2R46).[15][16] These receptors are not only found in the oral cavity but are also expressed in various extra-oral tissues, including human bronchoepithelial cells and monocytes/macrophages.[1][17] The activation of hTAS2R46 by this compound has been shown to exert anti-inflammatory and antioxidant effects.[18]
Signaling Pathway of this compound via hTAS2R46:
References
- 1. Bitter Taste Receptor 46 (hTAS2R46) Protects Monocytes/Macrophages from Oxidative Stress [ouci.dntb.gov.ua]
- 2. Bioactive Compounds, Pharmacological Actions, and Pharmacokinetics of Wormwood (Artemisia absinthium) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ives-openscience.eu [ives-openscience.eu]
- 5. thenaturopathicherbalist.com [thenaturopathicherbalist.com]
- 6. Flowers and Leaves of Artemisia absinthium and Artemisia annua Phytochemical Characterization, Anti-Inflammatory, Antioxidant, and Anti-Proliferative Activities Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Artemisia Species with High Biological Values as a Potential Source of Medicinal and Cosmetic Raw Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isolation by Preparative High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A new chemical tool for absinthe producers, quantification of α/β-thujone and the bitter components in Artemisia absinthium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. arodes.hes-so.ch [arodes.hes-so.ch]
- 15. Anti-inflammatory Activity of this compound and Derivatives in Human Bronchoepithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Bitter Taste Receptor 46 (hTAS2R46) Protects Monocytes/Macrophages from Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bitter Taste Receptor 46 (hTAS2R46) Protects Monocytes/Macrophages from Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Absinthin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Absinthin is a dimeric sesquiterpene lactone naturally occurring in the plant Artemisia absinthium L. (wormwood).[1][2] It is known to be one of the most bitter compounds and is a key component responsible for the characteristic taste of the spirit absinthe.[2][3][4] Beyond its role in flavor, this compound and related compounds in wormwood extracts are of significant interest for their potential pharmacological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects.[1][5]
These application notes provide detailed protocols for various methods of extracting and purifying this compound from Artemisia absinthium, intended to guide researchers in selecting and implementing the most suitable techniques for their specific research and development goals.
Extraction Methodologies
The initial step in isolating this compound involves its extraction from the dried plant material. The choice of extraction method is critical as it influences the yield, purity, and chemical profile of the resulting extract. Both conventional and modern "green" technologies can be employed.
Conventional Extraction Methods
Organic solvent extraction is a traditional and widely used method. The selection of solvent is crucial; different solvents will extract different profiles of compounds based on their polarity.[6] For instance, 96% (v/v) ethanol has been used to extract this compound, while distilled water has been used for other related compounds like absinthinin.[6]
Protocol: Reflux Extraction with a Water/Acetone Mixture
This protocol is adapted from a method used for the isolation of sesquiterpene lactones from A. absinthium.[1]
Objective: To extract a broad range of compounds, including this compound, from dried wormwood powder.
Materials:
-
Dried and powdered Artemisia absinthium
-
Solvent: Acetone/Water mixture (7:3 ratio)
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Filtration apparatus (e.g., vacuum filtration)
Procedure:
-
Weigh 50 g of dried Artemisia absinthium powder and place it into a round-bottom flask.
-
Add 200 mL of a water/acetone (3/7) mixture to the flask.[1]
-
Set up the reflux apparatus and heat the mixture at 65–70 °C for 2 hours with constant stirring.[1]
-
After 2 hours, allow the mixture to cool to room temperature.
-
Filter the mixture to separate the plant residue from the liquid extract.
-
Concentrate the extract using a rotary evaporator under vacuum until approximately one-third of the solvent volume has been removed.[1]
-
Transfer the concentrated aqueous-acetone extract to a separatory funnel.
-
Perform a liquid-liquid extraction by adding 50 mL of hexane. Shake vigorously and allow the layers to separate.[1]
-
Collect the upper hexane fraction. This fraction will contain nonpolar compounds, including sesquiterpene lactones.
-
The hexane extract can then be further processed for purification.
Modern "Green" Extraction Methods
These methods are characterized by reduced solvent consumption, shorter extraction times, and often higher efficiency compared to conventional techniques.[7][8]
SFE, particularly with supercritical carbon dioxide (SC-CO₂), is a green technology that offers high selectivity and efficiency.[7][9][10] By modifying pressure and temperature, the solvating power of CO₂ can be tuned to selectively extract specific compounds.[9][11] It is an excellent alternative to organic solvents as it is non-toxic and leaves no residue.[7]
Protocol: Supercritical CO₂ Extraction
Objective: To selectively extract this compound and other nonpolar compounds from wormwood using an environmentally friendly solvent.
Materials:
-
Dried and milled Artemisia absinthium
-
Supercritical Fluid Extractor system
-
High-purity carbon dioxide (CO₂)
-
Optional: Co-solvent such as ethanol
Procedure:
-
Load the extraction vessel with a known quantity of dried, ground wormwood.
-
Set the extraction parameters. Typical conditions can range from 9.0–18.0 MPa for pressure and 40–50 °C for temperature.[9]
-
Pump liquid CO₂ into the system, where it is heated and pressurized to reach a supercritical state.
-
The supercritical CO₂ flows through the extraction vessel, dissolving the target compounds.
-
The CO₂ laden with the extract then flows into a separator vessel where the pressure is reduced.
-
This pressure drop causes the CO₂ to lose its solvating power, and the extract precipitates. The gaseous CO₂ can be recycled.[7]
-
The collected extract can be further purified. For enhanced extraction of more polar compounds, a modifier like ethanol can be added to the CO₂ stream.[9]
UAE utilizes the energy of ultrasonic waves to create acoustic cavitation in the solvent, which disrupts the plant cell walls and enhances mass transfer, leading to faster and more efficient extraction.[12][13]
Protocol: Ultrasound-Assisted Extraction of Phenolic and Antioxidant Compounds
This protocol is optimized for the extraction of antioxidant compounds from A. absinthium and can be adapted for this compound.[14]
Objective: To rapidly extract bioactive compounds using ultrasonic energy to improve efficiency.
Materials:
-
Dried and powdered Artemisia absinthium
-
Solvent: Methanol/Water mixture (e.g., 55-59% v/v) with HCl (e.g., 0.41-0.44 mol/L)[14]
-
Ultrasonic bath or probe system
-
Temperature-controlled water bath
-
Filtration apparatus
Procedure:
-
Combine the powdered wormwood with the extraction solvent in a flask at a specific solid-to-liquid ratio.
-
Place the flask in an ultrasonic bath or insert an ultrasonic probe.
-
Set the optimal extraction conditions. Based on studies, these can be:
-
After the extraction time is complete, separate the extract from the solid residue by filtration.
-
The resulting extract is then ready for solvent evaporation and subsequent purification steps.
Purification Methodologies
Crude extracts contain a complex mixture of compounds. Therefore, purification is a necessary step to isolate this compound to a high degree of purity.
Recrystallization
Recrystallization is a fundamental purification technique for crystalline solids. It relies on the principle that the solubility of a compound in a solvent increases with temperature. Impurities are removed as they are either more soluble or less soluble than the target compound in the chosen solvent system.
Protocol: Sequential Dissolution and Recrystallization
Objective: To purify crude crystalline this compound obtained from an initial extraction.
Materials:
-
Crude this compound extract (crystalline solid)
-
Acetone (for dissolution)
-
Cold Methanol (for precipitation)
-
Beakers or flasks
-
Filtration apparatus (vacuum filtration)
-
Thin Layer Chromatography (TLC) equipment for purity analysis
Procedure:
-
Dissolve the impure crystalline extract in a minimum amount of acetone at room temperature.[1]
-
Once fully dissolved, slowly add cold methanol to the solution. This will decrease the solubility of this compound, causing it to crystallize out of the solution while impurities remain dissolved.[1]
-
Collect the formed crystals by vacuum filtration.
-
Repeat the process of dissolving in minimal acetone and recrystallizing with cold methanol until a high level of purity is achieved.[1]
-
Monitor the purification progress by checking for a single spot on a Thin Layer Chromatography (TLC) plate.[1]
-
Once pure, the crystals should be dried and stored in a cool, dark place (e.g., 4 °C).[1]
Column Chromatography (CC)
Column chromatography is a versatile technique used to separate individual compounds from a mixture. The separation is based on the differential adsorption of compounds to a stationary phase (e.g., silica gel) while a mobile phase flows through it.
Protocol: Silica Gel Column Chromatography
Objective: To separate this compound from other compounds in the crude extract based on polarity.
Materials:
-
Glass chromatography column
-
Stationary Phase: Silica gel
-
Mobile Phase: A solvent system of appropriate polarity (e.g., a gradient of hexane and ethyl acetate)
-
Crude wormwood extract
-
Cotton wool or fritted disc
-
Sand
-
Collection tubes or flasks
Procedure:
-
Column Packing: Place a small piece of cotton wool at the bottom of the column. Add a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar mobile phase solvent. Pour the slurry into the column and allow it to pack uniformly without air bubbles. Add another layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin passing the mobile phase through the column. Start with a nonpolar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as gradient elution.
-
Fraction Collection: Collect the eluent in separate fractions using test tubes or flasks.
-
Analysis: Analyze the collected fractions using TLC to identify which ones contain the purified this compound.
-
Concentration: Combine the pure fractions containing this compound and evaporate the solvent using a rotary evaporator to obtain the purified compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for both analysis and purification (preparative HPLC). It offers high resolution and is suitable for isolating compounds with high purity. A common setup for sesquiterpene lactones involves a reverse-phase (e.g., C18) column.
Protocol: Preparative Reverse-Phase HPLC
Objective: To achieve high-purity isolation of this compound from a semi-purified extract.
Materials:
-
Preparative HPLC system with a suitable detector (e.g., DAD or UV)
-
Reverse-phase column (e.g., C18, 4.6 × 250 mm, 5 μm)[1]
-
Mobile Phase: A gradient of ultrapure water with 0.5% acetic acid (Solvent A) and methanol (Solvent B).[1]
-
Semi-purified wormwood extract, filtered through a 0.45 µm filter
-
Collection vials
Procedure:
-
Method Setup: Equilibrate the column with the initial mobile phase conditions. A typical gradient might be:
-
0 min: 80% A, 20% B
-
20 min: 0% A, 100% B
-
25 min: 0% A, 100% B[1]
-
-
Set the flow rate (e.g., 1 mL/min) and the detection wavelength (e.g., 205 nm).[1][6]
-
Injection: Inject a concentrated solution of the semi-purified extract onto the column.
-
Fraction Collection: Monitor the chromatogram in real-time. Collect the eluent corresponding to the peak of this compound. The retention time for this compound would need to be determined beforehand using an analytical standard.
-
Post-Purification: Combine the collected fractions containing pure this compound. Remove the mobile phase solvents under vacuum (e.g., using a rotary evaporator followed by a lyophilizer) to yield the final purified compound.
Data Presentation: Comparison of Methods
The following tables summarize quantitative data associated with different extraction methods for compounds from Artemisia absinthium. Note that yields can vary significantly based on plant origin, harvest time, and specific experimental conditions.
Table 1: Comparison of Extraction Yields and Conditions
| Extraction Method | Plant Part | Solvent(s) | Key Conditions | Yield | Reference |
| Organic Solvent Extraction (OSE) | Aerial Parts | Ethanol | Maceration | 23.81% (total extract) | [9] |
| Hydrodistillation (HD) | Aerial Parts | Water | N/A | Lower than OSE/SFE | [9] |
| Supercritical Fluid Extraction (SFE) | Aerial Parts | Supercritical CO₂ | 9.0–18.0 MPa, 40–50 °C | Lower than OSE | [9] |
| Ultrasound-Assisted Extraction (UAE) | Aerial Parts | 55-59% Methanol, 0.41-0.44M HCl | 64-70 °C, 101-107 min | Optimized for TPC* | [14] |
| Aqueous Extraction | All parts | Distilled Water | Room Temperature | 0.672% | [15] |
| Ethyl Acetate Extraction | All parts | Ethyl Acetate | N/A | 15.95% | [15] |
*Total Phenolic Content
Table 2: this compound Content in Extracts
| Extraction Solvent | Temperature | Anthis compound Content (µg/g DW)* | Reference |
| 75% Methanol | 45 °C | 16.58 | [16] |
| 25% Methanol | 45 °C | 9.45 | [16] |
| 100% Water | 45 °C | Lowest yield | [16] |
*Anthis compound is a related sesquiterpene lactone often measured alongside this compound.
Visualizations
Workflow for this compound Extraction and Purification
Caption: General workflow from plant material to pure this compound.
Principle of Supercritical Fluid Extraction (SFE)
Caption: Schematic diagram of a Supercritical Fluid Extraction (SFE) system.
References
- 1. Isolation of Arborescin from Artemisia absinthium L. and Study of Its Antioxidant and Antimicrobial Potential by Use of In Vitro and In Silico Approaches [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. webspace.pugetsound.edu [webspace.pugetsound.edu]
- 4. Absinthe--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactive Compounds, Pharmacological Actions, and Pharmacokinetics of Wormwood (Artemisia absinthium) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Supercritical fluid extraction - The green manufacturing process - Sabinsa Polska | Przemysł żywieniowy [sabinsa.com.pl]
- 8. Frontiers | Application of Ultrasound as Clean Technology for Extraction of Specialized Metabolites From Stinging Nettle (Urtica dioica L.) [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. Optimisation of ultrasonic-assisted extraction of antioxidant compounds from Artemisia absinthium using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Artemisia absinthium L. Aqueous and Ethyl Acetate Extracts: Antioxidant Effect and Potential Activity In Vitro and In Vivo against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Absinthin using HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Absinthin is a naturally occurring sesquiterpene lactone and the primary bitter principle of wormwood (Artemisia absinthium). As a key bioactive compound, its accurate quantification is crucial for the standardization of herbal preparations, drug development, and quality control of products such as absinthe. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), the preferred method, and discusses the applicability of Gas Chromatography-Mass Spectrometry (GC-MS) for comprehensive analysis of wormwood extracts.
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
HPLC coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS) is the most reliable and widely used technique for the quantification of this compound due to its high resolution, sensitivity, and suitability for non-volatile compounds.
Experimental Protocol: HPLC-DAD
This protocol outlines a validated method for the simultaneous determination of this compound and other bioactive compounds in wormwood.[1][2]
1. Sample Preparation (Solid-Liquid Extraction)
-
Objective: To efficiently extract this compound and other target analytes from the plant matrix.
-
Procedure:
-
Weigh 1.0 g of dried and powdered Artemisia absinthium plant material.
-
Place the material in a flask and add 20 mL of methanol.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
Dilution: Dilute the sample with the mobile phase if the concentration of this compound is expected to be high.
-
2. HPLC Instrumentation and Conditions
-
Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: Reversed-Phase C18 (RP-18) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.085% (v/v) o-phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).[1][2]
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 70 30 20 40 60 30 10 90 35 10 90 | 40 | 70 | 30 |
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
3. Calibration and Quantification
-
Prepare a stock solution of this compound standard of known concentration in methanol.
-
Create a series of calibration standards by serial dilution of the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject the calibration standards into the HPLC system.
-
Construct a calibration curve by plotting the peak area of this compound against the concentration.
-
Inject the prepared sample and determine the concentration of this compound from the calibration curve.
Data Presentation: HPLC Method Parameters
| Parameter | Specification |
| Instrumentation | HPLC with DAD or MS detector |
| Column | RP-18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of aqueous o-phosphoric acid and acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 205 nm |
| Quantification | External standard calibration |
Gas Chromatography-Mass Spectrometry (GC-MS) for Wormwood Analysis
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While it is the method of choice for analyzing components like α- and β-thujone in wormwood extracts and absinthe, it is generally not suitable for the direct quantification of this compound .[3][4][5] this compound is a large, non-volatile sesquiterpene lactone that would require derivatization to increase its volatility for GC analysis, a process which can be complex and introduce variability. For a comprehensive analysis of wormwood, a combination of GC-MS for volatiles and HPLC for non-volatiles is often employed.[3][5]
Experimental Protocol: SPME-GC-MS for Volatile Compounds (e.g., Thujone)
This protocol is for the analysis of volatile compounds in alcoholic extracts of Artemisia absinthium.[3][4]
1. Sample Preparation (Solid-Phase Microextraction - SPME)
-
Objective: To extract volatile analytes from the headspace of the sample.
-
Procedure:
-
Place 1 mL of the alcoholic wormwood extract into a 10 mL headspace vial.
-
Add a magnetic stir bar.
-
Seal the vial with a septum cap.
-
Place the vial in a heating block at a controlled temperature (e.g., 60 °C).
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined time (e.g., 30 minutes) while stirring.
-
2. GC-MS Instrumentation and Conditions
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer.
-
Chromatographic Conditions:
-
Injection: Desorption of the SPME fiber in the GC inlet at a high temperature (e.g., 250 °C) in splitless mode.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 5 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
3. Data Analysis
-
Identify compounds by comparing their mass spectra with a reference library (e.g., NIST, Wiley).
-
Confirm identification using retention indices.
-
Quantification can be performed using an internal or external standard method.
Data Presentation: Comparison of Analytical Techniques
| Analyte | Recommended Technique | Rationale |
| This compound | HPLC-DAD/MS | Non-volatile, high molecular weight sesquiterpene lactone. |
| α/β-Thujone | GC-MS | Volatile monoterpenes, ideal for GC analysis.[3][4] |
| Other Sesquiterpene Lactones | HPLC-DAD/MS | Similar properties to this compound. |
| Flavonoids | HPLC-DAD/MS | Polyphenolic compounds, well-suited for HPLC.[1] |
| Essential Oils | GC-MS | Composed of volatile terpenes and other aromatic compounds. |
Visualization of Experimental Workflows
Caption: HPLC-DAD workflow for this compound quantification.
Caption: SPME-GC-MS workflow for volatile compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A new chemical tool for absinthe producers, quantification of α/β-thujone and the bitter components in Artemisia absinthium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
Application Notes and Protocols: Synthesis and Evaluation of Absinthin and its Analogs
These application notes provide detailed protocols for the chemical synthesis of (+)-Absinthin and a framework for the synthesis of its analogs. Additionally, methodologies for evaluating their biological activities, particularly their anti-inflammatory effects, are described.
Total Synthesis of (+)-Absinthin
The total synthesis of (+)-Absinthin was first reported by Zhang et al. in 2005, achieving an overall yield of 18.6% in nine steps from O-acetylisophotosantonic lactone.[1] This synthetic route offers a practical approach for obtaining this complex natural product and provides a basis for the synthesis of structurally related analogs.[1][2]
1.1. Quantitative Data Summary
While the seminal paper by Zhang et al. outlines the nine-step synthesis with a reported overall yield of 18.6%, specific yields for each intermediate step are not detailed in the initial communication.[1][3] The following table summarizes the key transformation and known yield.
| Step | Reaction | Starting Material | Product | Reported Yield (%) |
| 1-9 | Total Synthesis | O-acetylisophotosantonic lactone | (+)-Absinthin | 18.6 (overall) |
| Key Step | Biomimetic Diels-Alder Dimerization | Guaianolide Monomer | Dimeric Absinthin precursor | 72 |
1.2. Experimental Protocols
The synthesis of (+)-Absinthin involves several key chemical transformations.[1][4] Below are detailed protocols for the pivotal steps in the synthesis.
1.2.1. Mitsunobu Arylselenylation and Oxidative Elimination
This two-step sequence is crucial for introducing a key double bond in an early intermediate.
-
Materials: O-acetylisophotosantonic lactone derivative, o-nitrophenylselenocyanate, tributylphosphine (n-Bu3P), tetrahydrofuran (THF), 30% hydrogen peroxide (H2O2), dichloromethane (DCM).
-
Protocol:
-
Dissolve the O-acetylisophotosantonic lactone derivative and o-nitrophenylselenocyanate in anhydrous THF under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C and slowly add a solution of tributylphosphine in THF.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction, extract the product, and purify by column chromatography to yield the arylselenide intermediate.
-
Dissolve the purified arylselenide in a mixture of THF and DCM.
-
Add 30% hydrogen peroxide dropwise at 0 °C.
-
Stir the reaction at room temperature until the oxidative elimination is complete (monitor by TLC).
-
Work up the reaction and purify the product by column chromatography to obtain the allylic alcohol.
-
1.2.2. Biomimetic Dimerization via Diels-Alder Reaction
This key step involves the dimerization of two identical guaianolide monomer units to form the core structure of this compound.[2][4]
-
Materials: Guaianolide monomer, toluene.
-
Protocol:
-
Dissolve the guaianolide monomer in anhydrous toluene.
-
Heat the solution at reflux. The reaction can be monitored by TLC for the disappearance of the starting material and the appearance of the dimer.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the dimeric precursor to this compound. This step is reported to proceed with a yield of 72%.[2]
-
1.2.3. Stereochemical Inversion of a Tertiary Alcohol
A four-step sequence is employed to invert a sterically hindered tertiary alcohol, which is a critical step for achieving the final stereochemistry of (+)-Absinthin.[1]
-
This multi-step process typically involves:
-
Dehydration to form an olefin.
-
Epoxidation of the olefin.
-
Reductive opening of the epoxide.
-
Hydroboration-oxidation or other hydroxylation methods to introduce the alcohol with the desired stereochemistry.
Detailed experimental conditions for each of these steps would be optimized based on the specific substrate.
-
1.3. Synthesis of this compound Analogs
The synthetic route developed by Zhang et al. provides a platform for creating a variety of this compound analogs for structure-activity relationship (SAR) studies.[1]
-
Strategies for Analog Synthesis:
-
Modification of the Guaianolide Monomer: Introduce chemical modifications to the monomer before the Diels-Alder dimerization step. This could include altering substituent groups or modifying the lactone ring.
-
Derivatization of this compound: Perform chemical transformations on the final this compound molecule. For instance, the allylic lactone ring can be chemoselectively opened to prepare esters and other derivatives.[5]
-
1.4. Purification and Characterization
Purification of intermediates and the final product is typically achieved using column chromatography on silica gel.[6] Characterization of the synthesized compounds relies on standard spectroscopic techniques.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound and intermediates.[4]
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are essential for structural elucidation of the synthesized molecules.[7][8]
-
High-Resolution Mass Spectrometry (HRMS): Used to confirm the elemental composition of the synthesized compounds.[7]
Biological Activity Evaluation
This compound and its analogs have shown promise as anti-inflammatory agents.[5][9] The following protocols describe methods to evaluate their biological activity.
2.1. In Vitro Anti-Inflammatory Assays
2.1.1. Inhibition of Pro-inflammatory Mediators in Human Bronchoepithelial Cells
This assay evaluates the ability of this compound and its analogs to reduce the expression of inflammatory markers in a relevant cell line.[5]
-
Cell Line: Human bronchoepithelial cells (BEAS-2B).
-
Protocol:
-
Culture BEAS-2B cells in the appropriate medium.
-
Pre-treat the cells with various concentrations of this compound or its analogs for a specified time (e.g., 1-2 hours).
-
Induce an inflammatory response by treating the cells with an inflammatory stimulus (e.g., lipopolysaccharide (LPS) or a cytokine cocktail).
-
After an incubation period (e.g., 24 hours), measure the expression of pro-inflammatory markers such as:
-
Mucin 5AC (MUC5AC): Quantify by ELISA or RT-qPCR.
-
Inducible Nitric Oxide Synthase (iNOS): Measure by Western blot or RT-qPCR.
-
Cytokines (e.g., IL-6, IL-8, TNF-α): Quantify secreted cytokines in the cell culture supernatant using ELISA kits.[3]
-
-
Determine the concentration-dependent inhibitory effect of the compounds.
-
2.1.2. Lipoxygenase (LOX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in the inflammatory pathway.[10]
-
Materials: Lipoxygenase enzyme, linoleic acid (substrate), test compounds (this compound and analogs), spectrophotometer.
-
Protocol:
-
Prepare a solution of the test compound at various concentrations.
-
In a cuvette, mix the lipoxygenase enzyme solution with the test compound solution and incubate for a short period.
-
Initiate the reaction by adding the linoleic acid substrate.
-
Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm over time.
-
Calculate the percentage of inhibition and determine the IC50 value for each compound.
-
2.2. Investigation of Signaling Pathways
Extracts of Artemisia absinthium have been shown to modulate signaling pathways such as the JAK/STAT pathway.[3] The following protocol outlines a general method to investigate the effect of pure this compound on this pathway.
2.2.1. Western Blot Analysis of JAK/STAT Pathway Activation
-
Cell Line: A suitable cell line that shows activation of the JAK/STAT pathway in response to a stimulus (e.g., RAW264.7 macrophages or BEAS-2B cells).
-
Protocol:
-
Culture the cells and treat them with this compound or its analogs at various concentrations, followed by stimulation with an appropriate activator of the JAK/STAT pathway (e.g., interferon-gamma or IL-6).
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated (activated) forms of JAK2 and STAT3 (e.g., p-JAK2, p-STAT3).
-
Also, probe for total JAK2 and STAT3 as loading controls.
-
Use appropriate secondary antibodies and a detection system to visualize the protein bands.
-
Quantify the band intensities to determine the effect of this compound on the phosphorylation of JAK2 and STAT3.[3][11]
-
Visualizations
3.1. Synthetic Workflow
References
- 1. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of this compound. | Article | H1 Connect [archive.connect.h1.co]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory Activity of this compound and Derivatives in Human Bronchoepithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Bioactive Compounds, Pharmacological Actions, and Pharmacokinetics of Wormwood (Artemisia absinthium) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Assessment of the Antidiabetic and Anti-Inflammatory Potential of Artemisia absinthium, Artemisia vulgaris and Trigonella foenum-graecum Extracts Processed Using Membrane Technologies [mdpi.com]
- 11. Astaxanthin Inhibits JAK/STAT-3 Signaling to Abrogate Cell Proliferation, Invasion and Angiogenesis in a Hamster Model of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Absinthin as a Standard in Phytochemical Analysis
Application of Absinthin in Anti-inflammatory Research: Technical Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Absinthin, a triterpenoid lactone naturally occurring in the plant Artemisia absinthium (wormwood), is recognized for its distinct bitter taste and has garnered scientific interest for its potential therapeutic properties, including its anti-inflammatory effects.[1] This document provides a comprehensive overview of the current understanding of this compound's application in anti-inflammatory research, detailing its mechanism of action, experimental protocols for its evaluation, and a summary of quantitative data.
Mechanism of Action
Current research suggests that this compound exerts its anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. While the precise molecular mechanisms are still under investigation, available evidence points towards the following actions:
-
Inhibition of Pro-inflammatory Mediators: In vitro studies on human bronchoepithelial (BEAS-2B) cells have demonstrated that this compound and its derivatives can inhibit the expression of inducible nitric oxide synthase (iNOS) and the production of superoxide anions.[1][2][3] These molecules are key players in the inflammatory cascade, and their inhibition points to the direct anti-inflammatory potential of this compound.
-
Modulation of Cytokine Production: this compound has been shown to reduce the secretion of pro-inflammatory cytokines. In an in vivo model of lipopolysaccharide (LPS)-induced acute lung injury in mice, oral administration of this compound (20-80 mg/kg) significantly reduced the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1]
-
Potential Involvement of NF-κB and MAPK Signaling Pathways: The transcription factor nuclear factor-kappa B (NF-κB) and the mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of inflammation. While direct evidence specifically linking this compound to the modulation of these pathways is still emerging, the observed downstream effects on iNOS and pro-inflammatory cytokines strongly suggest their involvement. Further research is warranted to elucidate the precise interactions of this compound with these pathways.
Data Presentation
The following tables summarize the available quantitative data on the anti-inflammatory activity of this compound and related extracts. It is important to note that much of the current literature focuses on extracts of Artemisia absinthium, and data on isolated this compound is more limited.
Table 1: In Vitro Anti-inflammatory Activity of this compound and Artemisia absinthium Extracts
| Test System | Compound/Extract | Target | Method | Result | Reference |
| Human Bronchoepithelial (BEAS-2B) cells | This compound (1 and 10 µM) | iNOS expression | Not specified | Inhibition observed | [1] |
| Human Bronchoepithelial (BEAS-2B) cells | This compound (1 and 10 µM) | Superoxide anion production | Not specified | Inhibition of PMA-induced production | [1] |
| Not specified | Concentrated extract of A. absinthium | Lipoxygenase (LOX) | Not specified | IC50 = 19.71 ± 0.79 µg/mL | [4] |
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Animal Model | Compound | Dosing | Key Findings | Reference |
| LPS-induced acute lung injury in mice | This compound | 20-80 mg/kg, p.o. | Reduced inflammatory cell infiltration, MPO activity, and levels of TNF-α, IL-1β, and IL-6. | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's anti-inflammatory properties.
Cell Viability Assay (MTT Assay)
Purpose: To determine the cytotoxic potential of this compound on relevant cell lines (e.g., RAW 264.7 macrophages, BEAS-2B) and to establish a non-toxic concentration range for subsequent anti-inflammatory assays.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage of the vehicle-treated control group.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
Purpose: To quantify the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.
Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Quantification of Pro-inflammatory Cytokines (ELISA)
Purpose: To measure the effect of this compound on the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Protocol:
-
Cell Culture and Treatment: Follow the same procedure as for the Griess Assay (steps 1 and 2).
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., TNF-α, IL-1β, IL-6). This typically involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually 450 nm).
-
Data Analysis: Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.
Western Blot Analysis for MAPK Pathway Activation
Purpose: To investigate the effect of this compound on the phosphorylation of key proteins in the MAPK signaling pathway (e.g., p38, ERK, JNK).
Protocol:
-
Cell Lysis: Treat cells with this compound and/or LPS for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phosphorylated and total p38, ERK, and JNK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
NF-κB Nuclear Translocation Analysis (Immunofluorescence)
Purpose: To visualize and quantify the effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Protocol:
-
Cell Culture on Coverslips: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Pre-treat with this compound followed by stimulation with LPS.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Blocking and Staining: Block with 1% BSA and incubate with a primary antibody against NF-κB p65. Follow with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope.
-
Analysis: Quantify the nuclear fluorescence intensity of p65 relative to the cytoplasmic intensity.
In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema
Purpose: To evaluate the in vivo anti-inflammatory activity of this compound in an acute inflammation model.
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for one week.
-
Grouping and Treatment: Divide the animals into groups: vehicle control, positive control (e.g., indomethacin), and this compound-treated groups (various doses, p.o.).
-
Induction of Edema: One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Caption: Workflow for in vitro evaluation of this compound.
Conclusion and Future Directions
This compound demonstrates promising anti-inflammatory properties, with evidence supporting its ability to inhibit key inflammatory mediators and cytokines both in vitro and in vivo. The provided protocols offer a framework for researchers to further investigate its therapeutic potential.
Future research should focus on:
-
Elucidating the precise molecular targets of this compound within the NF-κB and MAPK signaling pathways.
-
Conducting comprehensive dose-response studies to establish the optimal therapeutic window for this compound.
-
Investigating the anti-inflammatory effects of this compound in other chronic inflammatory disease models.
-
Evaluating the bioavailability and pharmacokinetic profile of this compound to inform its potential clinical development.
By addressing these research gaps, a more complete understanding of this compound's anti-inflammatory capabilities can be achieved, paving the way for its potential use as a novel therapeutic agent.
References
Application Note: Investigating the Cytotoxic Effects of Absinthin on Cancer Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Absinthin is a naturally occurring sesquiterpene lactone and a primary bioactive component of the plant Artemisia absinthium, commonly known as wormwood. Historically used for medicinal purposes, recent scientific interest has focused on the anticancer properties of Artemisia absinthium extracts. These extracts have demonstrated cytotoxic effects against a variety of cancer cell lines, suggesting potential therapeutic applications. The observed bioactivity is often attributed to the complex mixture of phytochemicals within the extract, with this compound being a significant contributor.
This application note provides an overview of the reported cytotoxic effects of Artemisia absinthium extracts on various cancer cell lines, with the understanding that this compound is a key, but not sole, active compound. The methodologies detailed herein are standard protocols for assessing cytotoxicity, apoptosis, and cell cycle progression, which are crucial for evaluating the anticancer potential of natural compounds like this compound.
Data Presentation
The following tables summarize the in vitro cytotoxic activity of Artemisia absinthium extracts against various cancer cell lines, as determined by the MTT assay. The 50% inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of Artemisia absinthium Extracts on Various Cancer Cell Lines
| Cancer Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| BGC823 | Human Gastric Carcinoma | 79.03 | [1] |
| CT26 | Murine Colon Carcinoma | 6.794 | [1] |
| HeLa | Human Cervical Cancer | 396.0 ± 54.2 | [2] |
| SiHa | Human Cervical Cancer | 449.0 ± 54.8 | [2] |
| HepG-2 | Human Hepatocellular Carcinoma | 186.89 ± 1.56 | [3] |
| MCF-7 | Human Breast Adenocarcinoma | 491.19 | [4] |
| MDA-MB-231 | Human Breast Adenocarcinoma | 459.97 | [4] |
| HSC-3 | Human Tongue Squamous Carcinoma | 134.29 | [5] |
Note: The IC50 values presented are for various extracts of Artemisia absinthium and may not be directly comparable due to differences in extraction methods and composition.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes the determination of the cytotoxic effects of a compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound or Artemisia absinthium extract
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the test compound (this compound or extract) in the complete medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value can be determined by plotting the percentage of cell viability against the concentration of the compound.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol details the detection of apoptosis in cells treated with a test compound using Annexin V-FITC and Propidium Iodide (PI) staining, followed by flow cytometry analysis. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compound (this compound or extract)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of the test compound for the specified time. Include an untreated control.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and quadrants.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution in cells treated with a test compound using propidium iodide (PI) staining of DNA, followed by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compound (this compound or extract)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of the test compound for the specified time. Include an untreated control.
-
Harvest the cells by trypsinization or centrifugation.
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
After fixation, centrifuge the cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
Use software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for investigating the cytotoxic effects of this compound.
Proposed Signaling Pathway of Artemisia absinthium Extract
Disclaimer: The following diagram illustrates potential signaling pathways affected by Artemisia absinthium extracts based on available literature. The precise mechanisms of purified this compound may differ.
References
- 1. Frontiers | Artemisia absinthium L. ethanol extract inhibits the growth of gastrointestinal cancer cells by inducing apoptosis and mitochondria-dependent pathway [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. phytomorphology.com [phytomorphology.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Absinthin as a potential therapeutic agent for [specific disease]
Application Notes and Protocols for Researchers
Introduction
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the Leishmania genus, transmitted through the bite of infected sandflies. The disease presents a spectrum of clinical manifestations, from self-healing cutaneous lesions to fatal visceral forms. Current therapeutic options are limited by issues of toxicity, high cost, and increasing parasite resistance, necessitating the search for novel, effective, and safe antileishmanial agents.[1][2]
Artemisia absinthium L. (wormwood), a plant with a long history in traditional medicine, has emerged as a promising source of new therapeutic compounds. Absinthin, a sesquiterpenoid lactone, is one of the major bioactive constituents of this plant. Extracts of A. absinthium, rich in this compound and other phytochemicals, have demonstrated significant in vitro and in vivo activity against various Leishmania species, positioning this compound and related compounds as potential candidates for the development of new anti-leishmanial drugs.
Putative Mechanism of Action
While the precise mechanism of action for this compound itself against Leishmania is still under investigation, studies on A. absinthium extracts suggest a multi-target approach. One of the proposed mechanisms involves the inhibition of essential parasite enzymes. Bioactive compounds within the extract, such as the flavonoid apigenin, have been identified as potent inhibitors of Leishmania N-myristoyltransferase (NMT).[2] NMT is a crucial enzyme for the survival of the parasite as it catalyzes the attachment of myristate to a range of cellular proteins, a process vital for protein localization and function.[2] Inhibition of NMT disrupts these essential cellular processes, leading to parasite death.
References
- 1. In vitro efficacy of ethanolic extract of Artemisia absinthium (Asteraceae) against Leishmania major L. using cell sensitivity and flow cytometry assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemical profiling and in silico evaluation of Artemisia absinthium compounds targeting Leishmania N-myristoyltransferase: molecular docking, drug-likeness, and toxicity analyses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Absinthin-Based Drug Screening
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to develop assays based on the biological activity of Absinthin. The primary focus is on its interaction with the human bitter taste receptor hTAS2R46 and its downstream anti-inflammatory effects, which may involve the JAK2/STAT3 signaling pathway.
Application Note 1: Screening for Modulators of the hTAS2R46 Receptor using an this compound-Based Calcium Mobilization Assay
Introduction
This compound, a sesquiterpene lactone from Artemisia absinthium, is a known agonist of the human bitter taste receptor hTAS2R46.[1][2] This receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to an increase in intracellular calcium concentration.[1] This assay allows for the high-throughput screening of compound libraries to identify novel agonists, antagonists, or allosteric modulators of hTAS2R46.
Principle
This assay utilizes a cell line stably expressing hTAS2R46 and a fluorescent calcium indicator dye. When this compound or another agonist binds to the receptor, the subsequent release of intracellular calcium is detected by an increase in fluorescence. Antagonists will inhibit this this compound-induced fluorescence increase, while positive allosteric modulators may enhance it.
Data Presentation
| Compound/Extract | Assay Type | Target/Effect | Measured Value (IC50) | Cell Line |
| Artemisia absinthium Concentrated Extract | Lipoxygenase (LOX) Inhibition | Anti-inflammatory | 19.71 ± 0.79 µg/mL | - |
| Artemisia absinthium Ethyl Acetate Extract | DPPH Radical Scavenging | Antioxidant | 0.167 ± 0.004 mg/mL | - |
| Artemisia absinthium Aqueous Extract | DPPH Radical Scavenging | Antioxidant | 0.352 ± 0.019 mg/mL | - |
| Total Flavonoids from Artemisia absinthium | MTT Assay | Cytotoxicity | 396.0 ± 54.2 μg/mL | HeLa |
| Cynaroside (from A. absinthium) | MTT Assay | Cytotoxicity | 449.0 ± 54.8 μg/mL | HeLa |
Experimental Protocol: hTAS2R46 Calcium Mobilization Assay
Materials:
-
HEK293 cells stably expressing hTAS2R46 (or other suitable host cell line)
-
This compound (positive control agonist)
-
Known hTAS2R46 antagonist (e.g., 3β-hydroxydihydrocostunolide, if available)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities (e.g., FlexStation)
Procedure:
-
Cell Plating: Seed the hTAS2R46-expressing cells into microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: Prepare a loading buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the cell culture medium and add the dye-loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Cell Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS to each well and incubate for 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
Compound Addition and Signal Detection:
-
Place the plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
For Agonist Screening: Inject a serial dilution of test compounds and record the fluorescence change for at least 60-90 seconds. Include this compound as a positive control.
-
For Antagonist Screening: Pre-incubate the cells with test compounds for 10-15 minutes before adding a known concentration of this compound (e.g., its EC80). Record the fluorescence change.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the response of the positive control (this compound) for agonist screening or to the inhibition of the this compound response for antagonist screening.
-
Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine EC50 or IC50 values.
-
Visualization
Calcium Mobilization Assay Workflow
hTAS2R46 Signaling Pathway
Application Note 2: Assessing the Anti-Inflammatory Potential of this compound Analogs via the JAK2/STAT3 Pathway
Introduction
This compound and extracts from Artemisia absinthium have demonstrated anti-inflammatory properties.[3] One of the key signaling pathways implicated in inflammation is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Specifically, the phosphorylation of JAK2 and STAT3 is a critical step in the signaling cascade initiated by pro-inflammatory cytokines. This assay provides a method to screen for this compound-based compounds that can inhibit this pathway.
Principle
This assay measures the phosphorylation status of JAK2 and STAT3 in cells stimulated with a pro-inflammatory cytokine (e.g., IL-6 or LPS). A decrease in the phosphorylation of these proteins in the presence of a test compound indicates potential anti-inflammatory activity. Western blotting is a reliable method for detecting these specific phosphorylation events.
Experimental Protocol: JAK2/STAT3 Phosphorylation Assay (Western Blot)
Materials:
-
A suitable cell line that responds to inflammatory stimuli (e.g., RAW 264.7 macrophages, BEAS-2B bronchoepithelial cells)
-
This compound or test compounds
-
Pro-inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or Interleukin-6 (IL-6))
-
Cell lysis buffer (RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-JAK2, anti-total-JAK2, anti-phospho-STAT3, anti-total-STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound or test compounds for 1-2 hours.
-
Stimulate the cells with a pro-inflammatory agent (e.g., 1 µg/mL LPS for 30 minutes) to induce JAK2/STAT3 phosphorylation. Include an unstimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-STAT3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total STAT3 and a loading control like β-actin.
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phosphorylated protein to total protein for each sample.
-
Normalize the results to the stimulated control to determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against compound concentration to determine the IC50 value.
-
Visualization
JAK2/STAT3 Western Blot Workflow
JAK2/STAT3 Signaling Pathway
References
In Vivo Studies of Absinthin in Animal Models: Application Notes and Protocols
Disclaimer: Direct in vivo studies on isolated absinthin in animal models are not extensively available in the current scientific literature. The following application notes and protocols are based on in vivo studies of Artemisia absinthium extracts, of which this compound is a major bioactive sesquiterpenoid lactone and a presumed key contributor to the observed pharmacological effects.
Introduction
This compound is a dimeric sesquiterpene lactone that is one of the most bitter compounds found in the plant Artemisia absinthium, commonly known as wormwood.[1] Traditionally, Artemisia absinthium has been used for various medicinal purposes, including as a treatment for digestive ailments, parasitic infections, and inflammation.[2][3] Modern preclinical research using animal models has begun to scientifically validate some of these traditional uses, investigating the plant's extracts for a range of bioactivities. These studies provide valuable insights into the potential therapeutic applications of Artemisia absinthium and its constituents, including this compound.
This document provides a summary of key in vivo findings for Artemisia absinthium extracts in animal models, presented as application notes and detailed experimental protocols to guide researchers and drug development professionals.
Application Notes
Hepatoprotective Effects
Artemisia absinthium extracts have demonstrated significant hepatoprotective activity in rodent models of liver injury.[4][5] Administration of aqueous and methanolic extracts has been shown to mitigate liver damage induced by toxins such as carbon tetrachloride (CCl4) and diclofenac.[6][7] The protective mechanism is believed to involve the reduction of oxidative stress and inflammation in the liver.[8][9] In vivo studies have shown that the extracts can lower elevated levels of liver enzymes like alanine aminotransferase (ALT) and aspartate aminotransferase (AST), and reduce lipid peroxidation.[5][9]
Anti-inflammatory and Analgesic Activity
The anti-inflammatory properties of Artemisia absinthium extracts have been documented in various animal models of inflammation, such as carrageenan-induced paw edema in rats.[6][10] The extracts have been observed to inhibit the expression of pro-inflammatory mediators.[6] Additionally, analgesic effects have been reported in acetic acid-induced writhing and hot plate tests in mice, suggesting both peripheral and central mechanisms of action.[10]
Neuroprotective Properties
Preclinical studies suggest that methanolic extracts of Artemisia absinthium may offer neuroprotective benefits. In animal models of cerebral ischemia-reperfusion injury, pretreatment with the extract has been shown to reduce brain oxidative stress and behavioral deficits.[11]
Metabolic Effects
Artemisia absinthium extracts have been investigated for their potential in managing metabolic disorders. In animal models of diabetes, ethanolic extracts have demonstrated hypoglycemic effects.[9] The proposed mechanism involves the inhibition of carbohydrate-digesting enzymes such as α-amylase and α-glucosidase.[12]
Antiparasitic Activity
In line with its traditional use as a vermifuge, extracts of Artemisia absinthium have shown anthelmintic effects in animal models against gastrointestinal nematodes.[6]
Quantitative Data Summary
The following tables summarize the quantitative data from various in vivo studies on Artemisia absinthium extracts in animal models.
Table 1: Hepatoprotective Effects of Artemisia absinthium Extracts
| Animal Model | Extract Type | Toxin/Inducer | Dosage | Treatment Duration | Key Findings | Reference(s) |
| Rats | Hydroalcoholic | - | 50 mg/kg | Not specified | Decreased ALT and AST levels | [8][9] |
| Rats | Methanol & Ethyl Acetate | Diclofenac (50 mg/kg i.p.) | 50, 100, 200 mg/kg/day | 5 days | Reduced elevated ALT, AST, ALP, urea, and creatinine | [7] |
| Rats | Aqueous | Aluminum Oxide Nanoparticles (30 mg/kg i.p.) | 200 mg/kg/b.w. | 15 days | Decreased elevated MDA, iNOS, ALT, and AST | |
| Mice | Aqueous | CCl4 | Not specified | Not specified | Significantly prevented liver injury and reduced lipid peroxidation | [5] |
Table 2: Anti-inflammatory and Analgesic Effects of Artemisia absinthium Extracts
| Animal Model | Extract Type | Assay | Dosage | Key Findings | Reference(s) |
| Rats | Methanolic | Carrageenan-induced paw edema | 300, 500, 1000 mg/kg | Dose-dependent anti-inflammatory activity | [6] |
| Mice | Essential Oil & Aqueous | Acetic acid-induced writhing | EO: 4, 8 mg/kg; AE: 200 mg/kg | Significant decrease in writhing | [10] |
| Mice | Essential Oil & Aqueous | Hot plate test | EO: 2, 4, 8 mg/kg; AE: 50, 100, 200 mg/kg | Increased response latency | [10] |
Table 3: Toxicity Studies of Artemisia absinthium Extracts
| Animal Model | Extract Type | Administration Route | LD50 / NOAEL | Key Findings | Reference(s) |
| Rats | Extract-loaded nanoparticles | Oral | LD50 cut-off: 500 mg/kg | Mortality observed at 2000 mg/kg | [6] |
| Rats | Wormwood extract | In drinking water | NOAEL: 1.27 g/kg/day (males), 2.06 g/kg/day (females) | 13-week study showed no obvious toxicities at tested doses | [5][7] |
| Mice | Hydroalcoholic | Intraperitoneal | LD50: 2.4 g/kg | - |
Experimental Protocols
Protocol 1: Evaluation of Hepatoprotective Activity in a Diclofenac-Induced Rat Model
Objective: To assess the hepatoprotective effect of Artemisia absinthium extracts against diclofenac-induced liver toxicity in rats.
Animal Model:
-
Species: Wistar rats
-
Weight: 150-200 g
-
Housing: Standard laboratory conditions with free access to food and water.
Experimental Groups:
-
Normal Control: Vehicle only.
-
Toxic Control: Diclofenac (50 mg/kg, i.p.) on days 3 and 4.
-
Positive Control: Silymarin (100 mg/kg, p.o.) for 5 days + Diclofenac on days 3 and 4.
-
Test Groups: Artemisia absinthium extract (50, 100, or 200 mg/kg, p.o.) for 5 days + Diclofenac on days 3 and 4.
Procedure:
-
Administer the respective treatments (vehicle, Silymarin, or A. absinthium extract) orally for 5 consecutive days.
-
One hour after treatment on days 3 and 4, administer diclofenac (50 mg/kg, i.p.) to all groups except the Normal Control.
-
48 hours after the last dose of diclofenac, sacrifice the animals.
-
Collect blood for biochemical analysis of liver function markers (ALT, AST, ALP).
-
Harvest the liver for histopathological examination.
Data Analysis:
-
Compare the levels of biochemical markers between the different groups using appropriate statistical tests (e.g., ANOVA).
-
Evaluate liver tissue sections for signs of necrosis and inflammation.
Protocol 2: Assessment of Anti-inflammatory Activity using Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the anti-inflammatory effect of Artemisia absinthium extract in an acute inflammation model.
Animal Model:
-
Species: Wistar rats
-
Weight: 150-180 g
-
Housing: Standard laboratory conditions.
Experimental Groups:
-
Control Group: Vehicle (e.g., saline).
-
Positive Control Group: Indomethacin (10 mg/kg, p.o.).
-
Test Groups: Artemisia absinthium extract (e.g., 300, 500, 1000 mg/kg, p.o.).
Procedure:
-
Administer the vehicle, indomethacin, or A. absinthium extract orally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume immediately after carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculate the percentage inhibition of edema for each group compared to the control group.
Data Analysis:
-
Analyze the differences in paw volume between the groups at each time point using statistical methods like ANOVA.
Visualizations
Caption: Proposed mechanism of hepatoprotective action of A. absinthium extracts.
Caption: Experimental workflow for assessing anti-inflammatory activity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Phytochemistry and Pharmacology of Artemisia absinthium Linn: A Multipurpose Medicinal Plant - Plant Biotechnology Persa [pbp.medilam.ac.ir]
- 3. Bioactive Compounds, Pharmacological Actions, and Pharmacokinetics of Wormwood (Artemisia absinthium) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Pre-clinical toxicity assessment of Artemisia absinthium extract-loaded polymeric nanoparticles associated with their o… [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Artemisia absinthium L. Aqueous and Ethyl Acetate Extracts: Antioxidant Effect and Potential Activity In Vitro and In Vivo against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ABSINTHE: Neurotoxic and Neuroprotective properties Of Artemisia Absinthium [flipper.diff.org]
- 11. The aqueous extract of Artemisia Absinthium L. stimulates HO-1/MT-1/Cyp450 signaling pathway via oxidative stress regulation induced by aluminium oxide nanoparticles (α and γ) animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hypnotic Effect of A. absinthium Hydroalcoholic Extract in Pentobarbital-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of Absinthin for Pharmacological Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Absinthin, a dimeric sesquiterpene lactone from Artemisia absinthium L. (wormwood), is a promising bioactive compound with a range of pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer effects.[1][2] However, its poor water solubility and potential instability present significant challenges for its formulation and delivery in pharmacological studies.[3] This document provides detailed application notes and protocols for the formulation of this compound, primarily through nanoformulation of this compound-rich extracts, to enhance its bioavailability and therapeutic efficacy for preclinical research.
Physicochemical Properties and Formulation Challenges
This compound is soluble in dimethyl sulfoxide (DMSO) but has limited aqueous solubility. It is also known to be unstable in weak acidic conditions, where it can isomerize into anthis compound.[3] These characteristics necessitate advanced formulation strategies to improve its dissolution rate and protect it from degradation, thereby enhancing its oral bioavailability and therapeutic potential.
Formulation Strategies
Nanosuspension of this compound-Rich Artemisia absinthium Extract
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers. This approach increases the surface area of the drug, leading to enhanced dissolution velocity and saturation solubility.
Quantitative Data Summary: Nanosuspension of A. absinthium Extract
| Parameter | Optimized Value | Reference |
| Formulation | ||
| Stabilizer-to-Extract Ratio | 1:1 (w/w) | [4] |
| Antisolvent-to-Solvent Ratio | 15:1 (v/v) | [4] |
| Stirring Time | 6 hours | [4] |
| Characterization | ||
| Mean Particle Size | 253.8 nm | [4] |
| Polydispersity Index (PDI) | 0.285 | [4] |
| Zeta Potential | -11.9 mV | [4] |
| Stability (3 months) | ||
| Particle Size (at 4°C) | Slight increase | [4] |
| PDI (at 4°C) | Slight increase | [4] |
| Particle Size (at 25°C) | Slight increase | [4] |
| PDI (at 25°C) | Slight increase | [4] |
| Pharmacokinetics | ||
| Bioavailability Enhancement | 1.13-fold increase | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound-Rich Nanosuspension
This protocol is adapted from the methodology for preparing a nanosuspension of Artemisia absinthium extract by the antisolvent precipitation method.[4]
Materials:
-
Artemisia absinthium extract (rich in this compound)
-
Solvent: Ethanol
-
Antisolvent: Deionized water
-
Stabilizer: Hydroxypropyl methylcellulose (HPMC)
-
Magnetic stirrer
-
Particle size analyzer
Procedure:
-
Dissolve the Artemisia absinthium extract in ethanol to prepare the solvent phase.
-
Dissolve HPMC in deionized water to prepare the antisolvent phase.
-
Place the antisolvent phase on a magnetic stirrer.
-
Slowly inject the solvent phase into the antisolvent phase under constant magnetic stirring at a predefined speed.
-
Continue stirring for a specified period (e.g., 6 hours) to allow for the formation and stabilization of the nanosuspension.[4]
-
Characterize the resulting nanosuspension for particle size, PDI, and zeta potential.
Workflow for Nanosuspension Preparation
Caption: Workflow for preparing an this compound-rich nanosuspension.
Protocol 2: In Vivo Anti-inflammatory Activity Assay
This protocol for carrageenan-induced paw edema is adapted for testing a formulated this compound preparation.[5]
Materials:
-
Wistar rats or Swiss albino mice
-
This compound formulation (e.g., nanosuspension or drinkable emulsion)
-
Positive control: Diclofenac sodium (12.5 mg/kg)
-
Inducing agent: 1% Carrageenan solution in saline
-
Plethysmometer or digital caliper
Procedure:
-
Divide the animals into three groups: control (vehicle), positive control, and this compound formulation treated.
-
Administer the respective treatments orally to each group.
-
After 30 minutes, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the left hind paw of each animal.
-
Measure the paw volume or thickness at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of edema inhibition for the treated groups compared to the control group.
Protocol 3: In Vitro Neuroprotective Activity Assay (Cholinesterase Inhibition)
This protocol is a general method for assessing the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[6]
Materials:
-
This compound formulation
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BuChE) from equine serum
-
Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) as substrates
-
5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Microplate reader
Procedure:
-
In a 96-well plate, add phosphate buffer, this compound formulation at various concentrations, and the respective enzyme (AChE or BuChE).
-
Incubate the mixture for 15 minutes at 25°C.
-
Add the substrate (ATCI for AChE or BTCI for BuChE) and DTNB to initiate the reaction.
-
Measure the absorbance at 412 nm at regular intervals.
-
Calculate the percentage of enzyme inhibition and determine the IC50 value.
Protocol 4: In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
This compound formulation
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound formulation and incubate for 24-72 hours.
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.
Quantitative Data Summary: Anticancer Activity of A. absinthium Components
| Compound | Cell Line | IC50 Value | Reference |
| Total Flavonoids | HeLa | 396.0 ± 54.2 µg/mL | [8] |
| Cynaroside | HeLa | 449.0 ± 54.8 µg/mL | [8] |
Signaling Pathways Modulated by this compound and A. absinthium Extracts
Understanding the molecular mechanisms of action is crucial for drug development. Studies have indicated that this compound and its related compounds in Artemisia absinthium extracts modulate several key signaling pathways.
-
Anti-inflammatory Pathway: this compound has been shown to target the hTAS2R46 bitter taste receptor, which is involved in anti-inflammatory responses in human bronchoepithelial cells.[3][9] Artemisia absinthium total terpenoids have been found to inhibit the JAK2/STAT3 signaling pathway, reducing the expression of pro-inflammatory cytokines like TNF-α and IL-6.[10]
JAK2/STAT3 Signaling Pathway Inhibition
Caption: Inhibition of the JAK2/STAT3 pathway by this compound-rich formulations.
-
Oxidative Stress Response: Aqueous extracts of Artemisia absinthium have been shown to stimulate the HO-1/MT-1/Cyp450 signaling pathway in response to oxidative stress.[11]
-
Anticancer Pathways: The anticancer activity of flavonoids from Artemisia absinthium has been associated with the ErbB and FoxO signaling pathways.[8]
Stability Testing of this compound Formulations
Stability testing is essential to ensure the quality, safety, and efficacy of the formulation throughout its shelf life.
Protocol for Stability Study:
-
Storage Conditions: Store the this compound formulation at long-term (e.g., 5°C ± 3°C) and accelerated (e.g., 25°C ± 2°C / 60% RH ± 5% RH) conditions.[12]
-
Testing Frequency: For a proposed shelf life of 12 months, test at 0, 3, 6, 9, and 12 months for long-term conditions, and at 0, 3, and 6 months for accelerated conditions.[13]
-
Parameters to be Tested:
-
Physical: Appearance, particle size, PDI, zeta potential.
-
Chemical: Assay of this compound, content of degradation products (e.g., anthis compound).
-
In vitro: Dissolution profile.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C30H40O6 | CID 442138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of Nanosuspension of Artemisia absinthium Extract as Novel Drug Delivery System to Enhance Its Bioavailability and Hepatoprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Total Flavonoids in Artemisia absinthium L. and Evaluation of Its Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory Activity of this compound and Derivatives in Human Bronchoepithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Artemisia absinthium L. Extract Targeting the JAK2/STAT3 Pathway to Ameliorate Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The aqueous extract of Artemisia Absinthium L. stimulates HO-1/MT-1/Cyp450 signaling pathway via oxidative stress regulation induced by aluminium oxide nanoparticles (α and γ) animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asean.org [asean.org]
- 13. japsonline.com [japsonline.com]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Isolation of Absinthin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale isolation of absinthin from Artemisia absinthium.
Frequently Asked Questions (FAQs)
Q1: What is a realistic yield of this compound to expect from Artemisia absinthium?
A1: The concentration of this compound in Artemisia absinthium is typically around 0.2% of the dry plant weight.[1] However, the final isolated yield will be significantly lower after extraction and multi-step purification processes. The yield is also dependent on factors such as the geographical origin of the plant material, harvest time, and storage conditions.[2]
Q2: What are the main challenges in the large-scale isolation of this compound?
A2: The primary challenges include:
-
Low Concentration: this compound is present in low concentrations in the plant material, requiring the processing of large amounts of biomass.
-
Chemical Instability: this compound is prone to isomerization into its more stable isomer, anthis compound, particularly in the presence of acids or upon prolonged heating.
-
Complex Matrix: The crude extract of Artemisia absinthium is a complex mixture of compounds with similar polarities, including other sesquiterpene lactones, flavonoids, and essential oils, which makes purification difficult.
-
Scalability of Purification Techniques: Scaling up laboratory-based purification methods like preparative HPLC can be costly and technically challenging.
Q3: What is the difference between this compound and anthis compound, and why is it important?
A3: Anthis compound is a stereoisomer of this compound. While both are bitter sesquiterpene lactones, their biological activities and physicochemical properties may differ. For pharmaceutical applications, it is crucial to have a pure, well-characterized compound. The presence of anthis compound as an impurity can affect the efficacy and safety profile of the final product.
Q4: What analytical techniques are recommended for monitoring the purity of this compound during isolation?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection (at around 205 nm) is a standard method for monitoring the purity of this compound and quantifying the presence of anthis compound and other impurities.[3] For structural confirmation, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
Troubleshooting Guides
Low Extraction Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Extraction | - Increase Solvent-to-Solid Ratio: Ensure the plant material is fully submerged and agitated in the solvent. - Optimize Extraction Time and Temperature: Prolonged extraction at elevated temperatures can degrade this compound. Consider optimizing these parameters; for instance, refluxing with a 7:3 acetone/water mixture for 2 hours at 65-70°C has been reported. - Particle Size Reduction: Ensure the plant material is finely ground to maximize the surface area for solvent penetration. |
| Inappropriate Solvent Choice | - Solvent Polarity: this compound is a moderately polar compound. Solvents like ethanol, acetone, or ethyl acetate are generally effective. A 95% ethanol solution has been shown to be effective for extracting total terpenoids.[4] - Solvent Selectivity: Consider a multi-solvent extraction approach. For example, an initial extraction with a non-polar solvent like hexane can remove lipids and other non-polar compounds, followed by extraction with a more polar solvent for this compound. |
| Degradation of this compound during Extraction | - Avoid High Temperatures: Use moderate temperatures for extraction and solvent evaporation (e.g., rotary evaporation at < 60°C). - pH Control: Avoid acidic conditions which can promote isomerization to anthis compound. |
High Levels of Impurities in the Purified Product
| Potential Cause | Troubleshooting Steps |
| Co-elution of Structurally Similar Compounds | - Optimize Chromatographic Conditions: - Mobile Phase: Experiment with different solvent gradients and modifiers in your preparative HPLC or counter-current chromatography (CCC) method. - Stationary Phase: If using HPLC, consider a different column chemistry (e.g., C18, Phenyl-Hexyl). - Employ Orthogonal Purification Methods: Combine different purification techniques that separate based on different principles (e.g., normal-phase followed by reversed-phase chromatography, or chromatography followed by crystallization). |
| Isomerization of this compound to Anthis compound | - Maintain Neutral pH: Buffer your solutions to a neutral pH during extraction and purification. - Minimize Heat Exposure: Use low temperatures for all steps, especially during solvent removal. - Limit Processing Time: Plan your workflow to minimize the time the extract or partially purified product is in solution. |
| Contamination from Solvents or Equipment | - Use High-Purity Solvents: Ensure all solvents are of high purity (e.g., HPLC grade). - Thoroughly Clean Equipment: Ensure all glassware and chromatographic equipment are meticulously cleaned between runs. |
Crystallization Issues
| Potential Cause | Troubleshooting Steps |
| Supersaturation Not Reached | - Concentrate the Solution: Slowly evaporate the solvent to increase the concentration of this compound. - Use an Anti-Solvent: Slowly add a solvent in which this compound is poorly soluble to a concentrated solution of this compound in a good solvent. For example, adding cold methanol to a concentrated acetone solution.[5] |
| Formation of Oil Instead of Crystals | - Slow Down the Crystallization Process: Allow the solution to cool slowly or the anti-solvent to diffuse slowly. - Scratch the Inner Surface of the Glassware: This can provide nucleation sites for crystal growth. - Seeding: Add a few seed crystals of pure this compound to the supersaturated solution. |
| Low Purity of Crystals | - Recrystallization: Dissolve the crystals in a minimal amount of a hot "good" solvent and allow them to recrystallize. Repeat this process until the desired purity is achieved. - Wash the Crystals: After filtration, wash the crystals with a small amount of a cold "poor" solvent to remove any adhering impurities. |
Data Presentation
Table 1: Comparison of Large-Scale Purification Techniques for Sesquiterpene Lactones
| Technique | Starting Material | Yield | Purity | Processing Time | Solvent Consumption | Reference |
| Classical Low-Pressure Chromatography | 275 g of dry extract | 4.9% (Grosheimin), 19.0% (Cynaropicrin) | 95% | 110 hours | High (e.g., 8 kg of silica gel) | N/A |
| Counter-Current Chromatography (CCC) & Preparative HPLC | 275 g of dry extract | 6.5% (Grosheimin), 24.7% (Cynaropicrin) | 99.4% (Grosheimin), 98.7% (Cynaropicrin) | 95 hours | Lower | N/A |
Note: Data is for the sesquiterpene lactones Grosheimin and Cynaropicrin and serves as a representative example for large-scale purification of similar compounds like this compound.
Table 2: Extraction Yields of Total Terpenoids and Flavonoids from Artemisia absinthium
| Extraction Method | Solvent | Yield | Reference |
| Solvent Extraction | 95% Ethanol | 18.00 ± 0.28 mg/g (Total Terpenoids) | [4] |
| Ultrasound-Assisted Enzymatic Hydrolysis | 85% Ethanol | 3.80 ± 0.13% (Total Flavonoids) | [6] |
| Soxhlet Extraction | Ethyl Acetate | 15.95% (Crude Extract) | [7] |
| Aqueous Extraction | Water | 0.672% (Crude Extract) | [7] |
Experimental Protocols
Protocol 1: Large-Scale Extraction of this compound
-
Milling: Grind dried aerial parts of Artemisia absinthium to a fine powder (e.g., < 1 mm).
-
Extraction:
-
Macerate the powdered plant material in 95% ethanol at a solid-to-liquid ratio of 1:25 (g/mL).[4]
-
Stir the mixture at a controlled temperature (e.g., 40-50°C) for a defined period (e.g., 4-6 hours).
-
Filter the mixture to separate the extract from the solid plant material.
-
Repeat the extraction process on the plant material to maximize yield.
-
-
Concentration:
-
Combine the extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a crude extract.[4]
-
Protocol 2: Purification of this compound using Preparative HPLC
-
Initial Cleanup (Optional):
-
Dissolve the crude extract in a suitable solvent and perform a liquid-liquid extraction to remove highly polar or non-polar impurities.
-
Alternatively, use solid-phase extraction (SPE) for initial fractionation.
-
-
Preparative HPLC:
-
Column: A suitable reversed-phase column (e.g., C18) with appropriate dimensions for the scale of purification.
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both may contain a small amount of acid (e.g., 0.1% formic acid) to improve peak shape, but care must be taken to avoid prolonged exposure which could cause isomerization.
-
Method Development: Develop an analytical HPLC method first to optimize the separation of this compound from its major impurities.
-
Scale-Up: Scale up the analytical method to a preparative scale by adjusting the flow rate and injection volume according to the column dimensions.
-
Fraction Collection: Collect the fractions corresponding to the this compound peak based on UV detection.
-
-
Final Concentration and Crystallization:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Dissolve the residue in a minimal amount of a suitable solvent (e.g., acetone) and induce crystallization by slow evaporation or by the addition of an anti-solvent (e.g., cold methanol).[5]
-
Filter the crystals and dry them under vacuum.
-
Visualizations
Caption: A generalized experimental workflow for the large-scale isolation of this compound.
Caption: The isomerization of this compound to anthis compound under certain conditions.
References
- 1. Bioactive Compounds, Pharmacological Actions, and Pharmacokinetics of Wormwood (Artemisia absinthium) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Artemisia absinthium L. Extract Targeting the JAK2/STAT3 Pathway to Ameliorate Atherosclerosis [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Total Flavonoids in Artemisia absinthium L. and Evaluation of Its Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Artemisia absinthium L. Aqueous and Ethyl Acetate Extracts: Antioxidant Effect and Potential Activity In Vitro and In Vivo against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Absinthin Stability Issues in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Absinthin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges encountered when formulating this compound in aqueous solutions.
FAQs and Troubleshooting Guides
This section provides answers to specific issues you may encounter during your experiments with this compound in aqueous solutions.
1. My this compound solution is showing signs of degradation. What are the common causes?
This compound, a sesquiterpene lactone, is susceptible to degradation in aqueous solutions, primarily influenced by pH, temperature, and light exposure.
-
pH-Dependent Instability: this compound is unstable in weakly acidic to alkaline conditions. At a neutral pH of 7.4 and a physiological temperature of 37°C, sesquiterpene lactones can degrade, whereas they exhibit greater stability at a more acidic pH of 5.5.[1] The lactone ring in the this compound structure is susceptible to hydrolysis, which is catalyzed by both acids and bases.
-
Isomerization: In the presence of even weak acids, this compound can isomerize to its more stable isomer, anthis compound.[2] This isomerization can also occur under acid-free conditions.[2]
-
Thermal Degradation: Elevated temperatures accelerate the degradation of this compound.
-
Photodegradation: Exposure to light can cause this compound to degrade. When stored at 25°C and exposed to light, colorless needles of this compound have been observed to turn yellow.[2]
2. What are the primary degradation products of this compound?
Under various stress conditions, this compound primarily degrades into three dimeric sesquiterpene lactones:
Anthis compound is a major degradation product that can form in both acidic and acid-free environments.[2]
3. How can I improve the stability of my this compound aqueous solution?
Several strategies can be employed to enhance the stability of this compound in aqueous solutions, primarily by protecting the labile lactone group and improving its solubility.
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrins can significantly improve its aqueous solubility and stability. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. The hydrophobic this compound molecule can be encapsulated within the cyclodextrin cavity, shielding it from the aqueous environment and reducing its susceptibility to hydrolysis.[6][7][8] Studies on other sesquiterpene lactones have shown that complexation with cyclodextrins can increase aqueous solubility by a remarkable 100-4600%.[8]
-
Liposomal Formulation: Incorporating this compound into liposomes is another effective method to enhance its stability. Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For a hydrophobic molecule like this compound, it can be partitioned within the lipid bilayer, protecting it from the aqueous surroundings and preventing degradation.[7][9] Liposomal formulations have been shown to effectively reduce the toxicity of sesquiterpene lactones while maintaining their therapeutic effects.[7]
-
pH and Buffer Selection: Maintaining the pH of the aqueous solution in the acidic range (e.g., pH 5.5) can significantly slow down the degradation of this compound.[1] The choice of buffer system is also critical to ensure the pH remains stable over time.
-
Temperature and Light Protection: Storing this compound solutions at refrigerated temperatures (e.g., 2-8°C) and protecting them from light are crucial steps to minimize degradation. Solid this compound is reported to be stable at -35°C.[2] An aqueous ethanol solution of this compound has been found to be stable for up to 6 months.[3][4][5]
4. I am observing low solubility of this compound in my aqueous buffer. How can I address this?
Poor aqueous solubility is a common challenge with sesquiterpene lactones like this compound.
-
Cyclodextrin Complexation: As mentioned above, forming an inclusion complex with cyclodextrins is a highly effective way to increase the aqueous solubility of this compound.[8]
-
Co-solvents: The use of co-solvents such as ethanol can improve the solubility of this compound. An aqueous ethanol solution has been shown to keep this compound stable for up to six months.[2]
-
Liposomal Formulations: Encapsulating this compound in liposomes can also improve its apparent solubility in aqueous media.[7]
5. How do I prepare a stabilized this compound formulation using cyclodextrins?
A detailed experimental protocol for preparing a sesquiterpene lactone-cyclodextrin inclusion complex is provided in the "Experimental Protocols" section below. The general principle involves dissolving the cyclodextrin in water and then adding the this compound, followed by a period of stirring or sonication to facilitate complex formation. The resulting solution can then be filtered and lyophilized to obtain a stable, water-soluble powder.
6. What is a suitable method for preparing this compound-loaded liposomes?
The ethanol injection method is a common and effective technique for preparing liposomal formulations of sesquiterpene lactones. A detailed protocol is available in the "Experimental Protocols" section. This method involves dissolving the lipids and this compound in ethanol and then rapidly injecting this solution into an aqueous buffer. This process leads to the spontaneous formation of liposomes encapsulating the this compound.
Data Presentation
Table 1: Factors Affecting this compound Stability in Aqueous Solutions
| Parameter | Condition | Effect on Stability | Reference |
| pH | Neutral (7.4) | Decreased stability, degradation observed | [1] |
| Acidic (5.5) | Increased stability | [1] | |
| Weakly Acidic | Isomerization to anthis compound | [2] | |
| Temperature | 37°C | Increased degradation | [1] |
| 25°C (with light) | Degradation (yellowing) | [2] | |
| -35°C (solid) | Stable | [2] | |
| Solvent | Aqueous Ethanol | Stable for up to 6 months | [3][4][5] |
| Light | Exposure | Photodegradation | [2] |
Table 2: Efficacy of Stabilization Techniques for Sesquiterpene Lactones
| Stabilization Method | Key Parameter | Improvement | Reference |
| Cyclodextrin Complexation | Aqueous Solubility | 100 - 4600% increase | [8] |
| Liposomal Formulation | Stability | Remarkable stability in goyazensolide concentration | [7] |
| Toxicity | Reduced toxicity while maintaining therapeutic effects | [7] |
Experimental Protocols
1. Protocol for Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol is adapted from methods used for other sesquiterpene lactones and can be optimized for this compound.[6][10]
-
Materials:
-
This compound
-
β-cyclodextrin (or a derivative like HP-β-cyclodextrin)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Ultrasonic bath
-
0.45 µm syringe filter
-
Lyophilizer (Freeze-dryer)
-
-
Procedure:
-
Determine the desired molar ratio of this compound to cyclodextrin (a 1:1 stoichiometric ratio is a good starting point).[10]
-
Dissolve the calculated amount of β-cyclodextrin in a suitable volume of deionized water with stirring. Gentle heating may be applied to aid dissolution.
-
Once the cyclodextrin is fully dissolved, add the calculated amount of this compound to the solution.
-
Stir the mixture vigorously at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours. Alternatively, the mixture can be sonicated for a defined period (e.g., 1-2 hours) to accelerate complex formation.
-
After the complexation period, filter the solution through a 0.45 µm syringe filter to remove any un-complexed, insoluble this compound.
-
Freeze the filtered solution at -80°C.
-
Lyophilize the frozen solution for 48-72 hours to obtain a dry, water-soluble powder of the this compound-cyclodextrin inclusion complex.
-
Characterize the complex using techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) to confirm inclusion.
-
2. Protocol for Preparation of this compound-Loaded Liposomes via Ethanol Injection Method
This protocol is based on a method developed for other sesquiterpene lactones.[7][9][11]
-
Materials:
-
This compound
-
Soybean phosphatidylcholine (SPC) or other suitable lipid
-
Ethanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Magnetic stirrer and stir bar
-
Syringe and needle
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dialysis membrane (e.g., 15 kDa MWCO)
-
-
Procedure:
-
Dissolve the lipid (e.g., 73 mg of SPC) in a small volume of ethanol (e.g., 75 µL).
-
Add this compound to the lipid solution at a desired substance-to-lipid mass ratio (e.g., 1:20).
-
Incubate the resulting solution at 40°C until the this compound is completely dissolved.
-
Rapidly inject the ethanolic lipid-Absinthin solution into a larger volume of PBS (e.g., 0.75 mL) at pH 7.4 under magnetic stirring.
-
Continue stirring the resulting suspension for 15 minutes at room temperature.
-
To obtain a uniform size distribution, pass the liposome suspension through an extruder with a 100 nm pore size polycarbonate membrane for approximately 10 cycles.
-
To remove the ethanol and any non-encapsulated this compound, dialyze the liposome suspension against PBS using a 15 kDa MWCO dialysis membrane for 4 hours at 4°C.
-
Characterize the liposomes for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The encapsulation efficiency of this compound should also be determined.
-
3. Validated HPLC Method for Stability Testing of this compound
This method is based on a validated HPLC-DAD method for the analysis of sesquiterpene lactones in Artemisia absinthium.[3][4][5]
-
Instrumentation:
-
HPLC system with a diode array detector (DAD)
-
Reversed-phase C18 column (e.g., RP-18, 5 µm, 4.6 x 250 mm)
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.085% (v/v) o-phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program: A linear gradient can be optimized, for example, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute this compound and its degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 205 nm
-
Column Temperature: Ambient or controlled at 25°C
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
For stability studies, incubate the this compound solution under the desired stress conditions (e.g., different pH, temperature, light exposure).
-
At specified time points, withdraw an aliquot of the sample and dilute it with the mobile phase to a suitable concentration for HPLC analysis.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Forced degradation studies should be performed to demonstrate the stability-indicating nature of the method.[12][13]
Mandatory Visualizations
Caption: Proposed degradation pathways of this compound in aqueous solution.
Caption: Mechanism of this compound stabilization by cyclodextrin inclusion.
Caption: Mechanism of this compound stabilization by liposomal encapsulation.
Caption: Troubleshooting workflow for this compound stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals - [thieme-connect.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analysis of sesquiterpene lactones, lignans, and flavonoids in wormwood (Artemisia absinthium L.) using high-performance liquid chromatography (HPLC)-mass spectrometry, reversed phase HPLC, and HPLC-solid phase extraction-nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Complexation of sesquiterpene lactones with cyclodextrins: synthesis and effects on their activities on parasitic weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. openaccessjournals.com [openaccessjournals.com]
- 13. lubrizolcdmo.com [lubrizolcdmo.com]
troubleshooting Absinthin quantification in complex mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of Absinthin in complex mixtures. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound?
A1: The most common analytical methods for quantifying this compound in complex matrices such as plant extracts or beverages are High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or UV detector, and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS).[1][2][3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is also used, particularly for the analysis of other compounds in Artemisia absinthium like thujone.[1][2]
Q2: What are the typical challenges encountered when quantifying this compound in a complex mixture?
A2: Researchers often face several challenges during this compound quantification in complex samples:
-
Matrix Effects: Components of the sample matrix can interfere with the ionization of this compound in LC-MS analysis, leading to ion suppression or enhancement and inaccurate quantification.[5][6][7][8]
-
Poor Chromatographic Resolution: Co-elution of this compound with other structurally similar compounds or matrix components can lead to poor peak shape and inaccurate integration.
-
Low Sensitivity: Inadequate method sensitivity can be a problem when this compound is present at low concentrations in the sample.
-
Sample Preparation Inefficiencies: Inefficient extraction of this compound from the sample matrix can lead to low recovery and underestimation of its concentration.
Troubleshooting Guides
Problem 1: Poor peak shape (e.g., tailing, fronting, or broad peaks) for this compound in HPLC-UV analysis.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of this compound and other compounds, influencing their interaction with the stationary phase. Adjust the mobile phase pH. For reversed-phase chromatography, a slightly acidic mobile phase (e.g., using 0.1% formic or acetic acid) often improves peak shape for many organic compounds. |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting. Dilute the sample and re-inject. |
| Column Contamination or Degradation | Contaminants from previous injections or degradation of the stationary phase can cause peak tailing. Flush the column with a strong solvent (e.g., methanol, acetonitrile, or isopropanol). If the problem persists, replace the column. |
| Incompatible Injection Solvent | If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion. Ideally, dissolve the sample in the initial mobile phase. |
| Extra-column Volume | Excessive tubing length or dead volume in the HPLC system can lead to peak broadening. Ensure all connections are secure and use tubing with the appropriate inner diameter. |
Problem 2: this compound signal is suppressed or enhanced in LC-MS analysis (Matrix Effect).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Co-eluting Matrix Components | Other compounds from the sample matrix are eluting at the same time as this compound and competing for ionization.[6][8] |
| * Improve Chromatographic Separation: Optimize the HPLC gradient to better separate this compound from interfering compounds. | |
| * Enhance Sample Cleanup: Implement a more rigorous sample preparation method, such as Solid-Phase Extraction (SPE), to remove interfering matrix components before LC-MS analysis.[3] | |
| * Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their effect on this compound ionization. | |
| Use of an Internal Standard | An isotopically labeled internal standard is ideal for correcting matrix effects. If unavailable, a structurally similar compound that does not co-elute with other sample components can be used. |
| Matrix-Matched Calibration | Prepare calibration standards in a blank matrix that is similar to the sample to compensate for matrix effects. |
Experimental Protocols
Protocol: Quantification of this compound in Artemisia absinthium Extract by HPLC-UV
This protocol provides a general procedure for the quantification of this compound. Method optimization and validation are essential for specific sample types.
1. Sample Preparation (Solid-Liquid Extraction)
-
Accurately weigh approximately 1 gram of dried and powdered Artemisia absinthium plant material.
-
Add 20 mL of 96% (v/v) ethanol.[3]
-
Sonicate the mixture for 15 minutes in an ultrasonic bath.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC-UV Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 0-5 min, 30% B; 5-25 min, 30-100% B; 25-30 min, 100% B; 30-35 min, 100-30% B; 35-40 min, 30% B |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection Wavelength | 205 nm[3] |
3. Calibration Curve
-
Prepare a stock solution of this compound standard in methanol.
-
Create a series of calibration standards by serially diluting the stock solution.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
4. Quantification
-
Inject the prepared sample extract.
-
Identify the this compound peak based on the retention time of the standard.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Quantitative Data Summary
Table 1: Example HPLC Gradient for Polyphenol Analysis in Artemisia Species [9]
| Time (min) | % Mobile Phase A (Water with 0.1% Phosphoric Acid) | % Mobile Phase B (Acetonitrile) |
| 0 | 95 | 5 |
| 10 | 85 | 15 |
| 25 | 70 | 30 |
| 40 | 50 | 50 |
| 50 | 5 | 95 |
| 55 | 5 | 95 |
| 60 | 95 | 5 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. arodes.hes-so.ch [arodes.hes-so.ch]
- 2. A new chemical tool for absinthe producers, quantification of α/β-thujone and the bitter components in Artemisia absinthium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of santonin in eight species of Artemisia from Kazakhstan by means of HPLC-UV: Method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bataviabiosciences.com [bataviabiosciences.com]
- 6. longdom.org [longdom.org]
- 7. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Refining Analytical Methods for Absinthin Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of absinthin.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for detecting and quantifying this compound?
A1: The primary methods for the analysis of this compound, a bitter sesquiterpene lactone found in wormwood (Artemisia absinthium), include High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] UHPLC-HR-MS (Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry) has also been effectively used for quantification.[2][3]
Q2: What are the key considerations for sample preparation when analyzing this compound from plant material?
A2: Effective sample preparation is crucial for accurate this compound analysis. Key steps typically involve:
-
Drying and Grinding: Plant material is usually dried and finely powdered to increase the surface area for extraction.[4]
-
Extraction: A solvent extraction is performed to isolate this compound and other compounds from the plant matrix. Common solvents include methanol, ethanol, or mixtures of methanol, acetonitrile, and water.[5][6] The extraction process can be enhanced using techniques like sonication or soxhlet extraction.[5][6]
-
Purification: Solid-phase extraction (SPE) may be used to clean up the extract and remove interfering substances before analysis.
Q3: How stable is this compound in analytical samples?
A3: this compound is relatively stable under specific conditions. Methanolic and aqueous solutions of this compound have been found to be stable for up to 6 months when stored properly.[1][7][8] Solid this compound is also stable when kept refrigerated at -35°C.[1][7][8] However, it is sensitive to light and temperature. When stored at room temperature, solid this compound can turn yellow, indicating degradation.[1][7][8] Powdered herbal material containing this compound has shown significant degradation over a period of 15-20 days, highlighting the need to use freshly powdered material for quantification.[9]
Q4: What is the matrix effect and how can it impact this compound analysis, particularly with LC-MS?
A4: The matrix effect is the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix. This can lead to either ion suppression (underestimation of the analyte) or ion enhancement (overestimation). In the analysis of this compound from complex plant extracts, matrix effects can significantly impact the accuracy and reproducibility of LC-MS results. To mitigate matrix effects, strategies such as optimizing sample preparation to remove interfering compounds, using matrix-matched calibration standards, or employing stable isotope-labeled internal standards are recommended.
Troubleshooting Guides
HPLC-UV/DAD Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| No this compound Peak Detected | 1. Incorrect Wavelength: The UV detector is not set to the optimal wavelength for this compound detection (typically around 205-210 nm).2. Low Concentration: The concentration of this compound in the sample is below the limit of detection (LOD).3. Degradation: this compound may have degraded due to improper sample storage or handling.[1][7][8]4. Injection Issue: The autosampler or manual injector may have malfunctioned. | 1. Verify the UV wavelength setting based on this compound's UV spectrum.2. Concentrate the sample or use a more sensitive method if possible.3. Prepare fresh samples and standards, ensuring proper storage conditions (refrigeration, protection from light).4. Check the injection system for proper operation. |
| Peak Tailing or Fronting | 1. Column Overload: Injecting too much sample onto the column.2. Secondary Interactions: Interaction of this compound with active sites on the column packing material.3. Inappropriate Mobile Phase pH: The pH of the mobile phase may not be optimal for the analyte. | 1. Dilute the sample or reduce the injection volume.2. Use a column with end-capping or add a competing base to the mobile phase.3. Adjust the mobile phase pH to improve peak shape. |
| Split Peaks | 1. Column Void: A void has formed at the head of the analytical column.2. Plugged Frit: The inlet frit of the column is partially blocked.3. Sample Solvent Incompatibility: The sample solvent is too different from the mobile phase. | 1. Replace the column.2. Backflush the column or replace the frit.3. Dissolve the sample in the mobile phase or a weaker solvent. |
| Baseline Noise or Drift | 1. Contaminated Mobile Phase: The mobile phase contains impurities.2. Detector Lamp Issue: The detector lamp is failing.3. Air Bubbles: Air bubbles are present in the pump or detector. | 1. Use fresh, high-purity solvents and degas the mobile phase.2. Replace the detector lamp.3. Purge the pump and detector to remove air bubbles. |
GC-MS Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| No this compound Peak Detected | 1. Thermal Degradation: this compound may be degrading in the hot injector port.[10]2. Non-volatile: this compound is a relatively large molecule and may not be volatile enough for GC analysis without derivatization.3. Column Bleed: High column bleed can obscure the analyte peak. | 1. Lower the injector temperature or use a pulsed splitless injection.2. Consider derivatization to increase volatility.3. Condition the column or use a low-bleed column. |
| Poor Peak Shape (Tailing) | 1. Active Sites: Active sites in the injector liner or on the column can cause peak tailing.2. Column Contamination: The column is contaminated with non-volatile residues. | 1. Use a deactivated liner and a high-quality, inert GC column.2. Bake out the column or trim the front end. |
| Irreproducible Results | 1. Inconsistent Injection Volume: The autosampler is not delivering a consistent volume.2. Sample Degradation: The sample is degrading in the vial before injection. | 1. Check the autosampler for proper operation and syringe for air bubbles.2. Use fresh samples and consider vial cooling if available. |
LC-MS/MS Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Ion Suppression or Enhancement (Matrix Effect) | 1. Co-eluting Matrix Components: Other compounds from the sample matrix are interfering with the ionization of this compound. | 1. Improve chromatographic separation to resolve this compound from interfering compounds.2. Optimize sample preparation to remove matrix components (e.g., using SPE).3. Use a matrix-matched calibration curve.4. Employ a stable isotope-labeled internal standard. |
| Low Signal Intensity | 1. Suboptimal Ionization Parameters: The ESI or APCI source parameters are not optimized for this compound.2. Incorrect MS/MS Transition: The selected precursor and product ions are not optimal. | 1. Optimize source parameters such as capillary voltage, gas flow, and temperature.2. Perform a product ion scan to identify the most abundant and stable fragment ions for the MRM transition. |
| Inconsistent Retention Time | 1. Column Equilibration: The column is not properly equilibrated between injections.2. Mobile Phase Composition: The mobile phase composition is fluctuating. | 1. Increase the equilibration time between runs.2. Ensure the mobile phase is well-mixed and degassed. |
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of sesquiterpene lactones, which can be used as a reference for this compound analysis. Specific values for this compound may vary depending on the exact experimental conditions.
Table 1: HPLC-UV/DAD Quantitative Data for Sesquiterpene Lactones
| Parameter | Value Range | Reference |
| Limit of Detection (LOD) | 1.5 ng/mL - 6.79 µg/mL | [11][12] |
| Limit of Quantification (LOQ) | 15 ng/mL - 20.40 µg/mL | [11][12] |
| Linearity (r²) | > 0.99 | [12] |
| Recovery | 74% - 97% | [9][11] |
Table 2: GC-MS Quantitative Data for Related Terpenoids (e.g., Thujone)
| Parameter | Value Range | Reference |
| Limit of Detection (LOD) | 4.3 - 6 µg/kg (ppb) | [13] |
| Limit of Quantification (LOQ) | 12.9 - 15.3 µg/kg (ppb) | [13] |
| Linearity (r²) | > 0.99 | [13] |
| Recovery | 80% - 120% | [14] |
Table 3: LC-MS/MS Quantitative Data for Phytochemicals
| Parameter | Value Range | Reference |
| Limit of Detection (LOD) | Generally in the low ng/mL to pg/mL range | [15] |
| Limit of Quantification (LOQ) | Typically in the low ng/mL range | [16] |
| Linearity (r²) | > 0.999 | [15] |
| Recovery | 98.3% - 101.6% | [17] |
Experimental Protocols
Sample Preparation from Artemisia absinthium
-
Drying and Pulverization: Air-dry the aerial parts of Artemisia absinthium at room temperature in a dark, well-ventilated area. Once completely dry, grind the plant material into a fine powder using a laboratory mill.[4]
-
Extraction:
-
Weigh approximately 1 gram of the powdered plant material.
-
Add 20 mL of methanol (or another suitable solvent like 95% ethanol).
-
Sonicate the mixture for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the plant residue two more times.
-
Combine the supernatants.
-
-
Filtration and Concentration:
-
Filter the combined supernatant through a 0.45 µm syringe filter.
-
If necessary, evaporate the solvent under reduced pressure to concentrate the extract.
-
Reconstitute the dried extract in a known volume of the mobile phase for HPLC or LC-MS/MS analysis, or a suitable solvent for GC-MS analysis.
-
HPLC-UV/DAD Method for this compound Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or acetic acid). A typical gradient might start with a lower concentration of acetonitrile and increase over the course of the run.[18]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
GC-MS Method for this compound Analysis (Conceptual)
-
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C (optimization may be required to prevent degradation).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-15°C/min.
-
MS Detector: Electron ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
LC-MS/MS Method for this compound Analysis
-
LC Conditions: Similar to the HPLC-UV/DAD method, but often with smaller column dimensions and lower flow rates for better compatibility with the MS interface.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for sesquiterpene lactones.
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion would be the protonated molecule of this compound ([M+H]⁺), and product ions would be determined by fragmentation experiments.
-
Collision Gas: Argon.
-
Optimization: Collision energy and other MS parameters should be optimized for the specific instrument and analyte.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for chromatographic issues.
References
- 1. Analysis of sesquiterpene lactones, lignans, and flavonoids in wormwood (Artemisia absinthium L.) using high-performance liquid chromatography (HPLC)-mass spectrometry, reversed phase HPLC, and HPLC-solid phase extraction-nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new chemical tool for absinthe producers, quantification of α/β-thujone and the bitter components in Artemisia absinthium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arodes.hes-so.ch [arodes.hes-so.ch]
- 4. researchgate.net [researchgate.net]
- 5. Artemisia absinthium L. Extract Targeting the JAK2/STAT3 Pathway to Ameliorate Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Validation of analytical procedures using HPLC-ELSD to determine six sesquiterpene lactones in Eremanthus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and Validation of a Novel HPLC Method for the Analysi...: Ingenta Connect [ingentaconnect.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Development and Validation of a Novel LC-MS/MS Method for the Quantitation of 19 Fingerprint Phytochemicals in Salvia Species: A Chemometric Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Artemisia absinthium L. Aqueous and Ethyl Acetate Extracts: Antioxidant Effect and Potential Activity In Vitro and In Vivo against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Absinthin Extraction Parameters
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of Absinthin from Artemisia absinthium (wormwood). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to aid in the efficient isolation of this valuable bioactive compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound extraction, providing potential causes and recommended solutions in a straightforward question-and-answer format.
Q1: Why is my this compound yield consistently low?
A1: Low this compound yield can be attributed to several factors throughout the extraction process. Here are some common causes and troubleshooting steps:
-
Improper Plant Material Preparation: Insufficient drying of the plant material can lead to enzymatic degradation of this compound. Inadequate grinding reduces the surface area available for solvent penetration.
-
Solution: Ensure the Artemisia absinthium is thoroughly dried in a well-ventilated area, avoiding direct sunlight to prevent photodegradation. Grind the dried material to a fine, uniform powder to maximize solvent contact.[1]
-
-
Suboptimal Extraction Solvent: The choice of solvent and its concentration are critical for efficient extraction. Using a solvent with inappropriate polarity may result in poor solubility of this compound.
-
Solution: High-proof ethanol (e.g., 95%) or methanol (e.g., 75%) are often effective for extracting sesquiterpene lactones like this compound.[2] Experiment with different solvent systems and concentrations to find the optimal conditions for your specific plant material.
-
-
Inadequate Extraction Parameters: Insufficient extraction time or suboptimal temperature can lead to incomplete extraction.
-
Solution: Optimize the extraction time and temperature for your chosen method. For maceration, ensure a sufficient soaking period with regular agitation. For methods like Soxhlet or Ultrasound-Assisted Extraction (UAE), ensure the operational parameters are set to values known to be effective for similar compounds.[1]
-
-
Degradation of this compound: this compound can degrade under certain conditions, such as exposure to high temperatures, light, or acidic/alkaline environments.[3]
-
Solution: Avoid excessive heat during extraction and solvent evaporation. Store extracts in dark containers at low temperatures (e.g., -20°C) to prevent degradation. Methanolic and aqueous solutions of this compound have been found to be stable for up to 6 months when stored at -35°C.[4]
-
Q2: My extract has a dark, tarry consistency. How can I improve its quality?
A2: A dark and resinous extract often indicates the co-extraction of undesirable compounds like chlorophyll and waxes.
-
Solution:
-
Pre-extraction Defatting: Before the main extraction, wash the plant material with a non-polar solvent like hexane to remove lipids and waxes.
-
Solvent Polarity Adjustment: Using a slightly less polar solvent can sometimes reduce the extraction of highly polar impurities.
-
Post-extraction Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid partitioning to separate this compound from interfering compounds.
-
Q3: I am observing a loss of this compound content after solvent evaporation. What could be the cause?
A3: Loss of this compound during solvent removal is often due to thermal degradation.
-
Solution: Use a rotary evaporator at a controlled, low temperature (e.g., ≤ 40°C) to remove the solvent.[1] For small volumes, a gentle stream of nitrogen gas can be used.
Q4: How can I confirm the presence and quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a reliable method for the identification and quantification of this compound.
-
Solution: A validated HPLC-UV method can be used for this purpose. A typical method might involve a C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a small amount of acid like phosphoric acid). The detection wavelength is typically set around 205 nm.[4]
Data Presentation: Comparative Extraction Parameters
The following tables summarize optimized parameters for the extraction of terpenoids and phenolic compounds from Artemisia absinthium. While not specific to this compound in all cases, this data provides a valuable starting point for experimental design.
Table 1: Optimized Parameters for Conventional Solvent Extraction of Total Terpenoids
| Parameter | Optimized Value | Reference |
| Solvent | 95% Ethanol | [5] |
| Material-to-Liquid Ratio | 1:25 g/mL | [5] |
| Temperature | 80 °C | [5] |
| Extraction Time | 40 min | [5] |
Table 2: Optimized Parameters for Ultrasound-Assisted Extraction (UAE) of Phenolic Compounds
| Parameter | Optimized Value | Reference |
| Solvent | 55-59% Methanol (with 0.41-0.44 M HCl) | [6] |
| Temperature | 64-70 °C | [6] |
| Extraction Time | 101-107 min | [6] |
Table 3: Parameters for Supercritical Fluid Extraction (SFE) of Wormwood Oil
| Parameter | Range Studied | Reference |
| Pressure | 9.0–18.0 MPa | [7] |
| Temperature | 40–50 °C | [7] |
| CO₂ Density | 285.0–819.5 kg/m ³ | [7] |
| Co-solvent | Ethanol (optional) | [7] |
Experimental Protocols
This section provides detailed methodologies for key this compound extraction techniques.
Protocol 1: Maceration Extraction
Maceration is a simple and widely used technique for solid-liquid extraction.
Materials:
-
Dried and powdered Artemisia absinthium
-
Solvent (e.g., 80% Methanol)
-
Erlenmeyer flask or sealed container
-
Shaker (optional)
-
Filtration apparatus (e.g., filter paper, Buchner funnel)
-
Rotary evaporator
Procedure:
-
Weigh the desired amount of powdered plant material.
-
Place the powder in a sealed container and add the extraction solvent at a specified solid-to-liquid ratio (e.g., 1:13 g/mL).[7]
-
Seal the container and allow it to stand at room temperature for an extended period (e.g., 6 hours to 3 days), with frequent agitation. A mechanical shaker can be used for continuous mixing.[7]
-
After the maceration period, separate the liquid extract from the solid plant material by filtration.
-
Wash the solid residue with a small amount of fresh solvent to recover any remaining extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 40°C.
-
Store the dried extract in a cool, dark place.
Protocol 2: Soxhlet Extraction
Soxhlet extraction is a continuous extraction method that can be more efficient than maceration.
Materials:
-
Dried and powdered Artemisia absinthium
-
Extraction solvent (e.g., Methanol)
-
Soxhlet apparatus (distillation flask, Soxhlet extractor, condenser)
-
Heating mantle
-
Cellulose thimble
-
Rotary evaporator
Procedure:
-
Place a known amount of the powdered plant material (e.g., 50g) into a cellulose thimble.[1]
-
Place the thimble inside the Soxhlet extractor.
-
Fill the distillation flask with the appropriate volume of extraction solvent (e.g., 500 mL of methanol).[1]
-
Assemble the Soxhlet apparatus and heat the solvent to reflux.
-
Allow the extraction to proceed for a set duration (e.g., 8-12 hours), during which the solvent will continuously cycle through the plant material.[1]
-
After the extraction is complete, allow the apparatus to cool.
-
Remove the solvent from the distillation flask using a rotary evaporator at a controlled temperature (≤ 40°C) to obtain the crude extract.[1]
Protocol 3: Ultrasound-Assisted Extraction (UAE)
UAE utilizes ultrasonic waves to enhance the extraction process, often leading to higher yields in shorter times.
Materials:
-
Dried and powdered Artemisia absinthium
-
Extraction solvent
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Mix the powdered plant material with the extraction solvent in a beaker or flask at a specified solid-to-liquid ratio.
-
Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Apply ultrasonic waves at a set frequency (e.g., 40 kHz) and power for a specific duration (e.g., 30 minutes).
-
Monitor and control the temperature of the extraction mixture, as sonication can generate heat.
-
After sonication, filter the mixture to separate the extract from the solid residue.
-
Concentrate the extract using a rotary evaporator.
Protocol 4: Supercritical Fluid Extraction (SFE)
SFE is a green extraction technique that uses a supercritical fluid, typically CO₂, as the solvent.
Materials:
-
Dried and powdered Artemisia absinthium
-
Supercritical fluid extractor
-
CO₂ cylinder
-
Co-solvent (e.g., ethanol, optional)
Procedure:
-
Load the powdered plant material into the extraction vessel of the SFE system.
-
Pressurize and heat the CO₂ to bring it to a supercritical state (e.g., >73.8 bar and >31.1°C).
-
Introduce the supercritical CO₂ into the extraction vessel. A co-solvent like ethanol can be added to modify the polarity of the fluid.
-
Allow the supercritical fluid to pass through the plant material for a set extraction time.
-
Depressurize the fluid in a separation vessel, causing the CO₂ to return to a gaseous state and the extracted compounds, including this compound, to precipitate.
-
Collect the precipitated extract.
Visualizations
Workflow for this compound Extraction and Analysis
Caption: General workflow for this compound extraction and analysis.
Troubleshooting Logic for Low this compound Yield
Caption: Troubleshooting flowchart for low this compound yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Artemisia absinthium L. Aqueous and Ethyl Acetate Extracts: Antioxidant Effect and Potential Activity In Vitro and In Vivo against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. General techniques of extraction of active constituents in herbal drugs [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimisation of ultrasonic-assisted extraction of antioxidant compounds from Artemisia absinthium using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Addressing Low Bioavailability of Absinthin In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low in vivo bioavailability of Absinthin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A: this compound is a dimeric sesquiterpene lactone found in the plant Artemisia absinthium (wormwood)[1]. It is known for its bitter taste and has demonstrated various biological activities, including anti-inflammatory properties[2]. However, its therapeutic potential is often limited by its low oral bioavailability, which means that only a small fraction of the ingested dose reaches the systemic circulation to exert its pharmacological effects.
Q2: What are the primary causes of this compound's low bioavailability?
A: The low bioavailability of this compound is likely due to a combination of factors:
-
Poor Aqueous Solubility: this compound is reported to be insoluble in water, which is a major rate-limiting step for its absorption in the gastrointestinal tract[3][4].
-
Moderate Lipophilicity: With a computed XLogP3-AA value of 2.2, this compound has moderate lipophilicity[2]. While some lipophilicity is necessary for membrane permeation, a delicate balance is required for optimal absorption.
-
Potential for First-Pass Metabolism: Like many natural compounds, this compound may be subject to extensive metabolism in the liver (first-pass effect) before it can reach systemic circulation[1].
Q3: What are the potential formulation strategies to enhance the bioavailability of this compound?
A: Several formulation strategies can be employed to overcome the poor solubility and enhance the absorption of this compound:
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to improved dissolution rate and bioavailability.
-
Lipid-Based Formulations:
-
Liposomes: Encapsulating this compound within liposomes, which are vesicles composed of lipid bilayers, can improve its solubility and facilitate its transport across the intestinal membrane[5].
-
Solid Lipid Nanoparticles (SLNs): These are solid lipid-based nanoparticles that can encapsulate lipophilic drugs like this compound, protecting them from degradation and enhancing their absorption[6].
-
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can prevent its crystallization and improve its dissolution rate.
Q4: Are there any in vivo data on the improved bioavailability of this compound?
A: While specific data for pure this compound is limited, a study on a nanosuspension of Artemisia absinthium extract, which contains this compound, showed a 1.13-fold enhancement in oral bioavailability compared to a coarse suspension in rats. This suggests that nanoparticle-based formulations are a promising approach. However, further studies focusing specifically on the pharmacokinetics of purified this compound in various formulations are needed.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound in Preclinical Animal Studies
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor dissolution of the administered compound. | 1. Verify the aqueous solubility of your this compound batch. 2. Consider formulating this compound as a nanosuspension or a solid dispersion to improve its dissolution rate. 3. Incorporate a surfactant or a solubilizing agent in the vehicle for oral administration. | Increased and more consistent plasma concentrations of this compound. |
| High first-pass metabolism. | 1. Co-administer with a known inhibitor of relevant cytochrome P450 enzymes (requires prior in vitro metabolism studies to identify the specific enzymes). 2. Explore alternative routes of administration that bypass the liver, such as intravenous or intraperitoneal, to determine the absolute bioavailability. | Higher systemic exposure to this compound. |
| Poor intestinal permeability. | 1. Conduct in vitro Caco-2 permeability assays to assess the intrinsic permeability of this compound. 2. If permeability is low, consider formulations with permeation enhancers or lipid-based delivery systems like liposomes or SLNs. | Improved absorption across the intestinal epithelium. |
| Instability in the gastrointestinal tract. | 1. Assess the stability of this compound at different pH values mimicking the stomach and intestinal environments. 2. Encapsulate this compound in protective carriers like liposomes or nanoparticles to prevent degradation. | Reduced pre-systemic degradation and increased amount of this compound available for absorption. |
Issue 2: Difficulty in Formulating this compound for In Vivo Studies
| Potential Cause | Troubleshooting Step | Expected Outcome |
| This compound's insolubility in common aqueous vehicles. | 1. Use co-solvents such as DMSO, PEG 300, or Tween 80 in the formulation. Note: Ensure the final concentration of the co-solvent is non-toxic to the animals. 2. Prepare a nanosuspension of this compound. | A stable and homogenous formulation suitable for oral gavage. |
| Precipitation of this compound upon dilution of a stock solution. | 1. Prepare the final dosing solution immediately before administration. 2. Increase the concentration of the solubilizing agent in the final dilution. 3. Consider using a lipid-based formulation where this compound remains dissolved in the lipid phase. | A clear and stable dosing solution. |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₀O₆ | [2] |
| Molecular Weight | 496.6 g/mol | [2] |
| XLogP3-AA | 2.2 | [2] |
| Aqueous Solubility | Insoluble | [3][4] |
| Solubility in Organic Solvents | Soluble in DMSO; Slightly soluble in Chloroform and Methanol | [3] |
Table 2: In Vivo Pharmacokinetic Parameters of Artemisia absinthium Nanosuspension vs. Coarse Suspension in Rats (Data for the entire extract, not specific to this compound)
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC₀₋₂₄ (µg·h/mL) | Relative Bioavailability |
| Coarse Suspension | Data not available | Data not available | Data not available | 1 |
| Nanosuspension | Data not available | Data not available | Data not available | 1.13 |
| Note: Specific values for Cmax, Tmax, and AUC for the extract were not provided in the source material. The study reported a 1.13-fold increase in overall bioavailability for the nanosuspension. |
Table 3: Caco-2 Permeability Classification (General Guidance)
| Apparent Permeability (Papp) (cm/s) | Absorption Potential |
| < 1 x 10⁻⁶ | Low |
| 1 - 10 x 10⁻⁶ | Moderate |
| > 10 x 10⁻⁶ | High |
| Specific Caco-2 permeability data for this compound is not currently available and needs to be determined experimentally. |
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension by Antisolvent Precipitation
Objective: To prepare a nanosuspension of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) (solvent)
-
Poloxamer 188 or another suitable stabilizer
-
Deionized water (antisolvent)
-
Magnetic stirrer
-
Ultrasonicator
Procedure:
-
Dissolve this compound in DMSO to prepare a saturated solution.
-
Prepare an aqueous solution of the stabilizer (e.g., 0.5% w/v Poloxamer 188).
-
Place the stabilizer solution on a magnetic stirrer.
-
Inject the this compound-DMSO solution into the stabilizer solution under constant stirring.
-
The rapid diffusion of the solvent into the antisolvent will cause the precipitation of this compound as nanoparticles.
-
Sonicate the resulting suspension for 15-30 minutes to ensure homogeneity and reduce particle size further.
-
Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
Objective: To encapsulate this compound in liposomes to improve its solubility and permeability.
Materials:
-
This compound
-
Soybean phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Dissolve this compound, SPC, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask.
-
Further, dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Characterize the liposomes for size, PDI, zeta potential, and encapsulation efficiency.
Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Postulated signaling pathways affected by this compound.
References
- 1. Bioactive Compounds, Pharmacological Actions, and Pharmacokinetics of Wormwood (Artemisia absinthium) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C30H40O6 | CID 442138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 1362-42-1 | >98% [smolecule.com]
- 4. 1362-42-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Liposomal Formulations: A Recent Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Strategies to Reduce Degradation of Absinthin During Storage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Absinthin during storage and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a dimeric sesquiterpene lactone, a primary bioactive compound responsible for the characteristic bitter taste of Artemisia absinthium (wormwood). Its chemical instability can lead to the formation of degradation products, which may result in a loss of biological activity and compromise experimental results. Therefore, understanding and controlling its stability is crucial for accurate research and development.
Q2: What are the main factors that cause this compound to degrade?
The primary factors contributing to the degradation of this compound are:
-
Temperature: Elevated temperatures accelerate degradation.
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.
-
pH: this compound is unstable in acidic environments, where it can isomerize.
Q3: What are the known degradation products of this compound?
Under acidic conditions, this compound primarily isomerizes to anthis compound.[1][2] This isomerization can also happen in acid-free environments.[1][2] When exposed to light at room temperature, solid this compound can degrade into three main compounds: anabsin, anthis compound, and 3'-hydroxyanthis compound.[3]
Q4: What are the optimal storage conditions for this compound?
To ensure maximum stability, this compound should be stored under the following conditions:
-
Solid Form: Store as a solid at -35°C in a refrigerator.[1][2] Under these conditions, it has been found to be stable.
-
In Solution: An aqueous ethanol solution of this compound has been shown to be stable for up to six months with a recovery rate of over 95%.[1][2]
-
Light Protection: Always store this compound in light-resistant containers (e.g., amber vials) to prevent photolytic degradation.[1][2] Studies on absinthe, the beverage, have shown that components are stable for over a century when stored in green-tinted bottles, highlighting the importance of light protection.[4]
Q5: Are there any chemical stabilizers that can be used to prevent this compound degradation?
While specific studies on antioxidants for this compound are limited, the use of antioxidants is a common strategy for stabilizing other terpenoids. A combination of antioxidants, such as Butylated Hydroxyanisole (BHA) and Ascorbyl Palmitate, has been shown to have a synergistic effect in preventing oxidative degradation of other pharmaceutical compounds.[5] This dual-antioxidant approach, where BHA acts as a primary radical scavenger and Ascorbyl Palmitate regenerates BHA, could be a promising strategy for this compound.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Yellowing of solid this compound | Exposure to light and/or room temperature. | Store solid this compound at -35°C in a dark, airtight container. Avoid repeated freeze-thaw cycles. |
| Loss of potency in this compound solution | - Acidic pH of the solvent.- Storage at room temperature.- Exposure to light. | - Prepare solutions in a neutral or slightly basic buffer.- Store solutions at low temperatures (2-8°C for short-term, -20°C for long-term).- Use amber vials or wrap containers in aluminum foil. |
| Appearance of unexpected peaks in HPLC analysis | Degradation of this compound. | - Confirm the identity of degradation products using LC-MS.[1][2]- Review storage and handling procedures to identify the source of degradation. |
| Inconsistent experimental results | Instability of this compound during the experiment. | - Prepare fresh solutions for each experiment.- Minimize the exposure of this compound solutions to light and heat during experimental procedures. |
Experimental Protocols
Protocol for Stability Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound and separating it from its degradation products.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. The specific gradient will need to be optimized for your system.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound and its degradation products have significant absorbance (e.g., 210 nm).
-
Column Temperature: 25°C.
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a known concentration.
-
For stability studies, dilute the stock solution with the desired buffer or solvent to the working concentration.
3. Forced Degradation Study:
-
Acid Hydrolysis: Incubate the this compound solution in 0.1 M HCl at 60°C for a specified time.
-
Base Hydrolysis: Incubate the this compound solution in 0.1 M NaOH at 60°C for a specified time.
-
Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature.
-
Photolytic Degradation: Expose the this compound solution to UV light (e.g., 254 nm) or sunlight.
-
Thermal Degradation: Heat the solid this compound or its solution at a high temperature (e.g., 80°C).
4. Analysis:
-
Inject the stressed and control samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.
-
Peak purity of the this compound peak should be assessed using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradation products.
Data Presentation
Table 1: Summary of this compound Stability Under Different Conditions
| Condition | Observation | Stability | Reference |
| Solid, -35°C, dark | No change | Stable | [1][2] |
| Solid, 25°C, light exposure | Turns yellow, formation of degradation products | Unstable | [1][2] |
| Aqueous ethanol solution | >95% recovery after 6 months | Stable | [1][2] |
| Weak acidic medium | Isomerization to anthis compound | Unstable | [1][2] |
Visualizations
Chemical Degradation Pathway of this compound
Caption: Degradation pathways of this compound under different conditions.
Experimental Workflow for this compound Stability Testing
Caption: Workflow for conducting a forced degradation study of this compound.
References
- 1. Mechanisms of antioxidant effect of natural sesquiterpene lactone and alkaloid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Sesquiterpene Lactams and Lactones With Antioxidant Potentials From Atractylodes macrocephala Discovered by Molecular Networking Strategy [frontiersin.org]
- 5. stability-indicating hplc method: Topics by Science.gov [science.gov]
Technical Support Center: Resolving Co-elution Issues in Absinthin Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues during the chromatographic analysis of absinthin.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a problem in this compound analysis?
A1: Co-elution occurs when two or more compounds elute from a chromatography column at the same or very similar retention times, resulting in overlapping peaks. This is problematic in this compound analysis as it can lead to inaccurate quantification, misidentification of compounds, and compromise the assessment of purity, especially in complex matrices like plant extracts or stability studies.
Q2: What are the most common compounds that co-elute with this compound?
A2: The most frequently encountered co-eluants with this compound are its own degradation products and isomers. When stored at room temperature, this compound can degrade into compounds such as anabsin, anthis compound, and 3'-hydroxyanthis compound[1][2]. Other structurally similar sesquiterpene lactones present in Artemisia absinthium extracts, such as artabsin, may also co-elute. Additionally, complex extracts can contain a wide range of other compounds like flavonoids and phenolic acids that could potentially interfere with the this compound peak[3][4].
Q3: How can I detect co-elution if my chromatogram shows a single, symmetrical peak?
A3: A symmetrical peak does not guarantee purity. Peak purity analysis using a Diode Array Detector (DAD) is a powerful tool to detect co-elution. If the UV spectra across the peak are not identical, it indicates the presence of more than one compound. Mass Spectrometry (MS) is another definitive technique; by examining the mass spectra across the peak, you can identify the presence of multiple components with different mass-to-charge ratios.
Q4: Is Gas Chromatography (GC) a suitable method for this compound analysis?
A4: Due to its high molecular weight and low volatility, this compound is not ideally suited for direct analysis by Gas Chromatography (GC). Analysis of other compounds in Artemisia absinthium, such as the volatile monoterpene thujone, is commonly performed using GC-MS[5][6]. For the analysis of large, non-volatile molecules like this compound, High-Performance Liquid Chromatography (HPLC) is the more common and recommended technique. If GC analysis of this compound is attempted, it would likely require a derivatization step to increase its volatility and thermal stability.
Troubleshooting Guide for this compound Co-elution in HPLC
This guide provides a systematic approach to resolving co-elution issues during the HPLC analysis of this compound.
Issue 1: Co-elution with this compound Degradation Products
If you suspect co-elution with degradation products, the following steps can be taken to improve separation.
Experimental Protocol: HPLC Method for Separation of this compound and its Degradation Products
This method is adapted from a validated protocol for the analysis of bioactive compounds in Artemisia absinthium[1][2].
-
Column: Reversed-phase C18 (RP-18) material.
-
Mobile Phase: A gradient of 0.085% (v/v) o-phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) at 205 nm.
-
Gradient Program: A well-controlled gradient is crucial for separating the closely related structures of this compound and its degradation products. A typical gradient might involve a gradual increase in the organic solvent (acetonitrile) concentration.
Troubleshooting Steps:
-
Optimize the Gradient: If baseline separation is not achieved, adjust the gradient slope. A shallower gradient (slower increase in acetonitrile concentration) will increase the run time but can significantly improve the resolution of closely eluting peaks.
-
Modify Mobile Phase pH: The use of an acidic mobile phase (e.g., with phosphoric or formic acid) can alter the ionization state of analytes and improve peak shape and selectivity.
-
Sample Handling and Storage: Since this compound degrades at room temperature, ensure that samples are stored at low temperatures (e.g., -35 °C) and protected from light to minimize the formation of degradation products prior to analysis[1][2]. Prepare samples fresh and keep them in an autosampler with temperature control if possible.
Issue 2: Co-elution with Other Compounds in Complex Extracts
When analyzing crude extracts, co-elution with other matrix components is common.
Troubleshooting Steps:
-
Change the Stationary Phase: If optimizing the mobile phase on a C18 column is insufficient, switching to a column with a different selectivity is a powerful strategy. A phenyl-hexyl or a polar-embedded column can offer different interactions with the analytes and potentially resolve the co-eluting peaks.
-
Employ Sample Preparation: Use Solid-Phase Extraction (SPE) to clean up the sample before injection. An appropriate SPE cartridge can selectively retain interfering compounds while allowing this compound to pass through, or vice-versa.
-
Two-Dimensional HPLC (2D-HPLC): For highly complex samples where co-elution is persistent, 2D-HPLC can be employed. This technique involves transferring the eluent containing the peak of interest from a first-dimension column to a second, orthogonal column for further separation[7].
Data Presentation
Table 1: Example HPLC Retention Times for this compound and Potential Co-eluants
| Compound | Retention Time (min) | Chromatographic Conditions | Reference |
| This compound | ~25.0 | RP-18, Acetonitrile/Water with 0.085% o-phosphoric acid gradient | [1] |
| Anabsin | ~23.5 | RP-18, Acetonitrile/Water with 0.085% o-phosphoric acid gradient | [1] |
| Anthis compound | ~24.2 | RP-18, Acetonitrile/Water with 0.085% o-phosphoric acid gradient | [1] |
| Caffeic Acid | 21.08 | C18, Methanol/Water with 2% acetic acid gradient | [3] |
| Ferulic Acid | 24.11 | C18, Methanol/Water with 2% acetic acid gradient | [3] |
| Quercetin | 44.81 | C18, Methanol/Water with 2% acetic acid gradient | [3] |
Note: Retention times are approximate and can vary significantly based on the specific column, instrument, and exact gradient profile.
Visualizations
Caption: Troubleshooting workflow for resolving this compound co-elution.
Caption: this compound degradation leading to potential co-eluants.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. nucleodoconhecimento.com.br [nucleodoconhecimento.com.br]
- 4. Artemisia absinthium L. Aqueous and Ethyl Acetate Extracts: Antioxidant Effect and Potential Activity In Vitro and In Vivo against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. A new chemical tool for absinthe producers, quantification of α/β-thujone and the bitter components in Artemisia absinthium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessing stability-indicating methods for coelution by two-dimensional liquid chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anti-inflammatory Activity of Absinthin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Absinthin, a sesquiterpene lactone found in Artemisia absinthium, with other alternatives, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate replication and further investigation.
Executive Summary
This compound has demonstrated notable anti-inflammatory activity, primarily through the inhibition of key inflammatory mediators and signaling pathways. Experimental evidence suggests that this compound and its derivatives can significantly reduce the expression of pro-inflammatory cytokines and enzymes in human bronchial epithelial cells. Its mechanism of action is likely attributed to the modulation of the NF-κB and MAPK signaling cascades, a common target for anti-inflammatory compounds. This guide will delve into the quantitative data available, compare it with standard anti-inflammatory agents, and provide detailed experimental protocols for the validation of its activity.
Data Presentation
In Vitro Anti-inflammatory Activity of Artemisia absinthium Extracts
The following table summarizes the inhibitory concentration (IC50) values of Artemisia absinthium extracts against 5-lipoxygenase (LOX), a key enzyme in the inflammatory pathway. The data is compared with Rutin, a known anti-inflammatory flavonoid.
| Compound/Extract | Assay | IC50 (µg/mL) |
| Artemisia absinthium concentrated extract | LOX Inhibition | 19.71 ± 0.79 |
| Rutin (Standard) | LOX Inhibition | 22.34 |
Data sourced from a study on the in vitro anti-inflammatory potential of Artemisia absinthium extracts.
Anti-inflammatory Activity of this compound and Its Derivatives in Human Bronchial Epithelial (BEAS-2B) Cells
This compound and its derivatives have been shown to reduce the expression of key inflammatory markers in BEAS-2B cells. A study highlighted that a methyl ester derivative of this compound was a promising candidate for reducing the expression of MUC5AC, inducible nitric oxide synthase (iNOS), and various cytokines.[1][2] While specific quantitative data from direct comparisons with drugs like dexamethasone in this specific study are limited in publicly available literature, other studies have demonstrated dexamethasone's ability to inhibit MUC5AC and cytokine production in BEAS-2B cells, providing a benchmark for comparison.[3][4][5][6][7]
Experimental Protocols
Cell Culture and Treatment for Inflammatory Response in BEAS-2B Cells
Objective: To evaluate the effect of this compound on the expression of inflammatory mediators in human bronchial epithelial cells.
Materials:
-
BEAS-2B human bronchial epithelial cell line
-
Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin
-
This compound (and its derivatives)
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) as an inflammatory stimulus
-
Dexamethasone as a positive control
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (6-well or 12-well)
Procedure:
-
Culture BEAS-2B cells in the recommended medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in multi-well plates and allow them to adhere and reach 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound or dexamethasone for 1-2 hours.
-
Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) or TNF-α (e.g., 10 ng/mL) to the cell culture medium.
-
Incubate the cells for a predetermined time period (e.g., 24 hours).
-
Harvest the cell culture supernatant for cytokine analysis (ELISA) and the cells for RNA or protein extraction (qPCR or Western blot).
Quantification of Inflammatory Mediators
a) Gene Expression Analysis by Real-Time Quantitative PCR (qPCR):
Objective: To measure the mRNA levels of MUC5AC, NOS2 (iNOS), and pro-inflammatory cytokines (e.g., IL-6, IL-8).
Procedure:
-
Extract total RNA from the treated and untreated BEAS-2B cells using a suitable RNA isolation kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using specific primers for the target genes (MUC5AC, NOS2, IL-6, IL-8) and a reference gene (e.g., GAPDH, ACTB).
-
Analyze the relative gene expression using the ΔΔCt method.
b) Protein Quantification by Enzyme-Linked Immunosorbent Assay (ELISA):
Objective: To measure the protein levels of secreted pro-inflammatory cytokines (e.g., IL-6, IL-8) in the cell culture supernatant.
Procedure:
-
Use commercially available ELISA kits for the specific cytokines to be measured.
-
Follow the manufacturer's instructions for the assay.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.
5-Lipoxygenase (LOX) Inhibition Assay
Objective: To assess the direct inhibitory effect of this compound on the activity of the 5-LOX enzyme.
Materials:
-
5-Lipoxygenase enzyme
-
Linoleic acid (substrate)
-
This compound
-
Rutin or other standard LOX inhibitor
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the 5-LOX enzyme and the test compound (this compound or standard inhibitor) at various concentrations.
-
Initiate the reaction by adding the substrate, linoleic acid.
-
Monitor the formation of the product (hydroperoxides) by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm) over time.
-
Calculate the percentage of inhibition of LOX activity for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.
Mandatory Visualization
Signaling Pathways
Experimental Workflow
// Nodes start [label="Start: Seed BEAS-2B Cells", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; pretreat [label="Pre-treat with this compound\nor Dexamethasone"]; stimulate [label="Stimulate with LPS or TNF-α"]; incubate [label="Incubate for 24 hours"]; harvest [label="Harvest Supernatant & Cells", shape=ellipse, fillcolor="#FBBC05"]; elisa [label="ELISA:\nMeasure Cytokine Proteins"]; rna_extraction [label="RNA Extraction"]; cdna_synthesis [label="cDNA Synthesis"]; qpcr [label="qPCR:\nMeasure Gene Expression\n(MUC5AC, iNOS, Cytokines)"]; data_analysis [label="Data Analysis & Comparison", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> pretreat; pretreat -> stimulate; stimulate -> incubate; incubate -> harvest; harvest -> elisa; harvest -> rna_extraction; rna_extraction -> cdna_synthesis; cdna_synthesis -> qpcr; elisa -> data_analysis; qpcr -> data_analysis; } END_DOT Caption: Experimental workflow for validating this compound's anti-inflammatory activity.
Conclusion
This compound exhibits significant anti-inflammatory potential, as evidenced by its ability to inhibit key inflammatory enzymes and reduce the expression of inflammatory mediators in cellular models. Its likely mechanism of action involves the modulation of the NF-κB and MAPK signaling pathways, which are critical in the inflammatory response. Further in-depth studies with direct quantitative comparisons to established anti-inflammatory drugs like dexamethasone are warranted to fully elucidate its therapeutic potential. The experimental protocols and workflows provided in this guide offer a framework for such validation studies.
References
- 1. Role of cysteine residues of p65/NF-kappaB on the inhibition by the sesquiterpene lactone parthenolide and N-ethyl maleimide, and on its transactivating potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dexamethasone modulation of MUC5AC and MUC2 gene expression in a generalized model of middle ear inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of dexamethasone on Muc5ac mucin production by primary airway goblet cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IL-1β induction of MUC5AC gene expression is mediated by CREB and NF-κB and repressed by dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel dissociative steroid VBP15 reduces MUC5AC gene expression in airway epithelial cells but lacks the GRE mediated transcriptional properties of dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dexamethasone and p38 MAPK inhibition of cytokine production from human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Absinthin Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Absinthin, a major bitter principle of wormwood (Artemisia absinthium), is a sesquiterpene lactone with various reported biological activities. Its precise measurement in plant extracts and derived products is crucial for quality control, standardization, and pharmacological studies. This guide provides a comparative overview of High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-High-Performance Liquid Chromatography with High-Resolution Mass Spectrometry (UHPLC-HR-MS) for the quantification of this compound. A basic UV-Vis spectrophotometric method is also discussed as a simpler, high-throughput screening tool.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance characteristics of HPLC-DAD and UHPLC-HR-MS for the quantification of this compound.
| Parameter | HPLC-DAD | UHPLC-HR-MS | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-to-charge ratio detection. | Measurement of UV absorbance of the entire sample at a specific wavelength. |
| Specificity | Moderate to High | Very High | Low |
| Sensitivity | Good | Excellent | Moderate |
| Linearity (Range) | 0.5 - 50 µg/mL (R² > 0.999) | High (Wider dynamic range expected) | Matrix-dependent |
| Limit of Detection (LOD) | 0.15 µg/mL | Lower than HPLC-DAD | Higher than chromatographic methods |
| Limit of Quantification (LOQ) | 0.5 µg/mL | Lower than HPLC-DAD | Higher than chromatographic methods |
| Precision (%RSD) | < 2% | < 5% (expected) | > 10% (expected) |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% (expected) | Highly variable |
| Analysis Time | ~30-60 min | ~5-15 min | < 5 min |
| Cost | Moderate | High | Low |
| Expertise Required | Intermediate | High | Low |
Experimental Protocols
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method provides a robust and reliable approach for the quantification of this compound.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and diode-array detector.
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).
-
Gradient Program: 0-5 min, 30% B; 5-25 min, 30-70% B; 25-30 min, 70-100% B; 30-35 min, 100% B; 35-40 min, 100-30% B; 40-45 min, 30% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 20 µL.
-
Detection: Diode-array detector monitoring at 210 nm.
Sample Preparation:
-
Accurately weigh the powdered plant material or extract.
-
Extract with methanol using ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
Validation Parameters:
-
Linearity: Prepare a series of standard solutions of this compound (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) in methanol. Plot the peak area against the concentration and determine the coefficient of determination (R²).
-
LOD and LOQ: Determine the signal-to-noise ratio (S/N) for the lowest concentration standards (LOD S/N ≈ 3, LOQ S/N ≈ 10).
-
Precision: Analyze replicate injections of a standard solution at three different concentrations on the same day (intra-day) and on three different days (inter-day). Express the results as the relative standard deviation (%RSD).
-
Accuracy: Perform a recovery study by spiking a known amount of this compound standard into a sample matrix and calculate the percentage recovery.
Ultra-High-Performance Liquid Chromatography with High-Resolution Mass Spectrometry (UHPLC-HR-MS)
This method offers higher sensitivity, selectivity, and speed compared to conventional HPLC.
Instrumentation:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Chromatographic Conditions:
-
Column: UHPLC C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).
-
Gradient Program: 0-1 min, 20% B; 1-8 min, 20-95% B; 8-10 min, 95% B; 10-10.1 min, 95-20% B; 10.1-12 min, 20% B.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan or targeted SIM/MS².
-
Mass Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
Sample Preparation:
-
Similar to the HPLC-DAD method, but may require further dilution due to the higher sensitivity of the instrument.
UV-Vis Spectrophotometry (Screening Method)
This method is a simple and rapid technique for the preliminary screening of this compound content, though it lacks specificity.
Instrumentation:
-
UV-Vis Spectrophotometer.
Methodology:
-
Prepare a methanolic extract of the sample as described for the HPLC-DAD method.
-
Scan the extract over a UV range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). For this compound, this is typically around 210 nm.
-
Prepare a calibration curve using standard solutions of this compound at different concentrations.
-
Measure the absorbance of the sample extract at the determined λmax.
-
Quantify the this compound content using the calibration curve.
Note: This method is prone to interference from other compounds in the extract that absorb at the same wavelength. Therefore, the results should be considered as an estimation of the total content of compounds absorbing at that wavelength and should be confirmed by a more specific method like HPLC or UHPLC.
Mandatory Visualization
Caption: Workflow for the cross-validation of analytical methods for this compound.
Caption: Principles of chromatographic separation and detection for this compound analysis.
A Comparative Analysis of the Biological Effects of Absinthin and Thujone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological effects of two prominent compounds found in wormwood (Artemisia absinthium): absinthin, a bitter sesquiterpene lactone, and thujone, a monoterpene ketone. While both originate from the same plant, their interactions with biological systems are markedly different, presenting distinct pharmacological profiles and potential therapeutic applications.
Executive Summary
This compound and thujone exhibit divergent biological activities. Thujone is primarily recognized for its neurotoxic effects, acting as a modulator of central nervous system receptors, specifically as a non-competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor and a modulator of the 5-hydroxytryptamine type 3 (5-HT3) receptor.[1][2] In contrast, this compound is a potent agonist of the bitter taste receptor hTAS2R46 and is primarily associated with anti-inflammatory properties.[1] This fundamental difference in their molecular targets dictates their distinct physiological effects, with thujone being a convulsant at high doses and this compound demonstrating potential as an anti-inflammatory agent.[1][3]
Data Presentation: Quantitative Analysis
The following tables summarize the available quantitative data for the biological effects of this compound and thujone.
Table 1: Receptor Binding and Biological Activity
| Compound | Target Receptor/Assay | Method | Value | Source |
| α-Thujone | GABA-A Receptor ([3H]EBOB Binding) | Radioligand Binding Assay | IC50: 13 ± 4 µM | [4] |
| β-Thujone | GABA-A Receptor ([3H]EBOB Binding) | Radioligand Binding Assay | IC50: 29 ± 8 µM | [4] |
| This compound | hTAS2R46 | In vitro cell-based assays | Agonist | [1] |
| This compound | Lipoxygenase (LOX) Inhibition | Enzyme Inhibition Assay | IC50: 19.71 ± 0.79 µg/mL | [5][6] |
Table 2: Toxicological Data
| Compound | Organism | Route of Administration | Value | Source |
| α-Thujone | Mouse | Intraperitoneal (i.p.) | LD50: ~45 mg/kg | [4][7][8] |
| α-Thujone | Rat | Oral | LD50: 192 mg/kg | [9] |
| Artemisia absinthium Extract | Rat | Oral | LD50 cut-off: 500 mg/kg | [10][11] |
Note: The LD50 for the Artemisia absinthium extract is not specific to this compound and reflects the combined toxicity of all components in the extract.
Signaling Pathways
The distinct molecular targets of this compound and thujone lead to the activation of different intracellular signaling pathways.
This compound: Anti-inflammatory Signaling
This compound's activation of the hTAS2R46 bitter taste receptor on non-gustatory cells, such as bronchial epithelial cells, can trigger anti-inflammatory responses. Furthermore, extracts of Artemisia absinthium, containing this compound, have been shown to modulate the JAK2/STAT3 signaling pathway, a critical regulator of inflammation.
Caption: this compound's anti-inflammatory signaling cascade.
Thujone: Neurotropic Signaling
Thujone's primary mechanism of action involves the antagonism of GABA-A receptors, leading to reduced inhibitory neurotransmission and increased neuronal excitability. It also modulates 5-HT3 receptors, which are ligand-gated ion channels.
Caption: Thujone's impact on neuronal signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
[3H]EBOB Binding Assay for GABA-A Receptor
-
Objective: To determine the binding affinity of thujone to the picrotoxin binding site of the GABA-A receptor.
-
Method:
-
Membrane Preparation: Mouse brain membranes are prepared and depleted of endogenous GABA.[4]
-
Incubation: The prepared membranes (200 µg protein) are incubated with the test compound (thujone) and [3H]ethynylbicycloorthobenzoate ([3H]EBOB; 0.7 nM) in a sodium phosphate buffer (10 mM, pH 7.5) containing 200 mM sodium chloride.[4]
-
Reaction Conditions: The incubation is carried out at 37°C for 70 minutes.[4]
-
Data Analysis: The amount of bound radioligand is measured, and the IC50 value is calculated, representing the concentration of the test compound that inhibits 50% of the specific binding of [3H]EBOB.[4]
-
Carrageenan-Induced Paw Edema in Mice
-
Objective: To evaluate the in vivo anti-inflammatory activity of a compound.
-
Method:
-
Animal Model: Male albino mice are used.
-
Treatment: Animals are divided into groups and treated with the test compound (e.g., Artemisia absinthium extract), a positive control (e.g., aspirin), or a vehicle.
-
Induction of Inflammation: One hour after treatment, edema is induced by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer at specified time intervals after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
-
Cytokine Expression in BEAS-2B Cells
-
Objective: To assess the effect of a compound on the expression of inflammatory cytokines in human bronchial epithelial cells.
-
Method:
-
Cell Culture: Human bronchial epithelial cells (BEAS-2B) are cultured to 80% confluence.
-
Treatment: Cells are incubated with the test compound (e.g., this compound) for a specified period.
-
RNA Extraction and RT-PCR: Total RNA is extracted from the cells, and the expression levels of specific cytokine genes (e.g., IL-6, TNF-α) are quantified using reverse transcription-polymerase chain reaction (RT-PCR).
-
Data Analysis: The relative expression of cytokine mRNA is normalized to a housekeeping gene, and the fold change in expression is calculated for treated versus untreated cells.
-
Experimental Workflow
The following diagram illustrates a general workflow for investigating the anti-inflammatory effects of a compound like this compound.
Caption: Workflow for evaluating anti-inflammatory compounds.
Conclusion
This compound and thujone, despite their common botanical origin, possess distinct and largely non-overlapping biological effects. Thujone's interaction with GABA-A and 5-HT3 receptors underscores its neuroactive and potentially toxic properties. In contrast, this compound's activity at the hTAS2R46 bitter taste receptor highlights its potential as a novel anti-inflammatory agent. This comparative guide provides a foundation for researchers and drug development professionals to understand the unique pharmacological profiles of these two compounds, facilitating informed decisions in future research and therapeutic development. Further investigation into the quantitative aspects of this compound's biological activities is warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Alpha-thujone reduces 5-HT3 receptor activity by an effect on the agonist-reduced desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. α-Thujone (the active component of absinthe): γ-Aminobutyric acid type A receptor modulation and metabolic detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Assessment of the Antidiabetic and Anti-Inflammatory Potential of Artemisia absinthium, Artemisia vulgaris and Trigonella foenum-graecum Extracts Processed Using Membrane Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. jab.zsf.jcu.cz [jab.zsf.jcu.cz]
- 8. Thujone - Wikipedia [en.wikipedia.org]
- 9. ec.europa.eu [ec.europa.eu]
- 10. Pre-clinical toxicity assessment of Artemisia absinthium extract-loaded polymeric nanoparticles associated with their oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pre-clinical toxicity assessment of Artemisia absinthium extract-loaded polymeric nanoparticles associated with their oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Absinthin: A Comparative Analysis of In Vitro and In Vivo Efficacy
An objective examination of the experimental data on Absinthin and its parent extracts from Artemisia absinthium, highlighting the transition from laboratory models to living organisms.
This compound, a sesquiterpene lactone, is a primary bioactive constituent of the plant Artemisia absinthium (wormwood).[1][2][3] Renowned for its bitter taste, this compound and the extracts of A. absinthium have garnered significant interest within the scientific community for their potential therapeutic applications, including anti-inflammatory and anti-cancer properties.[1][3][4] This guide provides a comparative analysis of the in vitro and in vivo efficacy of Artemisia absinthium extracts, with a focus on the implied role of this compound, based on available experimental data. It is important to note that while this compound is a key component, much of the current research has been conducted using extracts of A. absinthium, and studies on purified this compound are less common.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies, offering a comparative view of the efficacy of Artemisia absinthium extracts in both in vitro and in vivo settings.
Table 1: In Vitro Efficacy of Artemisia absinthium Extracts
| Cell Line | Extract Type | Assay | Endpoint | Result (IC50/Effect) | Reference |
| Leishmania major promastigotes | Ethanolic | MTT | Cytotoxicity | IC50: 0.28 mg/mL | [5] |
| Human colorectal cancer HCT-116 | Methanolic | Apoptosis Assay | Apoptosis Induction | Downregulation of Bcl-2, activation of caspase-3 and BAX | [6] |
| Human breast cancer MDA-MB-231 & MCF-7 | Not specified | Proliferation Assay | Apoptosis Induction | Regulation of Bcl-2 family proteins and MEK/MAPK signaling | [6] |
| HeLa cells | Total Flavonoids | MTT | Cytotoxicity | IC50: 396.0 ± 54.2 µg/mL | [6] |
| HeLa cells | Cynaroside and Astragalin | MTT | Cytotoxicity | IC50: 449.0 ± 54.8 µg/mL | [6] |
| Human bronchoepithelial (BEAS-2B) cells | This compound derivatives | Gene Expression | Anti-inflammatory | Reduction in MUC5AC, iNOS, and cytokines | [7][8] |
| Gastrointestinal cancer cells | Ethanolic | Apoptosis Assay | Apoptosis Induction | Promoted elevated levels of reactive oxygen species | [9] |
| Pancreatic α-amylase | Aqueous and Ethyl Acetate | Enzyme Inhibition | Antidiabetic | Significant inhibition | [10] |
| Intestinal α-glucosidase | Aqueous and Ethyl Acetate | Enzyme Inhibition | Antidiabetic | Significant inhibition | [10] |
Table 2: In Vivo Efficacy of Artemisia absinthium Extracts
| Animal Model | Condition | Extract Type | Dosage | Efficacy Endpoint | Result | Reference |
| Rats | Carrageenan-induced acute inflammation | Methanolic | Not specified | Anti-inflammatory | Ameliorated inflammation | [1] |
| Mice (CT26 tumor model) | Colorectal Cancer | Ethanolic | 10, 50, 100 mg/kg | Anti-tumor | Significantly inhibited tumor growth | [9] |
| Sheep | Gastrointestinal helminths | Ethanolic | 1 g/kg and 2 g/kg BW | Anthelmintic | 82.85% and 90.46% reduction in fecal egg count, respectively | [3] |
| Mice | Plasmodium berghei infection | Ethanolic | 74 mg/kg | Antimalarial | 96.2% reduction in parasitemia | [3] |
| Mice | Plasmodium berghei infection | Hydro-ethanolic | 200 mg/kg | Antimalarial | 83.28% reduction in protozoa in the blood | [3] |
| Alloxan-induced diabetic rats | Diabetes | Ethanolic | 500 mg/kg and 1000 mg/kg | Hypoglycemic | Higher hypoglycemic effect than 250 mg/kg | [1] |
| Mice | Chemically and immunologically induced liver injuries | Aqueous | Not specified | Hepatoprotective | Showed protective effect | [11] |
Experimental Protocols
In Vitro Anti-inflammatory Activity in Human Bronchoepithelial Cells
-
Cell Culture: Human bronchoepithelial (BEAS-2B) cells expressing hTAS2R46 were used.
-
Treatment: Cells were treated with this compound and its derivatives.
-
Analysis: The anti-inflammatory activity was evaluated by measuring the expression of MUC5AC, iNOS, and cytokines, as well as the production of superoxide anion.[7][8]
In Vitro Anti-Leishmanial Activity
-
Parasite Culture: Leishmania major promastigotes were cultured in appropriate media.
-
Treatment: Different concentrations of an ethanolic extract of Artemisia absinthium were added to the parasite cultures.
-
Analysis: The 50% inhibitory concentration (IC50) was determined using the MTT assay, which measures cell viability.[5]
In Vivo Anti-tumor Activity in a Mouse Model
-
Animal Model: CT26 tumor cells were implanted in mice.
-
Treatment: Mice were administered with low, medium, and high doses (10, 50, and 100 mg/kg) of an ethanolic extract of A. absinthium every 2 days for 14 days. Cisplatin (5 mg/kg) was used as a positive control.
-
Analysis: Tumor growth inhibition was assessed by measuring tumor volume and weight.[9]
In Vivo Anthelmintic Activity in Sheep
-
Animal Model: Sheep naturally infected with gastrointestinal helminths.
-
Treatment: Sheep were treated with an ethanolic extract of A. absinthium at doses of 1 g/kg and 2 g/kg body weight.
-
Analysis: The efficacy was determined by the reduction in the number of fecal eggs on day 15 of the experiment.[3]
Visualizing the Mechanisms and Workflows
To better understand the biological processes and experimental designs, the following diagrams have been generated using the DOT language.
Caption: A generalized experimental workflow for evaluating the efficacy of natural products, progressing from initial in vitro screening to subsequent in vivo validation.
Caption: Proposed signaling pathways for the anti-inflammatory and apoptotic effects of this compound and Artemisia absinthium extracts.
Conclusion
The available scientific literature strongly suggests that extracts from Artemisia absinthium, rich in this compound, exhibit significant biological activity both in vitro and in vivo. In vitro studies demonstrate cytotoxic effects against various cancer cell lines and anti-leishmanial activity, often with determinable IC50 values. These studies provide a foundational understanding of the molecular mechanisms, including the induction of apoptosis and the modulation of inflammatory pathways.
In vivo studies in animal models corroborate these findings, showing that these extracts can inhibit tumor growth, reduce inflammation, and combat parasitic infections in a living system. The effective dosages and measurable outcomes in these studies provide a crucial link to potential therapeutic applications.
While the data for purified this compound is less extensive, its role as a major bioactive component of Artemisia absinthium is well-established. Future research should focus on isolating and evaluating purified this compound in a similar comparative manner to fully elucidate its specific contributions to the observed therapeutic effects. This will be essential for the development of this compound-based therapeutic agents.
References
- 1. Bioactive Compounds, Pharmacological Actions, and Pharmacokinetics of Wormwood (Artemisia absinthium) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Artemisia absinthium L.—Importance in the History of Medicine, the Latest Advances in Phytochemistry and Therapeutical, Cosmetological and Culinary Uses [mdpi.com]
- 4. pjps.pk [pjps.pk]
- 5. In vitro efficacy of ethanolic extract of Artemisia absinthium (Asteraceae) against Leishmania major L. using cell sensitivity and flow cytometry assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-inflammatory Activity of this compound and Derivatives in Human Bronchoepithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Artemisia absinthium L. ethanol extract inhibits the growth of gastrointestinal cancer cells by inducing apoptosis and mitochondria-dependent pathway [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
structural-activity relationship studies of Absinthin derivatives
A Comparative Guide to the Structure-Activity Relationship of Absinthin Derivatives as Anti-Inflammatory Agents
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound and its derivatives, with a focus on their anti-inflammatory properties. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound, a sesquiterpene lactone dimer from Artemisia absinthium L., is known for its bitter taste and has demonstrated promising anti-inflammatory activities.[1][2] These effects are primarily mediated through the activation of the human bitter taste receptor hTAS2R46, which is expressed in various tissues, including airway epithelial cells.[1][3] Activation of this receptor leads to downstream signaling events that ultimately suppress inflammatory responses. This guide summarizes the current knowledge on the SAR of this compound derivatives, providing a comparative analysis of their biological activities based on available experimental data.
Data Presentation: Anti-inflammatory Activity of this compound Derivatives
The following table summarizes the reported anti-inflammatory activities of this compound and its synthetic derivatives. The data is primarily sourced from a study by Pollastro et al. (2020), where the compounds were evaluated in human bronchoepithelial (BEAS-2B) cells.[1]
| Compound | Structure | Superoxide Anion Production (% of control) | MUC5AC Expression | iNOS Expression | hTAS2R46 Agonist Activity |
| This compound (1) | Dimeric guaianolide | Significant reduction | Significant reduction | Significant reduction | Yes |
| Anthis compound (2) | Isomer of this compound | Moderate reduction | Moderate reduction | Moderate reduction | Yes |
| Methyl 12-anabsinthinate (3) | Methyl ester derivative | Strong reduction | Strong reduction | Strong reduction | No |
| Ethyl 12-anabsinthinate (4) | Ethyl ester derivative | Moderate reduction | Moderate reduction | Moderate reduction | No |
| Nor-azide derivative (6) | Azide derivative | Weak reduction | Weak reduction | Weak reduction | No |
Note: A more detailed quantitative analysis with IC50 values for each activity is not yet available in the public domain. The qualitative descriptors (Strong, Moderate, Weak) are based on the reported efficacy in the source study.
Structure-Activity Relationship Analysis
-
Dimeric Guaianolide Core: The dimeric guaianolide structure of this compound and anthis compound appears to be crucial for agonist activity at the hTAS2R46 receptor.
-
Lactone Ring Opening: Modification of the lactone ring, as seen in the ester and azide derivatives (3, 4, and 6), leads to a loss of direct agonist activity at hTAS2R46.[1] This suggests that the intact lactone moiety is essential for receptor binding and activation.
-
Esterification of the Carboxylic Acid: While abolishing direct hTAS2R46 agonism, the methyl ester derivative 3 demonstrated the most potent anti-inflammatory effects among the tested compounds.[1] This indicates that the anti-inflammatory activity might be mediated through alternative pathways or that this modification enhances cell permeability or target engagement with other intracellular components.
-
Chain Length of the Ester: The ethyl ester derivative 4 showed reduced activity compared to the methyl ester 3 , suggesting that the size of the alkyl group at this position influences the anti-inflammatory potency.[1]
-
Introduction of an Azide Group: The nor-azide derivative 6 displayed the weakest anti-inflammatory activity, indicating that the introduction of a bulky and electron-withdrawing group at this position is detrimental to the compound's efficacy.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture and Treatment
Human bronchoepithelial cells (BEAS-2B) are cultured in a suitable medium (e.g., LHC-9) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere. Prior to treatment, the medium is replaced with a serum-free medium. Cells are then pre-incubated with the test compounds (this compound or its derivatives) at desired concentrations for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent like phorbol 12-myristate 13-acetate (PMA) to induce an inflammatory response.[1]
Measurement of Superoxide Anion Production
Superoxide anion production can be measured using the cytochrome c reduction assay. Following treatment with the compounds and PMA, the cell culture supernatant is collected. The amount of reduced cytochrome c is determined spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 550 nm). The results are typically expressed as a percentage of the superoxide production in control (PMA-stimulated) cells.[1]
Quantitative Real-Time PCR (qRT-PCR) for MUC5AC and iNOS Expression
Total RNA is extracted from the treated BEAS-2B cells using a suitable RNA isolation kit. The RNA is then reverse-transcribed into cDNA. qRT-PCR is performed using specific primers for MUC5AC, iNOS, and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the 2-ΔΔCt method and expressed as a fold change relative to the control group.[1]
Intracellular Calcium ([Ca2+]i) Measurement
BEAS-2B cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). After loading, the cells are washed and incubated in a calcium-containing buffer. The test compounds are added, and changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorescence microscope or a plate reader. The ratio of fluorescence at two different excitation wavelengths for Fura-2 is used to calculate the intracellular calcium concentration.[3]
Visualizations
Signaling Pathway of this compound-mediated Anti-inflammatory Effects
Caption: Signaling pathway of this compound's anti-inflammatory action.
Experimental Workflow for Evaluating this compound Derivatives
Caption: Experimental workflow for SAR studies of this compound derivatives.
References
- 1. Anti-inflammatory Activity of this compound and Derivatives in Human Bronchoepithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactive Compounds, Pharmacological Actions, and Pharmacokinetics of Wormwood (Artemisia absinthium) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an agonist of the bitter taste receptor hTAS2R46, uncovers an ER-to-mitochondria Ca2+-shuttling event - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Targets of Absinthin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Absinthin's molecular targets and its performance against other relevant compounds. The information presented is supported by experimental data and detailed methodologies to assist in research and drug development endeavors.
This compound, a triterpenoid lactone found in the plant Artemisia absinthium, is a potent agonist of the human bitter taste receptor hTAS2R46.[1][2] This interaction is a key determinant of its biological activity, particularly its anti-inflammatory effects. This guide will delve into the specifics of this molecular interaction and compare this compound's performance with other known modulators of hTAS2R46.
Performance Comparison of hTAS2R46 Modulators
The following table summarizes the quantitative data on the potency of this compound and alternative compounds that interact with the hTAS2R46 receptor. The data is derived from studies measuring the concentration required to elicit a half-maximal response (EC50) for agonists or to inhibit the receptor's response by half (IC50) for antagonists.
| Compound | Type | Target | Effective Concentration (EC90) | IC50 | Reference |
| This compound | Agonist | hTAS2R46 | 100 µM | - | [3] |
| Strychnine | Agonist | hTAS2R46 | 3 µM | - | [3] |
| Denatonium Benzoate | Agonist | hTAS2R46 | 300 µM | - | [3] |
| 3β-hydroxydihydrocostunolide (3HDC) | Antagonist | hTAS2R46 | - | ~10 µM (against this compound) | [3] |
Signaling Pathway of this compound via hTAS2R46
Activation of the G protein-coupled receptor hTAS2R46 by this compound initiates a signaling cascade that results in the modulation of intracellular calcium levels. This pathway is believed to be central to this compound's anti-inflammatory effects.
Caption: this compound-hTAS2R46 signaling cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the molecular targets of this compound.
Aequorin-Based Intracellular Calcium Assay
This protocol is adapted from studies measuring intracellular calcium mobilization in response to hTAS2R46 activation.[4][5][6]
Objective: To measure changes in intracellular calcium concentration in response to this compound and other compounds.
Materials:
-
Human airway smooth muscle (ASM) cells
-
Aequorin-expressing plasmids
-
Coelenterazine
-
Krebs-Ringer Bicarbonate (KRB) solution
-
Agonists (this compound, Histamine) and antagonists
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Culture human ASM cells and transfect them with the appropriate aequorin-expressing plasmids.
-
Aequorin Reconstitution: 24 hours post-transfection, wash the cells with KRB solution and incubate with 5 µM coelenterazine in KRB for 1.5 hours at 37°C to reconstitute the active aequorin photoprotein.
-
Measurement of Luminescence:
-
Transfer the cells to a luminometer.
-
Record baseline luminescence.
-
Stimulate the cells with the desired agonist (e.g., histamine) with or without pre-incubation with this compound or an antagonist.
-
Continuously record the light signal emitted.
-
-
Data Analysis: At the end of the experiment, lyse the cells to measure the total aequorin pool. Convert the luminescence data into calcium concentrations using a calibrated algorithm.
Caption: Workflow for Aequorin-based calcium assay.
Single-Cell Gel Electrophoresis (Comet Assay)
This protocol is a generalized procedure for assessing DNA damage in individual cells.[7][8][9][10]
Objective: To evaluate the protective effect of this compound against DNA damage.
Materials:
-
Monocytic cell line (e.g., THP-1)
-
Low melting point agarose (LMA)
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA staining dye (e.g., SYBR® Green I)
-
Microscope slides
-
Electrophoresis tank
Procedure:
-
Cell Preparation: Treat cells with a DNA damaging agent with or without pre-incubation with this compound.
-
Encapsulation: Mix the cell suspension with molten LMA and spread a thin layer onto a microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA. Apply an electric field to allow the fragmented DNA to migrate out of the nucleus, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the intensity and length of the comet tail relative to the head.
Caption: Workflow for the Comet Assay.
RT-qPCR for MUC5AC and iNOS Gene Expression
This protocol outlines the steps for quantifying the expression of inflammatory genes.[11][12][13][14][15]
Objective: To measure the effect of this compound on the expression of MUC5AC and iNOS.
Materials:
-
Human bronchoepithelial cells (BEAS-2B)
-
RNA isolation kit
-
Reverse transcriptase
-
qPCR primers for MUC5AC, iNOS, and a housekeeping gene (e.g., β-actin)
-
SYBR® Green qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Cell Treatment: Treat BEAS-2B cells with an inflammatory stimulus (e.g., PMA) with or without this compound for a specified time.
-
RNA Isolation: Isolate total RNA from the cells using a commercial kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using reverse transcriptase.
-
qPCR: Perform real-time PCR using the synthesized cDNA, specific primers for MUC5AC, iNOS, and the housekeeping gene, and a SYBR® Green master mix.
-
Data Analysis: Determine the relative expression of MUC5AC and iNOS genes by normalizing to the expression of the housekeeping gene using the ΔΔCt method.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory Activity of this compound and Derivatives in Human Bronchoepithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. This compound, an agonist of the bitter taste receptor hTAS2R46, uncovers an ER-to-mitochondria Ca2+–shuttling event - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aequorin-based calcium assay | Determination of Intracellular Calcium [wellplate.com]
- 6. Ca2+ Measurements in Mammalian Cells with Aequorin-based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Neutral Comet Assay [bio-protocol.org]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. Alkaline Comet Assay using the monocytic cell line THP-1 [protocols.io]
- 11. Dual oxidase 1-dependent MUC5AC mucin expression in cultured human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IL-1β induction of MUC5AC gene expression is mediated by CREB and NF-κB and repressed by dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. origene.com [origene.com]
- 14. mdpi.com [mdpi.com]
- 15. Quantification of iNOS mRNA with reverse transcription polymerase chain reaction directly from cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Absinthin on Normal vs. Cancer Cells: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of Absinthin, a prominent bioactive compound found in Artemisia absinthium (wormwood), on cancerous and normal cell lines. The data presented is primarily derived from studies on Artemisia absinthium extracts, where this compound is a key constituent. This guide aims to offer a comprehensive overview of the existing experimental data, detailed methodologies for key assays, and a visual representation of the implicated signaling pathways to support further research and drug development endeavors.
Comparative Cytotoxicity Data
The selective cytotoxicity of Artemisia absinthium extracts, containing this compound, has been evaluated across various cancer and normal cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values and other cytotoxicity markers, highlighting the differential effects on malignant versus non-malignant cells.
| Cancer Cell Line | Cell Type | Extract/Compound | IC50 Value | Normal Cell Line | Cytotoxicity on Normal Cells | Reference |
| BEL-7404 | Human Hepatoma | A. absinthium Ethanol Extract (AAEE) | See Table 2 | NCTC1469 (Murine Liver) | AAEE showed some cytotoxicity | [1] |
| H22 | Murine Hepatoma | A. absinthium Ethanol Extract (AAEE) | See Table 2 | NCTC1469 (Murine Liver) | AAEE showed some cytotoxicity | [1] |
| HeLa | Human Cervical Cancer | Total Flavonoids from A. absinthium | 396.0 ± 54.2 µg/mL | H8 (Human Cervical Epithelial) | Weak effect | [2] |
| SiHa | Human Cervical Cancer | Total Flavonoids from A. absinthium | 449.0 ± 54.8 µg/mL | H8 (Human Cervical Epithelial) | Weak effect | [2] |
| HSC-3 | Human Tongue Squamous Carcinoma | A. absinthium Extract | 99% decrease in viability at 10 µM | hPDLSCs (Human Periodontal Ligament Stem Cells) | Biocompatible profile, no osteogenic potential | [3][4] |
| A375 | Human Melanoma | A. absinthium Leaves Ethanolic Extract | Dose-dependent decrease in viability | HaCaT (Human Keratinocytes) | Less affected than cancer cells | [5] |
| MCF-7 | Human Breast Adenocarcinoma | A. absinthium Leaves Ethanolic Extract | Dose-dependent decrease in viability | HaCaT (Human Keratinocytes) | Less affected than cancer cells | [5] |
| HCT-116 | Human Colorectal Carcinoma | Methanolic Extract of A. absinthium | Dose-dependent reduction in viability | - | - | [6] |
| A2780 | Human Ovarian Cancer | Methanolic Extract of A. absinthium | Dose-dependent inhibition of proliferation | - | - | [7] |
Table 2: IC50 Values of Artemisia absinthium Extracts on Hepatoma Cells [1]
| Extract | Cell Line | 24h (µg/mL) | 48h (µg/mL) | 72h (µg/mL) |
| AAEE | BEL-7404 | 114.2 ± 8.7 | 85.3 ± 6.5 | 62.1 ± 4.9 |
| AAEE-Pe | BEL-7404 | 115.8 ± 9.2 | 89.1 ± 7.1 | 68.4 ± 5.5 |
| AAEE-Ea | BEL-7404 | 125.6 ± 10.1 | 98.7 ± 8.3 | 75.2 ± 6.4 |
| AAEE | H22 | 108.7 ± 9.3 | 81.2 ± 7.4 | 59.8 ± 5.1 |
| AAEE-Pe | H22 | 105.4 ± 8.9 | 78.6 ± 6.9 | 57.3 ± 4.8 |
| AAEE-Ea | H22 | 119.3 ± 10.5 | 92.4 ± 8.7 | 70.1 ± 6.2 |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[7][8][9][10]
Materials:
-
MTT solution (5 mg/mL in PBS)[9]
-
Cell culture medium (serum-free for incubation step)[9]
-
Solubilization solution (e.g., DMSO, SDS-HCl)[11]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[11] Include wells with medium only for background control.
-
Treatment: After 24 hours of incubation, replace the medium with fresh medium containing various concentrations of this compound (or the extract being tested). Include untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of serum-free medium and 10 µL of MTT solution to each well.[11]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into insoluble formazan crystals.[7][11]
-
Solubilization: Add 100 µL of a solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Apoptosis Detection: Annexin V Staining
Annexin V staining is a common method to detect apoptosis by flow cytometry. It identifies the externalization of phosphatidylserine (PS), an early marker of apoptosis.[1][12]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) or DAPI[12]
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[13]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[14]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[1]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Mechanisms of Action
Studies on Artemisia absinthium extracts suggest that their cytotoxic effects, likely contributed to by this compound, are mediated through the induction of apoptosis via multiple signaling pathways.
Experimental Workflow for Comparative Cytotoxicity
Caption: Experimental workflow for assessing the comparative cytotoxicity of this compound.
Mitochondrial-Dependent Apoptosis Pathway
A key mechanism of action is the induction of apoptosis through the intrinsic mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP).
Caption: this compound-induced mitochondrial-dependent apoptosis pathway.
ER Stress-Mediated Apoptosis
Evidence also points to the involvement of endoplasmic reticulum (ER) stress in the apoptotic effects of Artemisia absinthium extracts.[15][16][17]
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Investigating the Cytotoxic Effects of Artemisia absinthium Extract on Oral Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Artemisia absinthium L. ethanol extract inhibits the growth of gastrointestinal cancer cells by inducing apoptosis and mitochondria-dependent pathway [frontiersin.org]
- 6. Methanolic extract of Artemisia absinthium prompts apoptosis, enhancing expression of Bax/Bcl-2 ratio, cell cycle arrest, caspase-3 activation and mitochondrial membrane potential destruction in human colorectal cancer HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. The Extracts of Artemisia absinthium L. Suppress the Growth of Hepatocellular Carcinoma Cells through Induction of Apoptosis via Endoplasmic Reticulum Stress and Mitochondrial-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Extracts of Artemisia absinthium L. Suppress the Growth of Hepatocellular Carcinoma Cells through Induction of Apoptosis via Endoplasmic Reticulum Stress and Mitochondrial-Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Validating the Bitterness Profile of Absinthin: A Comparative Sensory Analysis
For researchers, scientists, and drug development professionals, understanding the sensory profile of a compound is as critical as understanding its pharmacological activity. Absinthin, a sesquiterpene lactone renowned for its intense bitterness and as the characteristic bitter principle of absinthe, presents a compelling case for detailed sensory validation. This guide provides an objective comparison of this compound's bitterness profile against other well-established bitter compounds, supported by experimental data and detailed methodologies.
Comparative Analysis of Bitterness
The bitterness of a substance is primarily determined by its detection threshold and perceived intensity. To contextualize the bitterness of this compound, it is compared with two standard bitter compounds: quinine, a common reference in pharmacopeial standards, and denatonium benzoate, recognized as one of the most bitter substances known.
| Compound | Chemical Class | Molecular Weight ( g/mol ) | Bitterness Detection Threshold | Notes |
| This compound | Sesquiterpene Lactone | 496.6 | ~14.3 ppm (approx. 2.9 x 10⁻⁵ M) | Organoleptically detectable at 1g in 70L of water.[1] Predominantly activates the TAS2R46 bitter taste receptor. |
| Quinine | Alkaloid | 324.4 | 8 µM (~2.6 ppm) | A widely used bitter standard in sensory and pharmaceutical studies. Activates multiple TAS2R receptors. |
| Denatonium Benzoate | Quaternary Ammonium Salt | 446.6 | 0.05 ppm (~1.1 x 10⁻⁷ M) | Known for its extreme and persistent bitterness. Used as an aversive agent. |
Note: The bitterness threshold for this compound is an approximation derived from historical data and may vary based on the sensory methodology employed.
Unraveling the Mechanism: The Bitter Taste Signaling Pathway
The sensation of bitterness is initiated by the interaction of bitter compounds with specific G-protein coupled receptors on the surface of taste receptor cells in the oral cavity. These receptors belong to the TAS2R (Taste Receptor type 2) family. This compound is a potent and specific agonist for the TAS2R46 receptor. The binding of a bitter ligand, such as this compound, to its receptor triggers a cascade of intracellular events, ultimately leading to the perception of bitterness.
Experimental Protocols
To ensure objective and reproducible sensory data, a standardized protocol for the evaluation of bitterness is essential. The following outlines a comprehensive methodology for a sensory panel evaluation.
Objective: To determine and compare the bitterness detection threshold and intensity of this compound, quinine hydrochloride, and denatonium benzoate.
Panelists: A panel of 10-12 trained sensory assessors with demonstrated sensitivity to bitter compounds. Panelists should be non-smokers and refrain from consuming food, beverages (other than water), or chewing gum for at least one hour prior to testing.
Materials:
-
Purified, tasteless water for dilutions and rinsing.
-
This compound (≥98% purity).
-
Quinine hydrochloride (USP/Ph. Eur. grade).
-
Denatonium benzoate (≥98% purity).
-
Glassware: volumetric flasks, beakers, and presentation cups, all properly cleaned and rinsed to be odor- and taste-free.
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of each bitter compound in purified water. Due to the low water solubility of this compound, a co-solvent such as ethanol (food grade, not exceeding a final concentration that would impart its own taste) may be used for the initial dissolution before further dilution with water.
-
Threshold Determination (Ascending Forced-Choice Method):
-
Prepare a series of dilutions for each compound, starting below the expected detection threshold and increasing in logarithmic steps.
-
Present panelists with three samples: two blanks (purified water) and one containing the bitter compound at a specific concentration.
-
Panelists are asked to identify the "odd" sample.
-
The concentration at which a panelist correctly identifies the bitter sample in two consecutive presentations is recorded as their individual threshold. The group threshold is the geometric mean of the individual thresholds.
-
-
Intensity Rating (Quantitative Descriptive Analysis - QDA®):
-
Prepare a range of concentrations for each bitter compound, spanning from sub-threshold to strongly bitter.
-
During training sessions, the panel develops a consensus on the specific sensory attributes of bitterness (e.g., onset, lingering, metallic notes).
-
Panelists rate the intensity of bitterness for each sample on a structured line scale (e.g., a 15-cm line scale anchored with "no bitterness" and "extremely strong bitterness").
-
Reference standards (e.g., specific concentrations of quinine) can be provided to anchor the scale.
-
Samples are presented in a randomized and balanced order to minimize carry-over effects. Panelists rinse thoroughly with purified water between samples.
-
Conclusion
The sensory validation of this compound reveals it to be a potently bitter compound, with a bitterness detection threshold that, while higher than the extremely bitter denatonium benzoate, is in a comparable range to the widely recognized bitter standard, quinine. Its specific interaction with the TAS2R46 receptor provides a clear mechanism for its intense bitterness. The provided experimental protocol offers a robust framework for conducting comparative sensory analyses, which are crucial for applications in drug development, taste masking, and the formulation of functional foods and beverages. Further research employing such standardized sensory methodologies will be invaluable in precisely quantifying the bitterness intensity of this compound relative to other compounds and in exploring its complete sensory profile.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Absinthin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe and compliant disposal of Absinthin, a bitter, crystalline substance derived from wormwood (Artemisia absinthium).
Immediate Safety and Handling
Before beginning any disposal process, it is crucial to be aware of the potential hazards associated with this compound and related compounds. Based on data for Absinthe oil, which contains this compound, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, protective gloves, and a lab coat.[1][2]
-
Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or vapors.[1][2][3]
-
Avoid Contact: Prevent contact with skin and eyes. Absinthe oil may cause an allergic skin reaction.[3][4] If contact occurs, wash the affected area thoroughly with soap and water.[3][4] For eye contact, flush with plenty of water for at least 15 minutes and seek medical attention.[2]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources as related products can be flammable.[1][4][5]
Quantitative Data for Related Substances
The following table summarizes key quantitative data from the Safety Data Sheet for Absinthe oil, a related substance. This information should be considered when assessing the risks of this compound.
| Property | Value | Source |
| Flash Point | 67 °C | Safety Data Sheet: Absinthe oil (Carl ROTH)[3] |
| pH | Information not available | Safety Data Sheet: Absinthe oil (Carl ROTH)[3] |
| Boiling Point | Information not available | Safety Data Sheet: Absinthe oil (Carl ROTH)[3] |
| Explosive Limits | Information not available | Safety Data Sheet: Absinthe oil (Carl ROTH)[3] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the proper disposal of this compound waste, including pure compound, contaminated materials, and empty containers.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify all waste containing this compound. This includes unused or expired this compound, solutions containing this compound, and any materials contaminated with it (e.g., gloves, absorbent pads, glassware).
-
Segregate Waste Streams: Do not mix this compound waste with other incompatible chemical waste.[6][7] It is best practice to collect halogenated and non-halogenated solvent wastes separately.[7] Given that Absinthe oil is harmful to aquatic life, it should be treated as an environmentally hazardous waste.[3]
Step 2: Containerization and Labeling
-
Select Appropriate Containers: Use a dedicated, leak-proof, and chemically compatible container for this compound waste.[6][8] Plastic containers are often preferred for storing waste materials.[8] The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[6][7][8]
-
Properly Label the Container: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "this compound solid waste," "this compound in Ethanol solution").[6] Include the accumulation start date and the associated hazards (e.g., "Skin Sensitizer," "Environmentally Hazardous").
Step 3: Accumulation and Storage
-
Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area that is at or near the point of generation.[8]
-
Safe Storage Practices: Ensure the storage area is away from heat and ignition sources.[3] Do not store incompatible materials together.[6]
Step 4: Disposal of Contaminated Materials and Empty Containers
-
Solid Waste: Absorbent materials, contaminated gloves, and other solid debris should be placed in the designated solid hazardous waste container for this compound.
-
Empty Containers: A container that held this compound is considered "empty" once all waste has been removed by standard practice.[7]
-
For containers that held acutely hazardous waste, they must be triple-rinsed with a suitable solvent.[9] The rinsate must be collected and treated as hazardous waste.[7][9]
-
Once properly cleaned, deface or remove all labels from the empty container before disposing of it as regular trash or recycling.[9]
-
Step 5: Arranging for Final Disposal
-
Professional Disposal Service: Hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[6][8] Do not dispose of this compound down the drain or in the regular trash.[6][9][10] Disposing of chemicals down the drain can harm aquatic life.[11]
-
Schedule Pickup: Contact your EHS office to schedule a pickup for the hazardous waste.[6][8] Ensure all paperwork is completed as required by your institution and local regulations.
Experimental Workflow: this compound Disposal Decision Tree
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound waste in a laboratory setting.
References
- 1. tattootukku.mycashflow.fi [tattootukku.mycashflow.fi]
- 2. baldwins.co.uk [baldwins.co.uk]
- 3. carlroth.com [carlroth.com]
- 4. rutlandbio.com [rutlandbio.com]
- 5. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 6. Safe Chemical Waste Handling for Laboratory Teams [emsllcusa.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. vumc.org [vumc.org]
- 10. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 11. What to do with Terpenes from 1st Stage Wiped Film Distillation? - Distillation - Future4200 [future4200.com]
Essential Safety and Logistical Information for Handling Absinthin
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Personal Protective Equipment (PPE)
Absinthin is a sesquiterpene lactone, a class of compounds known to cause allergic contact dermatitis.[1][2][3] Due to the lack of specific toxicological data for this compound, it should be handled as a potentially hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. | To prevent skin contact and potential allergic reactions. Sesquiterpene lactones are known skin sensitizers.[1][2] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles or splashes. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | To prevent inhalation of fine particles, especially when handling the powdered form. |
| Body Protection | A fully buttoned laboratory coat. | To protect skin and personal clothing from contamination. |
Safe Handling and Operational Plan
A systematic approach is crucial to minimize exposure and ensure a safe working environment. The following workflow outlines the key steps for handling this compound.
Step-by-Step Handling Procedures:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Before handling, ensure all required PPE is donned correctly.
-
Weighing: When weighing solid this compound, use a balance inside a ventilated enclosure to prevent the dispersal of dust.
-
Dissolving and Mixing: When preparing solutions, add this compound to the solvent slowly to avoid splashing. Keep containers covered as much as possible.
-
Spill Management: In case of a spill, immediately alert others in the area. For a small spill of solid material, gently cover it with a damp paper towel to avoid raising dust, then wipe it up. For a liquid spill, absorb it with an inert material (e.g., sand or vermiculite) and place it in a sealed container for disposal.[4] After cleanup, decontaminate the area with an appropriate solvent.
-
Hygiene: After handling, and before leaving the laboratory, remove gloves and wash hands thoroughly with soap and water. Do not eat, drink, or smoke in areas where this compound is handled.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
Disposal Guidelines:
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations. |
| Contaminated Labware (e.g., vials, pipette tips) | Place in a designated, sealed hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a sealed bag and dispose of as hazardous waste. |
| Solutions Containing this compound | Collect in a labeled, sealed waste container. Do not pour down the drain. |
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Emergency Procedures
Emergency Contact Information:
-
Emergency Services: 911 (or your institution's emergency number)
-
Institutional EHS: [Insert your institution's EHS phone number]
-
Poison Control Center: 1-800-222-1222
Exposure Response:
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention if irritation or an allergic reaction develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
This information is intended to provide immediate guidance. Always consult with your institution's safety professionals for specific protocols and training before working with any new chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
